Product packaging for Sterculic acid(Cat. No.:CAS No. 738-87-4)

Sterculic acid

Cat. No.: B1202247
CAS No.: 738-87-4
M. Wt: 294.5 g/mol
InChI Key: PQRKPYLNZGDCFH-UHFFFAOYSA-N
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Description

Sterculic acid (CAS 738-87-4) is a cyclopropene fatty acid naturally found in the seeds of the Sterculia foetida tree and is recognized in scientific literature as a potent and specific inhibitor of stearoyl-CoA desaturase 1 (SCD1) . SCD1 is a key enzyme that catalyzes the biosynthesis of monounsaturated fatty acids (MUFAs) like oleate and palmitoleate from their saturated precursors . By inhibiting SCD1, this compound directly influences the cellular saturated-to-unsaturated fatty acid ratio, a critical regulator of membrane fluidity, signaling, and various cellular functions . This central mechanism of action makes it a valuable research tool for investigating a wide spectrum of diseases. Research indicates its relevance in studying metabolic disorders, including nonalcoholic steatohepatitis, diabetes, and dyslipidemia, where SCD1 activity is often implicated . In cancer research, this compound has been shown to inhibit cell proliferation and induce cell death, including through ER stress and ferroptosis, in various models such as ovarian, liver, and pharyngeal cancers . Beyond its SCD1-inhibiting properties, emerging studies highlight effects that are independent of this enzyme. It exhibits anti-inflammatory and protective effects, such as forestalling fenretinide-induced apoptosis in human retinal pigment epithelial cells, suggesting potential applications in researching retinal diseases like age-related macular degeneration (AMD) . Furthermore, it has demonstrated anti-parasitic activity by inhibiting the growth of Toxoplasma gondii tachyzoites in vitro . A recent 2025 study also reported that this compound inhibited gap closure and induced morphological changes in human keratinocyte and fibroblast in vitro models, underscoring its impact on cellular processes critical to skin biology . This product is provided for research use only (RUO) and is strictly not intended for diagnostic or therapeutic applications or human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H34O2 B1202247 Sterculic acid CAS No. 738-87-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-(2-octylcyclopropen-1-yl)octanoic acid
Source PubChem
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InChI

InChI=1S/C19H34O2/c1-2-3-4-5-7-10-13-17-16-18(17)14-11-8-6-9-12-15-19(20)21/h2-16H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRKPYLNZGDCFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=C(C1)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90970445
Record name Sterculic acid
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Molecular Weight

294.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

738-87-4, 55088-60-3
Record name Sterculic acid
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Record name Sterculic acid
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Record name 1-Cyclopropene-1-octanoic acid, 2-octyl-, homopolymer
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Record name Sterculic acid
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Record name STERCULIC ACID
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Record name STERCULIC ACID
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3904
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Foundational & Exploratory

Sterculic Acid: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sterculic acid, a unique cyclopropene fatty acid, has garnered significant attention in the scientific community for its distinct chemical structure and potent biological activity. Predominantly found in the seeds of plants from the Malvales order, its most notable characteristic is a highly strained cyclopropene ring, which imparts significant reactivity and is central to its mechanism of action. This technical guide provides an in-depth exploration of the chemical structure of this compound, supported by a compilation of its physicochemical properties. Furthermore, it details established experimental protocols for its extraction and analysis, and elucidates its biosynthetic pathway. A key focus of this guide is the role of this compound as a powerful inhibitor of Stearoyl-CoA Desaturase-1 (SCD1), a critical enzyme in lipid metabolism. The downstream effects of this inhibition on cellular signaling pathways are also discussed and visualized. This document is intended to be a comprehensive resource for researchers and professionals in drug development and related scientific fields.

Chemical Structure and Physicochemical Properties

This compound is systematically known as 8-(2-octylcycloprop-1-en-1-yl)octanoic acid.[1] Its structure is characterized by a 19-carbon aliphatic chain containing a cyclopropene ring at the C9-C10 position. This three-membered ring with a double bond is highly strained and is the key to the molecule's reactivity and biological function.[2][3]

General and Physicochemical Properties

The following table summarizes the key identifiers and physicochemical properties of this compound.

PropertyValueReference(s)
IUPAC Name 8-(2-octylcycloprop-1-en-1-yl)octanoic acid[1]
Molecular Formula C₁₉H₃₄O₂[1]
Molecular Weight 294.479 g/mol [4]
CAS Number 738-87-4[1]
Appearance Liquid at room temperature[5]
Solubility Soluble in chloroform, ether, hexane, and methanol.[5]

Note: More extensive physicochemical data such as melting point, boiling point, and density are not consistently reported across publicly available literature.

Spectroscopic Data

Gas Chromatography-Mass Spectrometry (GC-MS): The mass spectrum of methyl sterculate (the methyl ester of this compound) shows a characteristic molecular ion peak (M⁺).[6]

Experimental Protocols

Extraction of this compound from Sterculia foetida Seeds

This protocol describes a common method for the extraction of oil rich in this compound from its natural source.

Objective: To extract total lipids, including this compound, from the seeds of Sterculia foetida.

Materials:

  • Sterculia foetida seeds

  • n-Hexane (or petroleum ether)

  • Soxhlet apparatus

  • Rotary evaporator

  • Grinder or mill

  • Centrifuge

Procedure:

  • Sample Preparation: Dry the Sterculia foetida seeds and grind them into a fine powder using a grinder or mill.[7][8]

  • Soxhlet Extraction:

    • Place a known quantity of the seed powder (e.g., 10 g) into a thimble.[9]

    • Position the thimble inside the main chamber of the Soxhlet extractor.

    • Fill the distilling flask with n-hexane (e.g., 200 mL).[9]

    • Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip into the chamber housing the thimble.

    • Allow the solvent to surround the sample and extract the lipids. Once the chamber is full, the solvent will be siphoned back into the distillation flask.

    • Continue this cycle for approximately 6-12 hours to ensure complete extraction.[8][9]

  • Solvent Removal: After extraction, remove the solvent from the lipid extract using a rotary evaporator at a controlled temperature (e.g., 40°C) to yield the crude seed oil.[7][9]

  • Purification (Optional): The crude oil can be further purified by centrifugation to remove any solid impurities.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the derivatization of this compound to its fatty acid methyl ester (FAME) for subsequent analysis by GC-MS.

Objective: To identify and quantify this compound in an oil sample.

Materials:

  • Extracted oil sample

  • Methanol

  • Sulfuric acid or methanolic HCl

  • Internal standard (e.g., methyl pentadecanoate)

  • Diethyl ether and water for liquid-liquid extraction

  • GC-MS system with a suitable capillary column (e.g., HP88)

Procedure:

  • Derivatization to FAMEs:

    • Weigh a precise amount of the oil sample (e.g., 150 mg) into a reaction vessel.[10]

    • Add a known amount of an internal standard.[10]

    • Add a solution of methanol containing a catalytic amount of sulfuric acid (e.g., 15 mL methanol with a few drops of concentrated H₂SO₄).[10]

    • Heat the mixture under reflux for approximately 1 hour.[10]

    • Cool the reaction mixture and perform a liquid-liquid extraction using diethyl ether and water.[10]

    • Collect the organic phase, dry it, and re-dissolve the residue in a known volume of a suitable solvent (e.g., diethyl ether) for injection.[10]

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of the prepared FAME solution into the GC.[10]

    • Gas Chromatography: Use a temperature gradient program to separate the FAMEs. A typical program might start at 120°C and ramp up to 240°C.[10] The carrier gas is typically helium.

    • Mass Spectrometry: Operate the mass spectrometer in electron impact (EI) mode, scanning a mass range of m/z 40-650.[10]

    • Identification and Quantification: Identify the methyl sterculate peak based on its retention time and comparison of its mass spectrum with known standards or library data. Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Biosynthesis and Mechanism of Action

Biosynthesis of this compound

This compound biosynthesis begins with oleic acid, a common 18-carbon monounsaturated fatty acid. The process involves two main enzymatic steps.[4][11]

G cluster_0 Biosynthesis of this compound Oleic_acid Oleic Acid (on phospholipid) Dihydrosterculic_acid Dihydrothis compound Oleic_acid->Dihydrosterculic_acid Cyclopropane Fatty Acid Synthase + S-adenosyl methionine Sterculic_acid This compound Dihydrosterculic_acid->Sterculic_acid Desaturase

Caption: Biosynthetic pathway of this compound from Oleic Acid.

The initial step is the formation of a cyclopropane ring across the double bond of oleic acid to form dihydrothis compound, a reaction catalyzed by cyclopropane fatty acid synthase with S-adenosylmethionine serving as the methylene donor.[12] This is followed by a desaturation step, which introduces a double bond into the cyclopropane ring to yield this compound.[4]

Mechanism of Action: Inhibition of Stearoyl-CoA Desaturase-1 (SCD1)

The primary and most well-characterized biological activity of this compound is the potent inhibition of Stearoyl-CoA Desaturase-1 (SCD1).[2][13] SCD1 is a key enzyme in lipogenesis, responsible for converting saturated fatty acids (SFAs) like stearoyl-CoA and palmitoyl-CoA into monounsaturated fatty acids (MUFAs) such as oleoyl-CoA and palmitoleoyl-CoA.[14][15] This conversion is crucial for maintaining cell membrane fluidity and lipid signaling.

The highly strained cyclopropene ring of this compound is thought to be responsible for its inhibitory effect on SCD1.[2] By blocking SCD1 activity, this compound disrupts the balance between saturated and unsaturated fatty acids within the cell. This leads to an accumulation of SFAs and a depletion of MUFAs, which can have profound effects on cellular processes.[14] The consequences of SCD1 inhibition include altered membrane composition, induction of endoplasmic reticulum (ER) stress, and activation of apoptotic pathways, making SCD1 inhibitors like this compound valuable tools for research into metabolic diseases and cancer.[16][17]

G cluster_1 Mechanism of SCD1 Inhibition by this compound cluster_2 Downstream Cellular Effects SFA Saturated Fatty Acids (e.g., Stearoyl-CoA) SCD1 SCD1 Enzyme SFA->SCD1 Substrate MUFA Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) SCD1->MUFA Catalyzes conversion SFA_accumulation ↑ SFA Accumulation Sterculic_Acid This compound Sterculic_Acid->SCD1 Inhibits ER_Stress ER Stress SFA_accumulation->ER_Stress MUFA_depletion ↓ MUFA Depletion MUFA_depletion->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: Inhibition of SCD1 by this compound and downstream effects.

Conclusion

This compound stands out as a fascinating natural product due to its unique cyclopropene-containing fatty acid structure. This structural feature is not only a chemical curiosity but also the foundation of its potent biological activity as an inhibitor of SCD1. The methodologies for its extraction and analysis are well-established, providing a solid basis for further research. A deeper understanding of its mechanism of action and downstream cellular consequences continues to open new avenues for its potential application in drug development, particularly in the context of metabolic disorders and oncology. This guide serves as a foundational resource for scientists and researchers aiming to explore the multifaceted nature of this compound.

References

The Discovery and Scientific Journey of Sterculic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterculic acid, a naturally occurring cyclopropene fatty acid, stands as a molecule of significant interest in the fields of biochemistry and pharmacology. First identified in the mid-20th century, its unique chemical structure, characterized by a highly strained three-membered ring, imparts distinct biological activities. This technical guide provides an in-depth exploration of the history of this compound's discovery, from its initial isolation and characterization to the elucidation of its biological mechanisms of action. This document details the key experimental protocols that were instrumental in its scientific journey and presents quantitative data and molecular pathways in a format tailored for researchers and drug development professionals.

The Genesis of Discovery: Isolation and Structural Elucidation

The story of this compound begins with the investigation of the seed oil of plants from the Sterculia genus, particularly Sterculia foetida, where it is a major component.[1] The initial challenge for early researchers was to isolate this unusual fatty acid in a pure form to determine its structure.

Initial Isolation from Sterculia foetida

Pioneering work in the field was conducted by J.R. Nunn, who, in 1952, successfully isolated this compound.[1][2] The method relied on the separation of the fatty acid from the complex mixture of lipids present in the seed oil.

  • Oil Extraction: The kernels of Sterculia foetida seeds are ground and subjected to solvent extraction, typically using hexane, to yield the crude seed oil.[3]

  • Saponification: The crude oil is then saponified by refluxing with an alcoholic solution of potassium hydroxide to liberate the free fatty acids from their triglyceride form.

  • Formation of Urea Complexes: A key step in the purification process involves the formation of urea inclusion complexes. Saturated fatty acids and oleic acid readily form crystalline adducts with urea, while the unique structure of this compound hinders this complexation. This difference in reactivity allows for the selective removal of other fatty acids.

  • Isolation of this compound: The this compound-rich fraction, which remains in the filtrate after the removal of the urea complexes, is then acidified to precipitate the crude this compound. Further purification can be achieved through low-temperature crystallization.[4]

Unraveling the Structure

Nunn's subsequent work focused on elucidating the chemical structure of this novel fatty acid.[1][2] Through a series of chemical degradation and derivatization experiments, he proposed the now-accepted structure of 8-(2-octylcycloprop-1-en-1-yl)octanoic acid.[1][4]

Physicochemical Properties of this compound

The precise characterization of this compound's physical and chemical properties was crucial for its identification and subsequent study. The following table summarizes key quantitative data.

PropertyValueReference(s)
Molecular Formula C₁₉H₃₄O₂[1][2]
Molecular Weight 294.479 g/mol [1][5]
IUPAC Name 8-(2-Octylcycloprop-1-en-1-yl)octanoic acid[1][5]
CAS Number 738-87-4[1][5]
Melting Point 18.5 °C[1]
Boiling Point 187 °C at 1 mmHg[1]
Density 0.912 g/cm³ at 20 °C (solid)[1]
pKa 4.82 in aqueous ethanol[1]
Cyclopropene C-C bond length 1.51 Å[1]
Cyclopropene C=C bond length 1.33 Å[1]

Chemical Synthesis of this compound

Following its discovery and characterization, the chemical synthesis of this compound became a target for organic chemists. One of the common approaches involves the addition of a methylene group to an alkyne precursor, stearolic acid.[4][6]

Experimental Protocol: A Synthetic Route to this compound
  • Esterification of Stearolic Acid: Stearolic acid is first converted to its methyl ester, methyl stearolate, by reaction with methanol in the presence of an acid catalyst.[6]

  • Cyclopropenation: The methyl stearolate then undergoes a cyclopropenation reaction. A common method involves the reaction with ethyl diazoacetate in the presence of a copper catalyst to form the cyclopropene ring.[6]

  • Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed to the corresponding diacid. Subsequent treatment with a dehydrating agent like thionyl chloride followed by decarbonylation yields the this compound backbone.[6]

  • Reduction: The final step involves the reduction of the cyclopropenium intermediate, typically with a reducing agent such as sodium borohydride, to yield this compound.[6]

Biological Activity: Inhibition of Stearoyl-CoA Desaturase (SCD1)

A significant breakthrough in understanding the biological role of this compound was the discovery of its potent inhibitory effect on the enzyme Stearoyl-CoA Desaturase 1 (SCD1).[7][8][9] SCD1 is a key enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids into monounsaturated fatty acids.[3][8]

Mechanism of Action

The highly strained cyclopropene ring of this compound is believed to be crucial for its inhibitory activity.[7] It acts as an irreversible inhibitor of SCD1, thereby altering the fatty acid composition within cells.[9] This inhibition has profound effects on cellular processes, including membrane fluidity, signal transduction, and lipid storage.[3]

Experimental Determination of SCD1 Inhibition

The inhibition of SCD1 by this compound can be quantified both in vitro and in vivo.

  • Enzyme Source: Microsomal fractions containing SCD1 are isolated from a suitable source, such as rat liver.

  • Substrate: A radiolabeled saturated fatty acid, typically [¹⁴C]-stearoyl-CoA, is used as the substrate.

  • Incubation: The microsomal preparation is incubated with the radiolabeled substrate in the presence and absence of varying concentrations of this compound.

  • Lipid Extraction and Separation: After the reaction, the total lipids are extracted. The fatty acid methyl esters are then prepared and separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to distinguish the saturated substrate from the monounsaturated product.

  • Quantification: The radioactivity in the spots corresponding to the substrate and product is quantified using a scintillation counter. The percentage of inhibition is calculated by comparing the conversion of substrate to product in the presence of this compound to the control. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, can then be determined.[10]

  • Animal Model: An appropriate animal model, such as mice or rats, is administered a diet containing this compound or a control diet.

  • Tissue Sampling: After a defined period, tissue samples (e.g., liver, adipose tissue) are collected.

  • Lipid Analysis: The fatty acid composition of the tissue lipids is analyzed by gas chromatography (GC).

  • Calculation of Desaturase Index: The activity of SCD1 is indirectly assessed by calculating the desaturase index, which is the ratio of the product of the enzyme (e.g., oleic acid, C18:1) to its substrate (e.g., stearic acid, C18:0). A decrease in the desaturase index in the this compound-treated group compared to the control group indicates inhibition of SCD1 activity.[9]

Visualizing the Discovery and Mechanism

Logical Workflow of this compound Discovery

Discovery_Workflow A Collection of Sterculia foetida seeds B Solvent Extraction of Seed Oil A->B C Isolation of this compound (via Urea Complexation) B->C D Structural Elucidation (Degradation & Derivatization) C->D E Identification as 8-(2-octylcycloprop-1-en-1-yl)octanoic acid D->E

Caption: Workflow of the discovery and identification of this compound.

Biosynthesis of this compound

Biosynthesis_Pathway Oleic_acid Oleic acid (on phospholipid) Dihydrosterculic_acid Dihydrothis compound Oleic_acid->Dihydrosterculic_acid Cyclopropane fatty acid synthase + S-adenosyl methionine Sterculic_acid This compound Dihydrosterculic_acid->Sterculic_acid Dehydrogenase

Caption: Biosynthetic pathway of this compound from Oleic acid.

Signaling Pathway of SCD1 Inhibition

SCD1_Inhibition_Pathway cluster_0 Normal Lipid Metabolism SFA Saturated Fatty Acids (e.g., Stearoyl-CoA) SCD1 SCD1 (Stearoyl-CoA Desaturase 1) SFA->SCD1 MUFA Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) SCD1->MUFA Cell_Processes Membrane Fluidity, Signaling, Lipid Storage MUFA->Cell_Processes Sterculic_Acid This compound Sterculic_Acid->SCD1 Inhibition

Caption: Mechanism of SCD1 inhibition by this compound.

Conclusion

The discovery of this compound marked a significant advancement in the field of lipid chemistry and biochemistry. From its challenging isolation and intricate structural elucidation to the profound understanding of its biological activity as a potent SCD1 inhibitor, the scientific journey of this compound continues to unfold. For researchers and drug development professionals, this compound and its derivatives represent a valuable tool for studying lipid metabolism and a potential therapeutic agent for metabolic diseases. The detailed methodologies and data presented in this guide offer a solid foundation for future research and development in this exciting area.

References

A Technical Guide to the Natural Sources of Sterculic Acid in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterculic acid, a cyclopropene fatty acid (CPFA), has garnered significant interest in the scientific community for its unique chemical structure and potent biological activities. Notably, it is a powerful inhibitor of the enzyme stearoyl-CoA desaturase 1 (SCD1), a key regulator of lipid metabolism. This inhibitory action gives this compound potential therapeutic applications in metabolic diseases, oncology, and inflammatory conditions. This technical guide provides an in-depth overview of the natural plant sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and a summary of its biosynthesis.

Principal Natural Sources of this compound

This compound is primarily found in the seed oils of plants belonging to the order Malvales. Within this order, several families are particularly rich in this compound.

Key Plant Families:

  • Malvaceae (Mallow Family): This large family, which now often includes the former Sterculiaceae, Bombacaceae, and Tiliaceae families, is the most significant source of this compound. Many species within this family synthesize and store cyclopropenoid fatty acids in their seeds[1][2].

  • Sterculiaceae: Traditionally recognized as a distinct family, it contains the genus Sterculia, from which this compound derives its name. Sterculia species are the most prominent and high-yielding sources of this fatty acid[2][3].

  • Bombacaceae (Kapok Tree Family): Now often classified under Malvaceae, this family includes species like the Baobab (Adansonia digitata) which contain this compound in their seed oils[2].

  • Tiliaceae (Linden Tree Family): Also frequently included in Malvaceae, the genus Tilia (linden or lime trees) is another known source of this compound, although typically in lower concentrations than Sterculia species.

Quantitative Analysis of this compound in Plant Sources

The concentration of this compound varies significantly among different plant species and, to a lesser extent, based on environmental factors and processing methods. The highest concentrations are consistently found in the seed oils.

Plant FamilyGenus and SpeciesPlant PartThis compound Content (% of total fatty acids)Reference(s)
Malvaceae (incl. Sterculiaceae) Sterculia foetidaSeed Oil53 - 71.8%[4]
Sterculia apetalaSeed Oil56.3%
Sterculia mexicanaSeed Oil51.3%
Sterculia tragacanthaSeed Oil30.2%
Sterculia tomentosaSeed Oil11.3%
Sterculia striataSeed Oil5.3%
Sterculia alataSeed Oil4.0%
Sterculia guttataSeed Oil5.8%
Sterculia villosaSeed Oil3.2%
Malvaceae (incl. Bombacaceae) Adansonia digitata (Baobab)Seed Oil0.97 - 1.45%
Malvaceae (incl. Tiliaceae) Tilia spp. (Linden)Seed Oil6 - 17% (total cyclopropenoid fatty acids)

Biosynthesis of this compound

The biosynthesis of this compound in plants begins with the common monounsaturated fatty acid, oleic acid. The process involves a two-step enzymatic conversion.

  • Cyclopropanation: The double bond of oleic acid, while it is a component of a phospholipid, undergoes cyclopropanation. This reaction is catalyzed by the enzyme cyclopropane fatty acyl phospholipid synthase. The methyl group is donated by S-adenosyl-L-methionine (SAM), leading to the formation of dihydrothis compound.

  • Dehydrogenation: Dihydrothis compound is then desaturated by a dehydrogenase enzyme to introduce a double bond within the cyclopropane ring, yielding this compound.

Biosynthesis_of_Sterculic_Acid cluster_step1 Step 1: Cyclopropanation cluster_step2 Step 2: Dehydrogenation oleic_acid Oleic Acid (in phospholipid) dihydrosterculic_acid Dihydrothis compound (in phospholipid) oleic_acid:e->dihydrosterculic_acid:w + SAM sterculic_acid This compound dihydrosterculic_acid:e->sterculic_acid:w enzyme2 Dehydrogenase sam S-adenosyl- L-methionine (SAM) enzyme1 Cyclopropane fatty acyl phospholipid synthase sam->enzyme1 sah S-adenosyl- homocysteine (SAH) enzyme1->sah

Caption: Biosynthetic pathway of this compound from oleic acid.

Experimental Protocols

This section details the methodologies for the extraction, purification, and analysis of this compound from plant materials, primarily seeds.

Extraction of Crude Seed Oil

A common and efficient method for extracting the crude oil containing this compound from seeds is Soxhlet extraction.

Protocol: Soxhlet Extraction

  • Sample Preparation: Dry the seeds (e.g., Sterculia foetida) at 60°C for 24 hours to reduce moisture content. Grind the dried seeds into a fine powder using a laboratory mill.

  • Soxhlet Setup:

    • Place a known quantity (e.g., 20 g) of the powdered seed material into a cellulose thimble.

    • Place the thimble inside the extraction chamber of the Soxhlet apparatus.

    • Fill a round-bottom flask with a suitable solvent, typically n-hexane (e.g., 250 mL).

    • Assemble the Soxhlet apparatus with the flask at the bottom, the extractor in the middle, and a condenser on top.

  • Extraction:

    • Heat the solvent in the round-bottom flask using a heating mantle to its boiling point (for n-hexane, approximately 69°C).

    • Allow the solvent to reflux for a period of 6-8 hours. The solvent will vaporize, condense, and drip onto the sample, extracting the lipids. The solvent and extracted lipids will then siphon back into the flask.

  • Solvent Recovery: After extraction, cool the apparatus. Detach the round-bottom flask and remove the solvent using a rotary evaporator to obtain the crude seed oil.

  • Storage: Store the extracted crude oil at -20°C under a nitrogen atmosphere to prevent oxidation.

Purification of this compound

Urea adduction is a widely used technique to separate saturated and monounsaturated fatty acids from polyunsaturated fatty acids and to enrich cyclopropenoid fatty acids.

Protocol: Urea Adduction for this compound Enrichment

  • Saponification of Crude Oil:

    • Dissolve a known amount of crude seed oil (e.g., 10 g) in a 10% solution of potassium hydroxide (KOH) in methanol (e.g., 100 mL).

    • Reflux the mixture for 1-2 hours to saponify the triglycerides into free fatty acids.

    • Cool the mixture and acidify to a pH of approximately 2-3 with hydrochloric acid (HCl) to protonate the fatty acids.

    • Extract the free fatty acids with n-hexane. Wash the hexane layer with distilled water until neutral, and then dry it over anhydrous sodium sulfate. Evaporate the hexane to obtain the mixed free fatty acids.

  • Urea Complex Formation:

    • Dissolve urea in methanol at 60-70°C to create a saturated solution (e.g., 150 g urea in 600 mL methanol).

    • While stirring, add the mixed free fatty acids (from step 1) to the hot urea solution.

    • Allow the mixture to cool slowly to room temperature, and then let it stand at 4°C overnight to facilitate the crystallization of urea-fatty acid adducts. Saturated and some monounsaturated fatty acids will form inclusion complexes with urea and precipitate out of the solution. This compound, due to the steric hindrance of the cyclopropene ring, will remain in the methanolic solution.

  • Separation and Recovery:

    • Filter the mixture to remove the crystallized urea adducts.

    • The filtrate contains the enriched this compound. Add water to the filtrate and acidify with HCl.

    • Extract the this compound-enriched fraction with n-hexane.

    • Wash the hexane layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the purified this compound fraction.

Quantification and Structural Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the quantification of this compound, while Nuclear Magnetic Resonance (NMR) spectroscopy is used for its structural confirmation.

Protocol: GC-MS Analysis

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To a sample of the purified fatty acid fraction (or crude oil after saponification), add a solution of 2% sulfuric acid in methanol.

    • Heat the mixture at 70°C for 2 hours.

    • After cooling, add water and extract the FAMEs with n-hexane.

    • Dry the hexane layer over anhydrous sodium sulfate before GC-MS analysis.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890B GC system or equivalent.

    • Column: A polar capillary column such as a Supelco SP-2560 (100 m x 0.25 mm ID, 0.20 µm film thickness) is suitable for separating fatty acid methyl esters.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 140°C, hold for 5 minutes.

      • Ramp to 240°C at a rate of 4°C/minute.

      • Hold at 240°C for 20 minutes.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

  • Quantification: Identification of the this compound methyl ester peak is based on its retention time and mass spectrum compared to a known standard. Quantification is typically performed by comparing the peak area of the this compound methyl ester to that of an internal standard (e.g., methyl heptadecanoate) of a known concentration.

Protocol: NMR Spectroscopy for Structural Elucidation

  • Sample Preparation: Dissolve a small amount of the purified this compound in deuterated chloroform (CDCl₃).

  • ¹H NMR Spectroscopy: The presence of the cyclopropene ring is confirmed by characteristic signals in the ¹H NMR spectrum. The two protons on the cyclopropene ring typically appear as a singlet at approximately 0.78 ppm. The allylic protons adjacent to the cyclopropene ring will also show characteristic shifts.

  • ¹³C NMR Spectroscopy: The carbon atoms of the cyclopropene ring exhibit unique chemical shifts, typically around 108-109 ppm for the double-bonded carbons and a significantly upfield signal for the methylene carbon of the ring.

Experimental_Workflow start Plant Material (e.g., Sterculia foetida seeds) extraction Soxhlet Extraction (n-hexane) start->extraction crude_oil Crude Seed Oil extraction->crude_oil saponification Saponification (KOH/Methanol) crude_oil->saponification ffa Mixed Free Fatty Acids saponification->ffa urea_adduction Urea Adduction (Methanol) ffa->urea_adduction purified_fraction Purified this compound Fraction urea_adduction->purified_fraction derivatization Derivatization to FAMEs (H₂SO₄/Methanol) purified_fraction->derivatization nmr NMR Analysis purified_fraction->nmr fames Fatty Acid Methyl Esters derivatization->fames gc_ms GC-MS Analysis fames->gc_ms quantification Quantification gc_ms->quantification structure Structural Elucidation nmr->structure

Caption: General experimental workflow for this compound.

Conclusion

This compound is a naturally occurring cyclopropenoid fatty acid with significant therapeutic potential. The primary sources of this compound are the seed oils of plants from the Malvaceae family, with Sterculia species being particularly rich in this compound. The protocols detailed in this guide provide a framework for the efficient extraction, purification, and analysis of this compound, enabling further research into its biological activities and potential applications in drug development. The elucidation of its biosynthetic pathway also opens avenues for synthetic biology approaches to its production. This comprehensive technical guide serves as a valuable resource for scientists and researchers working with this intriguing natural product.

References

The Biosynthesis of Sterculic Acid from Oleic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of sterculic acid, a cyclopropene fatty acid, from its precursor, oleic acid. This document is intended for researchers, scientists, and professionals in the fields of biochemistry, natural product synthesis, and drug development. It details the enzymatic transformations, intermediate compounds, and presents available quantitative data. Furthermore, this guide outlines detailed experimental protocols for the key enzymes and analytical methods used to study this pathway. Visual diagrams of the biochemical pathway and experimental workflows are provided to facilitate a deeper understanding of the processes involved.

Introduction

This compound is a naturally occurring cyclopropene fatty acid found in the seeds of plants from the Malvales order, such as Sterculia foetida.[1] Its unique strained three-membered ring structure is responsible for its notable biological activities, including the inhibition of stearoyl-CoA desaturase 1 (SCD1), an enzyme implicated in various metabolic diseases.[2] Understanding the biosynthesis of this compound is crucial for potential biotechnological production and for the development of novel therapeutic agents.

The biosynthesis of this compound from oleic acid is a two-step enzymatic process. The first step involves the conversion of oleic acid, esterified to a phospholipid, into its cyclopropane analog, dihydrothis compound. This reaction is catalyzed by the enzyme cyclopropane fatty acid (CFA) synthase. The second step is the desaturation of dihydrothis compound to form the characteristic cyclopropene ring of this compound, a reaction catalyzed by a putative desaturase.[1][3][4]

This guide will delve into the technical details of each step, providing the available data and methodologies for their study.

The Biosynthetic Pathway

The conversion of oleic acid to this compound proceeds through the intermediate dihydrothis compound.

Step 1: Formation of Dihydrothis compound

The initial step is the addition of a methylene bridge across the cis-double bond of an oleic acid residue within a phospholipid molecule.

  • Substrate: Phospholipid-bound oleic acid (e.g., phosphatidylcholine-bound oleate)

  • Enzyme: Cyclopropane Fatty Acid (CFA) Synthase

  • Co-substrate: S-adenosyl-L-methionine (SAM), which serves as the methylene donor.[5]

  • Product: Phospholipid-bound dihydrothis compound

The proposed mechanism involves the transfer of a methyl group from SAM to the double bond of oleic acid, forming a carbocationic intermediate. This is followed by a proton loss and subsequent ring closure to form the cyclopropane ring.[1] In bacteria, it has been shown that a bicarbonate ion bound in the active site of CFA synthase acts as a general base in this reaction.[6]

Step 2: Desaturation of Dihydrothis compound

The final step is the introduction of a double bond into the cyclopropane ring of dihydrothis compound to yield this compound.

  • Substrate: Dihydrothis compound

  • Enzyme: A putative cyclopropane desaturase[7]

  • Product: this compound

While this step has been proposed based on in vivo labeling studies, the specific enzyme responsible in plants has not been fully characterized.[8] It is hypothesized to be a desaturase that recognizes the cyclopropane-containing fatty acid as a substrate.

Quantitative Data

The following tables summarize the available quantitative data for the enzymes and reactions in the this compound biosynthesis pathway.

Table 1: Kinetic Parameters of E. coli Cyclopropane Fatty Acid Synthase
ParameterValueConditionsReference
Km (S-adenosyl-L-methionine)80 µMEnzyme-coupled colorimetric assay[9]
kcat4 min-1Enzyme-coupled colorimetric assay[9]
Table 2: Kinetic Parameters for Enzymatic Production of this compound via Hydrolysis

Note: This data is for the enzymatic hydrolysis of Phoenix tree seed oil to release this compound, not for the biosynthetic enzymes themselves, but is included for its relevance to this compound production.

ParameterValueConditionsReference
Vmax0.232 mol/(L·min)Lipozyme TLIM-catalyzed hydrolysis[10]
Km0.084 mol/LLipozyme TLIM-catalyzed hydrolysis[10]
Activation Energy39.25 kJ/molLipozyme TLIM-catalyzed hydrolysis[10]

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of this compound biosynthesis.

Purification of Cyclopropane Fatty Acid (CFA) Synthase from E. coli

This protocol is adapted from Taylor & Cronan (1979).[11]

  • Cell Lysis: Overproducing E. coli cells are harvested and resuspended in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0, containing 10 mM β-mercaptoethanol). Cells are lysed by sonication or French press.

  • Ammonium Sulfate Fractionation: The cell-free extract is subjected to ammonium sulfate precipitation. The protein fraction precipitating between 40% and 60% saturation is collected by centrifugation.

  • Phospholipid Vesicle Binding: The ammonium sulfate pellet is resuspended and incubated with phospholipid vesicles containing unsaturated fatty acids.

  • Sucrose Density Gradient Flotation: The mixture is then subjected to sucrose density gradient centrifugation. The CFA synthase, being bound to the phospholipid vesicles, will float to a lower density region, separating it from most other proteins.

  • Collection and Dialysis: The fractions containing the purified enzyme are collected and dialyzed against a storage buffer.

Assay of Cyclopropane Fatty Acid (CFA) Synthase Activity

This protocol is based on the method described by Bao et al. (2002).[8]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.1 M Tricine buffer (pH 7.0), 0.1% BSA, 0.1% polyvinylpyrrolidone-40, 0.02–0.05 mM oleoyl-CoA, and the cell-free homogenate or purified enzyme.

  • Initiation of Reaction: The reaction is initiated by the addition of 0.02 mM S-[methyl-14C]adenosylmethionine.

  • Incubation: The reaction mixture is incubated at 30°C for 1 hour.

  • Termination and Saponification: The reaction is terminated by adding 0.5 ml of 10% aqueous KOH and 1.0 ml of ethanol. The mixture is incubated overnight at room temperature to ensure complete saponification of the lipids.

  • Extraction: The mixture is acidified, and the labeled free fatty acids are extracted with hexane.

  • Quantification: An aliquot of the hexane phase is analyzed for radioactivity using a scintillation counter to determine the amount of labeled product formed.

Proposed Assay for Dihydrothis compound Desaturase Activity

This is a hypothetical protocol based on general desaturase assays, as a specific protocol for this enzyme is not well-documented.

  • Substrate Preparation: Synthesize or purify dihydrothis compound. Prepare a stock solution of dihydrosterculoyl-CoA using a fatty acyl-CoA synthetase.

  • Enzyme Source: Prepare a microsomal fraction from a plant source known to produce this compound, such as developing Sterculia foetida seeds.

  • Reaction Mixture: In a reaction tube, combine the microsomal fraction, a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.2), NADH or NADPH as a reducing equivalent, and potentially cytochrome b5 and its reductase if required for electron transfer.

  • Initiation: Start the reaction by adding the dihydrosterculoyl-CoA substrate.

  • Incubation: Incubate the reaction at a suitable temperature (e.g., 25-30°C) for a defined period.

  • Termination and Extraction: Stop the reaction by adding a strong base (e.g., methanolic KOH) to saponify the lipids. Acidify the mixture and extract the fatty acids with an organic solvent like hexane.

  • Analysis: Analyze the extracted fatty acids by GC-MS or HPLC to detect and quantify the formation of this compound.[12][13]

Analytical Methods for Cyclopropene and Cyclopropane Fatty Acids
  • Derivatization: Fatty acids are converted to their fatty acid methyl esters (FAMEs) by transesterification with methanolic HCl or BF3-methanol.

  • Separation: The FAMEs are separated on a suitable GC column (e.g., a polar capillary column).

  • Detection and Identification: The eluted compounds are detected by a mass spectrometer. The mass spectra of the cyclopropane and cyclopropene fatty acid methyl esters will have characteristic fragmentation patterns that allow for their identification.

This method is particularly useful for the quantification of cyclopropenoid fatty acids.[13]

  • Derivatization: Free fatty acids are derivatized with a UV-absorbing tag, such as 2-bromoacetophenone, to form phenacyl esters.

  • Separation: The derivatized fatty acids are separated by reverse-phase HPLC.

  • Quantification: The separated compounds are detected by a UV detector. Quantification is achieved by comparing the peak areas to those of external standards of known concentrations.[13]

Visualizations

Biosynthetic Pathway of this compound

Sterculic_Acid_Biosynthesis oleic_acid Oleic Acid (in Phospholipid) cfa_synthase Cyclopropane Fatty Acid Synthase oleic_acid->cfa_synthase dihydrosterculic_acid Dihydrothis compound (in Phospholipid) desaturase Cyclopropane Desaturase dihydrosterculic_acid->desaturase sterculic_acid This compound sam S-adenosyl-L-methionine (SAM) sam->cfa_synthase sah S-adenosyl-L-homocysteine (SAH) nadph NAD(P)H + H+ nadph->desaturase nadp NAD(P)+ cfa_synthase->dihydrosterculic_acid cfa_synthase->sah desaturase->sterculic_acid desaturase->nadp

Caption: The biosynthetic pathway of this compound from oleic acid.

Experimental Workflow for CFA Synthase Analysis

CFA_Synthase_Workflow start Start: E. coli cells overexpressing CFA synthase cell_lysis Cell Lysis (Sonication/French Press) start->cell_lysis centrifugation1 Centrifugation cell_lysis->centrifugation1 supernatant Cell-free Extract centrifugation1->supernatant purification Enzyme Purification (e.g., Ammonium Sulfate Fractionation, Vesicle Binding) supernatant->purification For Purification assay CFA Synthase Assay supernatant->assay For Crude Extract Assay purified_enzyme Purified CFA Synthase purification->purified_enzyme purified_enzyme->assay analysis Analysis (Scintillation Counting, GC-MS, HPLC) assay->analysis end End: Determination of Enzyme Activity/Kinetics analysis->end

Caption: A generalized experimental workflow for the purification and analysis of CFA synthase.

Conclusion

The biosynthesis of this compound from oleic acid is a fascinating pathway that leads to the formation of a biologically active cyclopropene fatty acid. While the initial cyclopropanation step catalyzed by CFA synthase is relatively well-understood, particularly in bacteria, the subsequent desaturation to form the cyclopropene ring in plants remains an area for further investigation. The protocols and data presented in this guide provide a solid foundation for researchers to explore this pathway, with the aim of harnessing its potential for various applications in biotechnology and medicine. Further research into the plant-specific enzymes will be critical for a complete understanding and potential manipulation of this important biosynthetic route.

References

The Core Mechanism of Sterculic Acid's Action on Stearoyl-CoA Desaturase 1 (SCD1): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). Its upregulation is implicated in numerous pathologies, including metabolic diseases and cancer, making it a compelling target for therapeutic intervention. Sterculic acid, a naturally occurring cyclopropene fatty acid, is a potent inhibitor of SCD1. This technical guide provides a comprehensive overview of the mechanism of action of this compound on SCD1, detailing its inhibitory kinetics, effects on cellular fatty acid composition, and the downstream consequences on key signaling pathways. This document is intended to serve as a resource for researchers and professionals in drug development, offering detailed experimental protocols and a summary of quantitative data to facilitate further investigation into SCD1 inhibition.

Introduction to this compound and SCD1

Stearoyl-CoA Desaturase 1 (SCD1) is an integral membrane enzyme located in the endoplasmic reticulum. It introduces a cis-double bond at the delta-9 position of fatty acyl-CoAs, primarily converting stearoyl-CoA (18:0) and palmitoyl-CoA (16:0) to oleoyl-CoA (18:1) and palmitoleoyl-CoA (16:1), respectively.[1] This conversion is a rate-limiting step in the biosynthesis of MUFAs, which are essential components of cell membranes, triglycerides, and cholesterol esters.

This compound is a cyclopropenoid fatty acid found in the seeds of plants from the order Malvales, such as Sterculia foetida.[2] Its unique structure, containing a highly strained cyclopropene ring, is responsible for its potent inhibitory effect on SCD1.[3] By inhibiting SCD1, this compound alters the cellular balance of saturated and monounsaturated fatty acids, leading to a cascade of downstream effects on cellular signaling and physiology.

Mechanism of SCD1 Inhibition by this compound

The inhibitory action of this compound on SCD1 is attributed to its cyclopropene ring. This reactive moiety is thought to interact with the enzyme's active site, leading to irreversible inhibition. The precise molecular interactions are still under investigation, but it is hypothesized that the strained ring can form a covalent bond with key residues in the enzyme, thereby inactivating it.

Inhibitory Potency

This compound is a potent inhibitor of SCD1. The half-maximal inhibitory concentration (IC50) for its effect on delta-9 desaturase activity has been reported to be 0.9 μM .[4]

Inhibitor Target IC50 (μM) Reference
This compoundΔ9-desaturase (SCD1) activity0.9[4]

Impact on Cellular Fatty Acid Composition

The primary and most direct consequence of SCD1 inhibition by this compound is a significant alteration of the cellular fatty acid profile. The blockage of the conversion of SFAs to MUFAs leads to an accumulation of the former and a depletion of the latter.

One study on differentiating 3T3-L1 adipocytes demonstrated that treatment with 100 μM this compound for 10 days resulted in a striking change in the fatty acid composition. While control cells had high levels of palmitoleic (16:1) and oleic (18:1) acids, the this compound-treated cells accumulated palmitic (16:0) and stearic (18:0) acids, with a marked reduction in monounsaturated fatty acids.[5] The SCD enzyme activity in these treated cells was inhibited by more than 90%.[5]

Fatty Acid Control (MDI-treated) 3T3-L1 Adipocytes 100 µM this compound-treated 3T3-L1 Adipocytes Effect of this compound Reference
Palmitic Acid (16:0)Normal levelsAccumulatedIncrease[5]
Palmitoleic Acid (Δ9-16:1)High levelsMarkedly ReducedDecrease[5]
Stearic Acid (18:0)Normal levelsAccumulatedIncrease[5]
Oleic Acid (Δ9-18:1)High levelsReducedDecrease[5]

Note: The original study described these changes qualitatively. The table reflects this descriptive nature.

Downstream Signaling Pathways Affected by SCD1 Inhibition

The shift in the cellular SFA/MUFA ratio induced by this compound has profound effects on various signaling pathways that govern cell fate and function.

ER Stress and Apoptosis

An accumulation of saturated fatty acids is known to induce endoplasmic reticulum (ER) stress, leading to the unfolded protein response (UPR).[6] SCD1 inhibition has been shown to activate ER stress pathways, characterized by the upregulation of markers such as PERK, p-eIF2α, and CHOP.[7][8] Prolonged ER stress can subsequently trigger apoptosis.[9] Studies have shown that this compound treatment can induce apoptosis, as evidenced by the cleavage of Caspase-3.[10]

Wnt/β-catenin Signaling

The Wnt signaling pathway is crucial for cell proliferation and differentiation. Recent studies have revealed a direct link between SCD1 activity and Wnt signaling. The proper acylation of Wnt proteins with monounsaturated fatty acids, a process mediated by the enzyme Porcupine, is essential for their secretion and activity.[11] SCD1 inhibition, by depleting the pool of MUFAs, impairs Wnt protein maturation and consequently attenuates Wnt/β-catenin signaling.[12][13]

Hippo/YAP Signaling

The Hippo pathway is a key regulator of organ size and tissue homeostasis, and its dysregulation is common in cancer. SCD1 has been shown to promote the stemness of gastric cancer stem cells through the Hippo/YAP pathway.[4] Inhibition of SCD1 leads to a decrease in the expression and nuclear translocation of the transcriptional co-activator YAP, a central effector of the Hippo pathway.[4][14]

NF-κB Signaling and Inflammation

SCD1 inhibition can modulate inflammatory responses. The accumulation of saturated fatty acids can act as pro-inflammatory signals. However, the overall effect of SCD1 inhibition on NF-κB signaling can be context-dependent. Some studies suggest that SCD1 inhibition reduces the pro-inflammatory environment and NF-κB signaling, leading to reduced cell proliferation.[3]

Experimental Protocols

Microsomal SCD Activity Assay

This protocol is adapted from a method for assaying the terminal enzyme of the stearoyl-CoA desaturase system.[15]

  • Preparation of Microsomes: Isolate liver microsomes from control and this compound-treated animals (or cell lines) by differential centrifugation.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Phosphate buffer (pH 7.4)

    • NADH

    • ATP

    • Coenzyme A

    • [1-¹⁴C]Stearoyl-CoA (substrate)

    • Microsomal protein

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-20 minutes).

  • Termination and Saponification: Stop the reaction by adding a solution of alcoholic KOH. Saponify the lipids by heating at 80°C for 1 hour.

  • Extraction: Acidify the mixture and extract the fatty acids with a nonpolar solvent like hexane.

  • Analysis: Separate the [1-¹⁴C]stearic acid and the product, [1-¹⁴C]oleic acid, using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the radioactivity in the stearic acid and oleic acid spots or peaks to determine the percentage of conversion and, thus, the SCD activity.

Fatty Acid Profile Analysis by GC-MS

This protocol outlines the general steps for the analysis of fatty acid methyl esters (FAMEs) by gas chromatography-mass spectrometry (GC-MS).[16][17][18]

  • Lipid Extraction:

    • Homogenize cells or tissues in a chloroform:methanol (2:1, v/v) solution.

    • Add a known amount of an internal standard (e.g., C17:0 or a deuterated fatty acid).

    • Separate the phases by adding water or a salt solution and centrifuging.

    • Collect the lower organic phase containing the lipids.

  • Saponification and Methylation (to form FAMEs):

    • Evaporate the solvent from the lipid extract.

    • Add methanolic H₂SO₄ or BF₃-methanol and heat at 100°C for 1-2 hours. This process both saponifies the lipids and methylates the free fatty acids.

    • Cool the reaction and add water and a nonpolar solvent (e.g., hexane or petroleum ether) to extract the FAMEs.

    • Collect the upper organic layer containing the FAMEs.

  • GC-MS Analysis:

    • Inject the FAMEs sample into a GC-MS system equipped with a suitable capillary column (e.g., a polar column like those with a polyethylene glycol or biscyanopropyl stationary phase).

    • Use a temperature program that allows for the separation of the different FAMEs.

    • The mass spectrometer will identify the individual FAMEs based on their mass spectra, and the flame ionization detector (FID) or the total ion chromatogram (TIC) will provide quantitative data based on peak areas relative to the internal standard.

Western Blot Analysis for ER Stress Markers

This protocol provides a general procedure for detecting key ER stress proteins.[9]

  • Cell Lysis:

    • Treat cells with this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membrane with primary antibodies against ER stress markers (e.g., anti-PERK, anti-p-eIF2α, anti-CHOP, and a loading control like anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities relative to the loading control.

Visualizations

Signaling Pathways

SCD1_Inhibition_Pathway cluster_upstream Upstream Events cluster_downstream Downstream Consequences This compound This compound SCD1 SCD1 This compound->SCD1 Inhibits Monounsaturated Fatty Acids (MUFAs)\n(e.g., Oleoyl-CoA) Monounsaturated Fatty Acids (MUFAs) (e.g., Oleoyl-CoA) SCD1->Monounsaturated Fatty Acids (MUFAs)\n(e.g., Oleoyl-CoA) Produces Increased SFA/MUFA Ratio Increased SFA/MUFA Ratio Saturated Fatty Acids (SFAs)\n(e.g., Stearoyl-CoA) Saturated Fatty Acids (SFAs) (e.g., Stearoyl-CoA) Saturated Fatty Acids (SFAs)\n(e.g., Stearoyl-CoA)->SCD1 Substrate ER Stress ER Stress Increased SFA/MUFA Ratio->ER Stress Induces Wnt Signaling Wnt Signaling Increased SFA/MUFA Ratio->Wnt Signaling Inhibits Hippo/YAP Signaling Hippo/YAP Signaling Increased SFA/MUFA Ratio->Hippo/YAP Signaling Inhibits NF-kB Signaling NF-kB Signaling Increased SFA/MUFA Ratio->NF-kB Signaling Modulates Apoptosis Apoptosis ER Stress->Apoptosis Leads to Cell Proliferation & Survival Cell Proliferation & Survival Wnt Signaling->Cell Proliferation & Survival Regulates Hippo/YAP Signaling->Cell Proliferation & Survival Regulates NF-kB Signaling->Cell Proliferation & Survival Regulates

Caption: Overview of this compound's effect on SCD1 and downstream pathways.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis Cell Culture\n(e.g., 3T3-L1, Cancer Cell Line) Cell Culture (e.g., 3T3-L1, Cancer Cell Line) Treatment with\nthis compound Treatment with This compound Cell Culture\n(e.g., 3T3-L1, Cancer Cell Line)->Treatment with\nthis compound Control (Vehicle) Control (Vehicle) Cell Culture\n(e.g., 3T3-L1, Cancer Cell Line)->Control (Vehicle) SCD Activity Assay SCD Activity Assay Treatment with\nthis compound->SCD Activity Assay Fatty Acid Profiling (GC-MS) Fatty Acid Profiling (GC-MS) Treatment with\nthis compound->Fatty Acid Profiling (GC-MS) Western Blot\n(ER Stress, Apoptosis) Western Blot (ER Stress, Apoptosis) Treatment with\nthis compound->Western Blot\n(ER Stress, Apoptosis) Cell Viability/Migration Assay Cell Viability/Migration Assay Treatment with\nthis compound->Cell Viability/Migration Assay Control (Vehicle)->SCD Activity Assay Control (Vehicle)->Fatty Acid Profiling (GC-MS) Control (Vehicle)->Western Blot\n(ER Stress, Apoptosis) Control (Vehicle)->Cell Viability/Migration Assay

Caption: A typical experimental workflow for studying this compound's effects.

Conclusion

This compound serves as a powerful tool for studying the roles of SCD1 in health and disease. Its potent and specific inhibition of SCD1 leads to a well-defined biochemical phenotype—an increase in the cellular ratio of saturated to monounsaturated fatty acids. This alteration, in turn, modulates a host of critical signaling pathways, impacting cell proliferation, survival, and inflammation. The detailed mechanisms and protocols provided in this guide are intended to equip researchers with the necessary information to further explore the therapeutic potential of SCD1 inhibition and to develop novel strategies for treating metabolic and oncologic disorders.

References

An In-depth Technical Guide to the Biological Properties of Cyclopropene Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclopropene fatty acids (CPFAs), primarily sterculic acid and malvalic acid, are naturally occurring lipids found in the oils of certain plants, notably cottonseed and those from the Sterculia genus. These unique fatty acids are characterized by a highly strained cyclopropene ring, which imparts significant biological activity. The primary and most well-documented effect of CPFAs is the potent inhibition of stearoyl-CoA desaturase (SCD), a critical enzyme in lipogenesis. This inhibition leads to profound alterations in cellular lipid composition, particularly an increase in the ratio of saturated to monounsaturated fatty acids. These changes in lipid homeostasis have a cascade of physiological consequences, ranging from toxic effects in various animal species to potential therapeutic applications in metabolic diseases and oncology. This guide provides a comprehensive overview of the biosynthesis, metabolism, and diverse biological activities of CPFAs, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Introduction to Cyclopropene Fatty Acids

Cyclopropene fatty acids are a unique class of lipids distinguished by a three-carbon ring with a double bond within their aliphatic chain. The two most prominent CPFAs are this compound (C19) and malvalic acid (C18). Their presence in cottonseed oil and meal has significant implications for the agricultural and food industries due to their toxic effects on livestock. However, their potent biological activities have also made them valuable tools for biochemical research and a subject of interest in drug development.

Biosynthesis and Metabolism

Biosynthesis

The biosynthesis of CPFAs in plants originates from oleic acid. The process involves the addition of a methylene group from S-adenosylmethionine (SAM) across the double bond of oleic acid to form dihydrothis compound, a cyclopropane fatty acid. This reaction is catalyzed by the enzyme cyclopropane fatty acid synthase. Subsequently, dihydrothis compound is desaturated to form this compound. Malvalic acid is believed to be formed through the alpha-oxidation of this compound, resulting in a shorter carbon chain.

G oleic_acid Oleic Acid dihydrosterculic_acid Dihydrothis compound oleic_acid->dihydrosterculic_acid sterculic_acid This compound dihydrosterculic_acid->sterculic_acid malvalic_acid Malvalic Acid sterculic_acid->malvalic_acid sam S-adenosylmethionine synthase Cyclopropane Fatty Acid Synthase sam->synthase synthase->oleic_acid desaturase Desaturase desaturase->dihydrosterculic_acid alpha_ox Alpha-oxidation alpha_ox->sterculic_acid

Biosynthesis pathway of cyclopropene fatty acids.
Metabolism in Animals

When ingested by animals, this compound undergoes metabolic degradation. The cyclopropene ring is reduced to a more stable cyclopropane ring. The fatty acid chain is then subject to α-, β-, and ω-oxidation, leading to the formation of various short-chain dicarboxylic acids that are primarily excreted in the urine. The major urinary metabolites identified in rats include cis-3,4-methylene adipic acid and cis-3,4-methylene suberic acid[1].

G Sterculic_Acid This compound (ingested) Ring_Reduction Reduction of Cyclopropene Ring Sterculic_Acid->Ring_Reduction Cyclopropane_Intermediate Cyclopropane Fatty Acid Intermediate Ring_Reduction->Cyclopropane_Intermediate Oxidation α-, β-, and ω-oxidation Cyclopropane_Intermediate->Oxidation Metabolites Short-chain dicarboxylic acids (e.g., cis-3,4-methylene adipic acid, cis-3,4-methylene suberic acid) Oxidation->Metabolites Excretion Urinary Excretion Metabolites->Excretion

Metabolic fate of this compound in rats.

Primary Biological Effect: Inhibition of Stearoyl-CoA Desaturase (SCD)

The most significant biological effect of CPFAs is the potent and specific inhibition of stearoyl-CoA desaturase (SCD), a key enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs). SCD introduces a double bond in the delta-9 position of fatty acyl-CoAs, primarily converting stearoyl-CoA (18:0) to oleoyl-CoA (18:1) and palmitoyl-CoA (16:0) to palmitoleoyl-CoA (16:1). The highly strained cyclopropene ring of CPFAs is thought to be responsible for this irreversible inhibition.

This inhibition leads to a significant shift in the cellular fatty acid profile, characterized by:

  • An accumulation of SFAs, particularly stearic acid and palmitic acid.

  • A depletion of MUFAs, primarily oleic acid and palmitoleic acid.

This alteration in the SFA/MUFA ratio has profound effects on the fluidity and function of cell membranes, as well as on lipid-mediated signaling pathways.

Quantitative Data on SCD Inhibition and Lipid Profile Alterations

The inhibitory effect of CPFAs on SCD activity and the resulting changes in fatty acid composition have been quantified in various studies.

ParameterSpecies/SystemCPFA Source/ConcentrationObserved EffectReference
SCD1 Activity 3T3-L1 adipocytes100 µM this compound>90% inhibition[2]
IC₅₀ for Δ9-desaturase -This compound0.9 µM[3]
EC₅₀ for SCD1 HepG2 cellsSterculate247 nM
Desaturase Index (18:1/18:0) Obese OLETF Rat Liver0.5% Sterculic Oil in dietSignificant reduction[4]
Desaturase Index (16:1/16:0) Obese OLETF Rat Adipose Tissue0.5% Sterculic Oil in dietSignificant reduction[4]
Total MUFA in Adipose Tissue Fructose-fed Rats0.4% Sterculic Oil in diet25% lower than fructose-only group[5]
Total SFA in Adipose Tissue Fructose-fed Rats0.4% Sterculic Oil in dietIncreased compared to control[5]
Stearic Acid in Liver Rats fed Baobab seed oil (rich in CPFAs)-Increased[6]
Oleic Acid in Liver Rats fed Baobab seed oil (rich in CPFAs)-Decreased[6]
SAFA/MUFA ratio in egg yolk Laying Hens4% Cottonseed Oil in dietIncreased[7]

Physiological and Toxicological Effects

The disruption of lipid homeostasis by CPFAs manifests in a variety of physiological and toxicological effects, which are highly dependent on the animal species, dose, and duration of exposure.

Effects on Poultry

Laying hens are particularly sensitive to CPFAs. Dietary exposure to cottonseed oil can lead to:

  • Reduced Egg Production and Hatchability: A significant decrease in egg production and the hatchability of eggs.

  • Pink-White Discoloration: A characteristic pink discoloration of the albumen in stored eggs.

  • Altered Yolk Properties: Increased hardness and rubbery texture of the yolk upon cooking.

ParameterDietary Level of Cottonseed Oil (CSO)Effect on Laying HensReference
Hen-day egg production 4% CSOSignificantly decreased[7]
Egg weight 2% and 4% CSOSignificantly reduced[7]
Hatchability Not specifiedDecreased[8]
Effects on Mammals

In rodents, CPFAs have been shown to cause:

  • Growth Retardation: Reduced growth rates, particularly at higher dietary concentrations.

  • Reproductive Issues: While low doses may not affect breeding, higher concentrations (e.g., 2% Sterculia foetida oil) can significantly reduce pup survival[9][10]. The negative effects are exacerbated when CPFAs are consumed with a diet high in saturated fats[9][10].

  • Altered Lipid Metabolism: Besides the shift in SFA/MUFA ratio, CPFAs can influence plasma cholesterol and triglyceride levels[4].

  • Hepatotoxicity and Carcinogenicity: Some studies have suggested that CPFAs may have mitogenic activity in the liver and can act as co-carcinogens, particularly in the presence of aflatoxins[6][11].

Molecular Mechanisms and Signaling Pathways

The biological effects of CPFAs extend beyond simple changes in membrane fluidity and involve the modulation of key cellular signaling pathways, primarily as a consequence of SCD1 inhibition.

SCD1 Inhibition and Wnt/β-catenin Signaling

SCD1 activity is increasingly being linked to the regulation of the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation, differentiation, and tumorigenesis. Inhibition of SCD1 has been shown to suppress this pathway.

  • Mechanism: SCD1-produced MUFAs, like palmitoleic acid, are required for the palmitoylation of Wnt proteins, a necessary step for their secretion and activity. By reducing MUFA levels, SCD1 inhibitors can block Wnt signaling. Furthermore, SCD1 inhibition can increase the activity of GSK3β, a key enzyme that promotes the degradation of β-catenin. This leads to reduced nuclear localization and transcriptional activity of β-catenin[12].

G CPFA Cyclopropene Fatty Acids (e.g., this compound) SCD1 SCD1 CPFA->SCD1 inhibits MUFA MUFA synthesis (e.g., Oleic Acid) SCD1->MUFA decreases GSK3b GSK3β activity SCD1->GSK3b increases Wnt Wnt Palmitoylation and Secretion MUFA->Wnt decreased beta_catenin β-catenin degradation Wnt->beta_catenin less inhibition of GSK3b->beta_catenin promotes beta_catenin_nuc Nuclear β-catenin beta_catenin->beta_catenin_nuc decreased translocation target_genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) beta_catenin_nuc->target_genes decreased transcription proliferation Cell Proliferation and Survival target_genes->proliferation reduced

CPFA-mediated inhibition of Wnt/β-catenin signaling via SCD1.
Anti-inflammatory Effects and NF-κB Signaling

This compound has demonstrated anti-inflammatory properties. This is partly due to the downstream effects of SCD1 inhibition, which can modulate inflammatory signaling. However, there is also evidence for effects that may be independent of SCD1.

  • SCD1-dependent effects: SCD1 inhibition can suppress the expression of β-catenin and its downstream target ATF3, leading to an enhanced production of the chemokine CCL4, which can modulate immune cell recruitment[13].

  • Potential SCD1-independent effects: this compound has been shown to be a potent inhibitor of endoplasmic reticulum (ER) stress and related inflammation caused by agents like 7-ketocholesterol. This effect appears to be more specific than that of other anti-inflammatory fatty acids and may be related to the cyclopropene ring structure. While the precise mechanism is not fully elucidated, it may involve direct modulation of ER stress pathways upstream of the unfolded protein response. Some studies suggest that certain antioxidants and fatty acids can inhibit the NF-κB pathway by directly targeting components like IKK2, but a direct interaction for this compound has not been definitively proven.

G cluster_scd1 SCD1-dependent cluster_other Potential SCD1-independent SCD1 SCD1 beta_catenin β-catenin signaling SCD1->beta_catenin suppresses Inflammation Inflammation beta_catenin->Inflammation modulates ER_stress ER Stress NFkB NF-κB activation ER_stress->NFkB reduces NFkB->Inflammation reduces CPFA This compound CPFA->SCD1 inhibits CPFA->ER_stress inhibits

Anti-inflammatory pathways modulated by this compound.

Therapeutic Potential in Drug Development

The potent inhibitory effect of CPFAs on SCD1 has positioned them as lead compounds in the development of therapeutics for diseases characterized by aberrant lipid metabolism.

  • Metabolic Syndrome: By inhibiting SCD1, sterculic oil has been shown to improve glucose tolerance, reduce hepatic steatosis, and ameliorate the lipid profile in animal models of obesity and metabolic syndrome[4][5].

  • Oncology: SCD1 is overexpressed in many cancers and is associated with tumor aggressiveness. Inhibition of SCD1 by CPFAs or their derivatives can reduce cancer cell proliferation, migration, and tumor growth by suppressing oncogenic signaling pathways like Wnt/β-catenin and inducing ER stress and apoptosis[12][14].

Experimental Protocols

Quantification of CPFAs by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the analysis of CPFAs in biological samples.

G start Biological Sample (e.g., tissue, oil) extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) start->extraction derivatization Derivatization to FAMEs (Fatty Acid Methyl Esters) extraction->derivatization gcms GC-MS Analysis derivatization->gcms quant Quantification using Internal Standard gcms->quant

Workflow for GC-MS analysis of CPFAs.

1. Lipid Extraction:

  • Homogenize the tissue or oil sample in a chloroform:methanol mixture (2:1, v/v).

  • Add water to induce phase separation.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Base-catalyzed transesterification (for esterified CPFAs): Dissolve the lipid extract in hexane. Add a solution of methanolic KOH and vortex at room temperature. Neutralize and collect the upper hexane layer containing the FAMEs[15]. This method is preferred as it avoids the harsh acidic conditions that can degrade the cyclopropene ring[15].

  • Acid-catalyzed methylation (for free fatty acids, with caution): Alternatively, incubate the lipid extract with 1.2% HCl in methanol/toluene at 100°C for 1 hour. After cooling, add water and extract the FAMEs with hexane[12].

3. GC-MS Analysis:

  • Column: Use a polar capillary column suitable for FAME analysis (e.g., HP-88).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Set to a high temperature (e.g., 280°C) with an appropriate split ratio.

  • Oven Program: Start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 280°C) to elute all FAMEs.

  • Mass Spectrometer: Operate in electron impact (EI) ionization mode and scan a mass range of m/z 40-400[15].

  • Identification: Identify CPFA methyl esters based on their retention times and characteristic mass spectra.

Stearoyl-CoA Desaturase (SCD) Activity Assay

This assay measures the conversion of a radiolabeled saturated fatty acid to its monounsaturated counterpart in a microsomal preparation.

1. Preparation of Liver Microsomes:

  • Homogenize fresh liver tissue in a buffered solution.

  • Perform differential centrifugation to pellet the microsomal fraction.

  • Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

2. Desaturation Reaction:

  • Prepare a reaction mixture containing:

    • Phosphate buffer (pH 7.2)
    • NADH
    • Liver microsomes (as the enzyme source)
    • [1-¹⁴C]Stearoyl-CoA (substrate)

  • Incubate the reaction mixture at 37°C with shaking.

  • Stop the reaction by adding a strong base (e.g., methanolic KOH).

3. Product Analysis:

  • Saponify the lipids by heating.

  • Acidify the mixture and extract the free fatty acids with a nonpolar solvent (e.g., pentane).

  • Methylate the fatty acids to FAMEs using diazomethane or another suitable method.

  • Separate the saturated and monounsaturated FAMEs using argentation (silver nitrate-impregnated) thin-layer chromatography (TLC).

  • Scrape the spots corresponding to stearate and oleate and quantify the radioactivity in each using liquid scintillation counting.

  • Calculate the SCD activity as the percentage of total radioactivity recovered in the oleate fraction[3][16].

Conclusion and Future Directions

Cyclopropene fatty acids possess potent and diverse biological properties, primarily driven by their inhibition of stearoyl-CoA desaturase. This activity, while responsible for their toxicity in certain species, also underpins their therapeutic potential in metabolic diseases and cancer. The modulation of key signaling pathways such as Wnt/β-catenin highlights the intricate role of lipid metabolism in cellular regulation. Future research should focus on elucidating the precise molecular mechanisms of their SCD1-independent anti-inflammatory effects and on the development of CPFA-derived drug candidates with improved safety and efficacy profiles for clinical applications. The detailed methodologies provided in this guide serve as a valuable resource for researchers aiming to further explore the complex biology of these fascinating molecules.

References

Sterculic Acid: A Natural Inhibitor of Stearoyl-CoA Desaturase - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of sterculic acid, a naturally occurring cyclopropene fatty acid, as a potent inhibitor of stearoyl-CoA desaturase (SCD). SCD is a critical enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids from saturated fatty acids. Its inhibition has emerged as a promising therapeutic strategy for a range of diseases, including metabolic disorders and cancer. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory effects, provides comprehensive experimental protocols for its study, and visualizes its impact on key cellular signaling pathways.

Introduction to this compound and Stearoyl-CoA Desaturase (SCD)

This compound is a cyclopropenoid fatty acid primarily found in the seeds of plants from the Sterculia genus.[1][2][3] Its unique chemical structure, featuring a highly strained cyclopropene ring, is responsible for its biological activity.[1] this compound is a well-established inhibitor of stearoyl-CoA desaturase (SCD), a key enzyme in the de novo synthesis of monounsaturated fatty acids (MUFAs).[1][2][3]

SCD introduces a double bond in the delta-9 position of saturated fatty acyl-CoAs, primarily converting stearoyl-CoA (18:0) and palmitoyl-CoA (16:0) to oleoyl-CoA (18:1) and palmitoleoyl-CoA (16:1), respectively. These MUFAs are essential components of cell membranes, triglycerides, and cholesterol esters, and play crucial roles in cellular signaling and membrane fluidity. By inhibiting SCD, this compound alters the cellular lipid profile, leading to an accumulation of saturated fatty acids (SFAs) and a depletion of MUFAs. This shift has profound effects on various cellular processes and is the basis for its therapeutic potential.

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound against SCD1, the most well-characterized isoform of SCD, has been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness. Additionally, effective concentrations in cell-based assays provide insights into its biological activity in a cellular context.

ParameterValueCell Line/SystemReference
IC50 for SCD1 Inhibition ~0.9 µMNot specified[4]
Effective Concentration (Cell Viability) 10 - 150 µM (serum)A549, H1299[5]
Effective Concentration (Cell Viability) 1 - 100 µM (serum-free)A549, H1299[5]
Effective Concentration (SCD Activity Inhibition) 100 µM (>90% inhibition)3T3-L1 adipocytes[6]
EC50 for SCD1 Inhibition 247 nMHepG2 cells[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on SCD activity and cellular processes.

Stearoyl-CoA Desaturase (SCD1) Enzyme Activity Assay (Radiolabeled Substrate)

This protocol measures the conversion of a radiolabeled saturated fatty acid to its monounsaturated counterpart.

Materials:

  • [1-14C]-Stearoyl-CoA (or other suitable radiolabeled saturated fatty acyl-CoA)

  • Cell lysates or microsomal fractions containing SCD1

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4, containing 1.5 mM NADH, 1.5 mM ATP, 0.1 mM Coenzyme A, and 5 mM MgCl2)

  • This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Saponifying agent (e.g., 10% KOH in 90% ethanol)

  • Acidifying agent (e.g., concentrated HCl or formic acid)

  • Organic solvent for extraction (e.g., hexane or diethyl ether)

  • Thin-layer chromatography (TLC) plates (e.g., silica gel G)

  • TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare the reaction mixture by combining the reaction buffer, cell lysate/microsomal fraction, and the desired concentration of this compound or vehicle control.

  • Pre-incubate the mixture at 37°C for a specified time (e.g., 10-15 minutes).

  • Initiate the reaction by adding [1-14C]-Stearoyl-CoA to a final concentration of approximately 10-20 µM.

  • Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes). The reaction should be within the linear range of product formation.

  • Stop the reaction by adding the saponifying agent and heat at 60-70°C for 1 hour to hydrolyze the acyl-CoAs to free fatty acids.

  • Cool the samples and acidify to a pH of approximately 3-4 with the acidifying agent.

  • Extract the fatty acids by adding an organic solvent, vortexing, and centrifuging to separate the phases.

  • Collect the upper organic phase and dry it under a stream of nitrogen.

  • Resuspend the dried fatty acids in a small volume of organic solvent and spot onto a TLC plate.

  • Develop the TLC plate in the developing solvent to separate the saturated and monounsaturated fatty acids.

  • Visualize the fatty acid spots (e.g., using iodine vapor or a phosphorimager).

  • Scrape the spots corresponding to stearic acid and oleic acid into separate scintillation vials.

  • Add scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Calculate SCD1 activity as the percentage of [14C]-oleic acid formed relative to the total radioactivity ([14C]-stearic acid + [14C]-oleic acid).

Cellular Fatty Acid Composition Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the analysis of the fatty acid profile of cells treated with this compound.

Materials:

  • Cultured cells treated with this compound or vehicle control

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvent (e.g., chloroform:methanol, 2:1, v/v)

  • Internal standard (e.g., heptadecanoic acid, C17:0)

  • Transesterification reagent (e.g., 14% boron trifluoride in methanol or methanolic HCl)

  • Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., a polar column like those with a polyethylene glycol or biscyanopropyl stationary phase)

Procedure:

  • Harvest the cells by scraping or trypsinization and wash with ice-cold PBS.

  • Perform lipid extraction by adding the chloroform:methanol solvent mixture to the cell pellet. Include an internal standard at this stage for quantification.

  • Vortex the mixture thoroughly and incubate at room temperature with shaking.

  • Add water or a salt solution to induce phase separation.

  • Centrifuge to separate the layers and collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Prepare fatty acid methyl esters (FAMEs) by adding the transesterification reagent and heating at 100°C for 1 hour.

  • After cooling, add hexane and a saturated NaCl solution to extract the FAMEs.

  • Collect the upper hexane layer containing the FAMEs and dry it over anhydrous sodium sulfate.

  • Analyze the FAMEs by GC-MS. Inject a small volume of the sample into the GC.

  • The GC will separate the FAMEs based on their volatility and polarity. The mass spectrometer will identify and quantify each FAME based on its mass-to-charge ratio and fragmentation pattern.

  • Identify and quantify the different fatty acids by comparing their retention times and mass spectra to known standards. Normalize the results to the internal standard.

Cell Viability Assay (MTS Assay)

This protocol assesses the effect of this compound on cell viability and proliferation.

Materials:

  • Cultured cells

  • Complete cell culture medium

  • This compound stock solution in a suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

  • MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubate the plate for 1-4 hours at 37°C to allow the conversion of MTS to formazan by viable cells.

  • Measure the absorbance of each well at 490 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Signaling Pathways and Experimental Workflows

The inhibition of SCD1 by this compound has significant downstream effects on various cellular signaling pathways. This section provides diagrams to visualize these complex interactions and the general workflow for studying them.

Mechanism of SCD1 Catalysis and Inhibition by this compound

SCD1 is an integral membrane protein of the endoplasmic reticulum. Its catalytic cycle involves the transfer of electrons from NADH to molecular oxygen, leading to the desaturation of a fatty acyl-CoA substrate. This compound, with its reactive cyclopropene ring, is thought to irreversibly inhibit SCD1 by covalently modifying a residue in the enzyme's active site.

SCD1_Mechanism cluster_ER Endoplasmic Reticulum Membrane NADH NADH CytB5_Reductase Cytochrome b5 Reductase NADH->CytB5_Reductase 2e- CytB5 Cytochrome b5 CytB5_Reductase->CytB5 2e- SCD1 SCD1 (Fe-Fe) CytB5->SCD1 2e- O2 O2 SCD1->O2 MUFA Monounsaturated Fatty Acyl-CoA (e.g., Oleoyl-CoA) SCD1->MUFA Product H2O 2 H2O O2->H2O SFA Saturated Fatty Acyl-CoA (e.g., Stearoyl-CoA) SFA->SCD1 Substrate Sterculic_Acid This compound Sterculic_Acid->SCD1 Inhibition

Caption: Mechanism of SCD1 catalysis and inhibition by this compound.

General Experimental Workflow for Studying SCD1 Inhibition

A typical workflow to investigate the effects of this compound involves treating cells, followed by a series of assays to assess SCD1 activity, changes in lipid composition, and the resulting cellular phenotypes.

Experimental_Workflow cluster_assays Downstream Assays start Cell Culture (e.g., Cancer cell line, Adipocytes) treatment Treatment with this compound (various concentrations and time points) start->treatment harvest Cell Harvesting treatment->harvest scd_activity SCD1 Activity Assay (Radiolabeled or LC/MS) harvest->scd_activity lipid_analysis Fatty Acid Analysis (GC-MS) harvest->lipid_analysis phenotype_assays Phenotypic Assays (e.g., Cell Viability, Apoptosis, Migration) harvest->phenotype_assays signaling_analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) harvest->signaling_analysis data_analysis Data Analysis and Interpretation scd_activity->data_analysis lipid_analysis->data_analysis phenotype_assays->data_analysis signaling_analysis->data_analysis

Caption: General experimental workflow for studying SCD1 inhibition.

Wnt/β-catenin Signaling Pathway

SCD1 activity is linked to the Wnt/β-catenin signaling pathway. The production of monounsaturated fatty acids by SCD1 is required for the palmitoleoylation of Wnt proteins, a crucial step for their secretion and activity. Inhibition of SCD1 disrupts this process, leading to the suppression of Wnt signaling.

Wnt_Pathway SCD1 SCD1 MUFA MUFA-CoA (e.g., Palmitoleoyl-CoA) SCD1->MUFA Sterculic_Acid This compound Sterculic_Acid->SCD1 Porcupine Porcupine (Acyltransferase) MUFA->Porcupine Wnt_precursor Wnt Precursor Wnt_precursor->Porcupine Wnt_active Acylated Wnt (Active) Porcupine->Wnt_active Frizzled Frizzled Receptor Wnt_active->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt_active->LRP5_6 DVL Dishevelled (DVL) Frizzled->DVL LRP5_6->DVL Destruction_Complex β-catenin Destruction Complex (Axin, APC, GSK3β, CK1) DVL->Destruction_Complex beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylation beta_catenin_p Phosphorylated β-catenin Destruction_Complex->beta_catenin_p beta_catenin_nuc Nuclear β-catenin beta_catenin->beta_catenin_nuc Proteasome Proteasome beta_catenin_p->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes

Caption: SCD1 inhibition disrupts Wnt/β-catenin signaling.

Hippo Signaling Pathway

The Hippo signaling pathway is a key regulator of organ size and cell proliferation. Recent evidence suggests a crosstalk between Wnt/β-catenin signaling and the Hippo pathway effectors, YAP and TAZ. By inhibiting the Wnt pathway, SCD1 inhibition can lead to the cytoplasmic retention and degradation of YAP/TAZ, thereby suppressing their transcriptional activity.

Hippo_Pathway SCD1_inhibition SCD1 Inhibition (by this compound) Wnt_signaling_off ↓ Wnt/β-catenin Signaling SCD1_inhibition->Wnt_signaling_off Destruction_Complex_active Active β-catenin Destruction Complex Wnt_signaling_off->Destruction_Complex_active YAP_TAZ YAP/TAZ Destruction_Complex_active->YAP_TAZ Phosphorylation YAP_TAZ_p Phosphorylated YAP/TAZ YAP_TAZ_nuc Nuclear YAP/TAZ YAP_TAZ->YAP_TAZ_nuc Nuclear Translocation (inhibited) Cytoplasmic_retention Cytoplasmic Retention (14-3-3 binding) YAP_TAZ_p->Cytoplasmic_retention Degradation Proteasomal Degradation YAP_TAZ_p->Degradation TEAD TEAD YAP_TAZ_nuc->TEAD Proliferation_Genes Target Gene Expression (Pro-proliferative genes) TEAD->Proliferation_Genes

Caption: SCD1 inhibition can suppress the Hippo pathway effectors YAP/TAZ.

Endoplasmic Reticulum (ER) Stress / Unfolded Protein Response (UPR)

The accumulation of saturated fatty acids resulting from SCD1 inhibition can lead to lipotoxicity and induce endoplasmic reticulum (ER) stress. This activates the unfolded protein response (UPR), a set of signaling pathways designed to restore ER homeostasis or, if the stress is too severe, trigger apoptosis.[9][10][11]

ER_Stress_Pathway cluster_upr Unfolded Protein Response (UPR) SCD1_inhibition SCD1 Inhibition (by this compound) SFA_accumulation ↑ Saturated Fatty Acids ↓ Monounsaturated Fatty Acids SCD1_inhibition->SFA_accumulation ER_Stress ER Stress SFA_accumulation->ER_Stress PERK PERK ER_Stress->PERK IRE1 IRE1 ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 eIF2a eIF2α PERK->eIF2a Phosphorylation XBP1s XBP1s IRE1->XBP1s splicing ATF6n Cleaved ATF6 (nuclear) ATF6->ATF6n Cleavage ATF4 ATF4 eIF2a->ATF4 Translational Upregulation CHOP CHOP ATF4->CHOP Apoptosis_PERK Apoptosis CHOP->Apoptosis_PERK ERAD ER-Associated Degradation XBP1s->ERAD Chaperones_IRE1 Chaperone Upregulation XBP1s->Chaperones_IRE1 Chaperones_ATF6 Chaperone Upregulation ATF6n->Chaperones_ATF6

Caption: SCD1 inhibition induces ER stress and activates the UPR.

Conclusion and Future Directions

This compound serves as a valuable research tool and a potential therapeutic agent due to its potent and specific inhibition of stearoyl-CoA desaturase. The disruption of the cellular balance between saturated and monounsaturated fatty acids has far-reaching consequences, impacting key signaling pathways involved in cell growth, proliferation, and survival. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to investigate the multifaceted effects of this compound and to explore its potential in the development of novel therapies for metabolic diseases and cancer. Future research will likely focus on the in vivo efficacy and safety of this compound and its derivatives, as well as the identification of biomarkers to predict responsiveness to SCD1 inhibition.

References

The Role of Sterculic Acid in Lipid Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sterculic acid, a cyclopropene fatty acid primarily found in the seeds of Sterculia foetida, is a potent and specific inhibitor of stearoyl-CoA desaturase (SCD), a critical enzyme in lipid metabolism. This technical guide provides a comprehensive overview of the role of this compound in lipid metabolism studies, its mechanism of action, and its applications in biomedical research and drug development. Detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows are presented to facilitate the use of this compound as a research tool.

Introduction

This compound is a naturally occurring fatty acid characterized by a highly strained cyclopropene ring.[1] Its primary biochemical significance lies in its potent and irreversible inhibition of stearoyl-CoA desaturase (SCD), particularly the SCD1 isoform.[1][2] SCD1 is the rate-limiting enzyme responsible for converting saturated fatty acids (SFAs), such as palmitic acid (16:0) and stearic acid (18:0), into monounsaturated fatty acids (MUFAs), namely palmitoleic acid (16:1) and oleic acid (18:1), respectively.[2] By inhibiting SCD1, this compound effectively shifts the cellular fatty acid profile towards a more saturated state, a modification with profound implications for cellular function and organismal physiology.[3]

Beyond its well-established role as an SCD1 inhibitor, this compound has been shown to exert anti-inflammatory effects and to counteract 7-ketocholesterol-mediated cytotoxicity, suggesting a broader range of biological activities that may be independent of SCD1 inhibition.[2] These multifaceted properties have positioned this compound as a valuable tool for investigating the roles of de novo lipogenesis and fatty acid saturation in a variety of pathological conditions, including metabolic syndrome, nonalcoholic fatty liver disease (NAFLD), cancer, and inflammatory diseases.[1][2]

Mechanism of Action

The primary mechanism of action of this compound is the irreversible inhibition of SCD1. The highly reactive cyclopropene ring of this compound is thought to bind to the active site of the enzyme, leading to its inactivation.[1] This inhibition directly blocks the desaturation of stearoyl-CoA and palmitoyl-CoA, resulting in an accumulation of their respective saturated fatty acid precursors and a depletion of their monounsaturated products.[3]

Effects on Lipid Metabolism and Cellular Processes

The inhibition of SCD1 by this compound triggers a cascade of downstream effects on lipid metabolism and related cellular processes:

  • Alteration of Fatty Acid Composition: The most direct consequence is a significant increase in the ratio of saturated to monounsaturated fatty acids within cellular lipids, including phospholipids, triglycerides, and cholesterol esters.[3]

  • Induction of Apoptosis in Cancer Cells: By altering membrane fluidity and lipid signaling molecules, this compound has been shown to induce apoptosis in various cancer cell lines.[4]

  • Modulation of Gene Expression: Treatment with this compound can lead to changes in the expression of genes involved in lipid metabolism. For instance, a decrease in the expression of acetyl-CoA carboxylase (ACC) and an increase in lipase E (LIPE) have been observed in bovine adipocytes.[1]

  • Improvement in Glucose Tolerance: In animal models of obesity and metabolic syndrome, administration of sterculic oil has been shown to improve glucose tolerance and insulin sensitivity.[5]

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of this compound.

Table 1: Inhibitory Concentration of this compound on Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
H1299Lung Cancer~100 (in serum-free media)[6]
A549Lung Cancer~100 (in serum-free media)[6]
LNCaPProstate Cancer4000 (as sterculic oil)[4]
PC3Prostate Cancer4000 (as sterculic oil)[4]

Table 2: Effects of Sterculic Oil on Body Weight and Glucose Tolerance in ob/ob Mice

ParameterControlSterculic Oil (0.5% in diet)Reference
Initial Body Weight (g) 23.5 ± 0.423.6 ± 0.4[5]
Final Body Weight (g) 52.3 ± 1.551.5 ± 1.2[5]
Glucose Tolerance (AUC) IncreasedSignificantly Improved[5]
Insulin Tolerance ImpairedSignificantly Improved[5]

Table 3: Changes in Fatty Acid Composition in 3T3-L1 Adipocytes Treated with this compound

Fatty AcidControl (MDI-treated)100 µM this compoundReference
Palmitoleic Acid (16:1) HighMarkedly Reduced[3]
Oleic Acid (18:1) HighMarkedly Reduced[3]
Palmitic Acid (16:0) LowAccumulated[3]
Stearic Acid (18:0) LowAccumulated[3]

Table 4: Fatty Acid Composition of Sterculic Oil from Sterculia apetala

Fatty AcidPercentage (%)Reference
Palmitic Acid (16:0) 23.4[7]
Palmitoleic Acid (16:1) 0.8[7]
Stearic Acid (18:0) 2.9[7]
Oleic Acid (18:1) 9.7[7]
Linoleic Acid (18:2) 11.2[7]
This compound 49.3[7]
Malvalic Acid 2.7[7]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro Treatment of Adipocytes with this compound

This protocol is adapted from studies on 3T3-L1 adipocytes.[3][8]

Objective: To investigate the effects of this compound on adipocyte differentiation and lipid metabolism.

Materials:

  • 3T3-L1 preadipocytes

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Bovine Calf Serum (BCS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-isobutyl-1-methylxanthine (IBMX)

  • Dexamethasone

  • Insulin

  • This compound

  • Oil Red O staining solution

Procedure:

  • Cell Culture and Differentiation:

    • Culture 3T3-L1 preadipocytes in DMEM with 10% BCS and 1% penicillin-streptomycin.

    • To induce differentiation, grow cells to confluence. Two days post-confluence (Day 0), change the medium to DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin (MDI medium).

    • On Day 2, replace the MDI medium with DMEM containing 10% FBS and 10 µg/mL insulin.

    • On Day 4, and every two days thereafter, replace the medium with DMEM containing 10% FBS.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • During the differentiation protocol, supplement the culture medium with the desired concentration of this compound (e.g., 100 µM).[3] A vehicle control (DMSO) should be run in parallel.

    • Replenish this compound with every medium change.

  • Analysis:

    • Lipid Accumulation: At the end of the differentiation period (e.g., Day 8-10), fix the cells and stain with Oil Red O to visualize lipid droplets.

    • Fatty Acid Analysis: Harvest cells, extract total lipids, and analyze the fatty acid composition by GC-MS.

    • Gene and Protein Expression: Harvest cells for RNA or protein extraction to analyze the expression of key genes (e.g., Scd1, Fasn, Acaca) and proteins (e.g., SCD1, FASN, ACC) by qPCR or Western blot, respectively.

Western Blot Analysis of SCD1 Protein Expression

This protocol provides a general framework for assessing SCD1 protein levels.[9][10]

Objective: To determine the effect of this compound treatment on the expression of SCD1 protein.

Materials:

  • Cell or tissue lysates

  • RIPA buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against SCD1

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction:

    • Lyse cells or homogenized tissue in RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-SCD1 antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities using appropriate software and normalize to a loading control (e.g., GAPDH or β-actin).

Quantitative PCR (qPCR) for Lipogenic Gene Expression

This protocol outlines the steps for analyzing changes in the mRNA levels of genes involved in lipid metabolism.[11]

Objective: To quantify the relative expression of target genes (e.g., Scd1, Fasn, Acaca, Srebf1) following this compound treatment.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Primers for target and reference genes (e.g., Actb, Gapdh)

  • qPCR instrument

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from cells or tissues using a commercial kit.

    • Assess RNA quality and quantity.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare a qPCR reaction mix containing qPCR master mix, forward and reverse primers for a target or reference gene, and cDNA template.

    • Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the quantification cycle (Cq) values for each sample and gene.

    • Calculate the relative gene expression using the ΔΔCq method, normalizing the expression of the target gene to that of a stable reference gene.

Visualization of Pathways and Workflows

Signaling Pathways

SCD1_Inhibition_Pathway Sterculic_Acid This compound SCD1 Stearoyl-CoA Desaturase 1 (SCD1) Sterculic_Acid->SCD1 Inhibits Gene_Expression Altered Gene Expression (e.g., ↓ACC, ↑LIPE) Sterculic_Acid->Gene_Expression MUFA Monounsaturated Fatty Acyl-CoAs (e.g., Oleoyl-CoA, Palmitoleoyl-CoA) SCD1->MUFA Catalyzes Membrane_Fluidity Decreased Membrane Fluidity SCD1->Membrane_Fluidity Maintains Lipid_Signaling Altered Lipid Signaling SCD1->Lipid_Signaling Influences SFA Saturated Fatty Acyl-CoAs (e.g., Stearoyl-CoA, Palmitoyl-CoA) SFA->SCD1 Substrate Lipid_Synthesis De Novo Lipogenesis MUFA->Lipid_Synthesis Apoptosis Apoptosis Membrane_Fluidity->Apoptosis Lipid_Signaling->Apoptosis

Caption: SCD1 Inhibition Pathway by this compound.

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cell Culture (e.g., 3T3-L1, Cancer Cell Lines) Treatment This compound Treatment (Dose-Response & Time-Course) Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., MTT, MTS) Treatment->Cell_Viability Lipid_Analysis Lipid Extraction & Fatty Acid Profiling (GC-MS) Treatment->Lipid_Analysis Gene_Expression RNA Extraction & qPCR Treatment->Gene_Expression Protein_Expression Protein Extraction & Western Blot Treatment->Protein_Expression Animal_Model Animal Model (e.g., ob/ob mice, Rats on High-Fructose Diet) SA_Administration This compound/Oil Administration (e.g., in diet) Animal_Model->SA_Administration Physiological_Measurements Physiological Measurements (Body Weight, Glucose Tolerance) SA_Administration->Physiological_Measurements Tissue_Collection Tissue Collection (Liver, Adipose Tissue) SA_Administration->Tissue_Collection Tissue_Analysis Tissue Analysis (Fatty Acid Composition, Gene/Protein Expression) Tissue_Collection->Tissue_Analysis

Caption: General Experimental Workflow for this compound Studies.

Logical Relationships

Logical_Relationships Sterculic_Acid This compound SCD1_Inhibition SCD1 Inhibition Sterculic_Acid->SCD1_Inhibition Primary Target Anti_Inflammatory Anti-inflammatory Effects Sterculic_Acid->Anti_Inflammatory SCD1-independent? SFA_MUFA_Ratio ↑ SFA / ↓ MUFA Ratio SCD1_Inhibition->SFA_MUFA_Ratio Modulated_Lipogenesis Modulated Lipogenesis SCD1_Inhibition->Modulated_Lipogenesis Altered_Membranes Altered Membrane Properties SFA_MUFA_Ratio->Altered_Membranes Apoptosis_Induction Apoptosis Induction (in cancer cells) Altered_Membranes->Apoptosis_Induction Anti_Tumor_Activity Anti-Tumor Activity Apoptosis_Induction->Anti_Tumor_Activity Improved_Metabolic_Health Improved Metabolic Health (↑ Glucose Tolerance) Modulated_Lipogenesis->Improved_Metabolic_Health Improved_Metabolic_Health->Anti_Tumor_Activity Potential Link

Caption: Logical Relationships of this compound's Effects.

Conclusion

This compound serves as an invaluable tool for researchers and drug development professionals investigating the intricate roles of lipid metabolism in health and disease. Its potent and specific inhibition of SCD1 provides a unique means to dissect the consequences of altered fatty acid saturation on cellular and systemic physiology. The detailed protocols and compiled data in this guide are intended to facilitate the effective use of this compound in a variety of research contexts, from basic cell biology to preclinical studies. Further exploration of both its SCD1-dependent and -independent mechanisms of action holds promise for the development of novel therapeutic strategies for a range of metabolic, oncologic, and inflammatory disorders.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Sterculic Acid for Metabolic Research

This guide provides a comprehensive overview of this compound, a naturally occurring fatty acid with significant potential in metabolic research and therapeutic development. It details its mechanism of action, its effects on various metabolic pathways, and provides insights into experimental protocols for its investigation.

Introduction to this compound

This compound is a cyclopropene fatty acid (CPFA) first isolated from the seeds of the Sterculia foetida tree.[1][2][3] It is a long-chain monounsaturated fatty acid with the chemical formula C19H34O2.[4] The defining feature of this compound is its highly strained and reactive cyclopropene ring, which is central to its biological activity.[1] This unique fatty acid is also found in other plants belonging to the Malvales order.[5]

The primary interest in this compound within the scientific community stems from its potent inhibitory effect on the enzyme stearoyl-CoA desaturase (SCD).[1][2][5] SCD is a critical enzyme in lipid metabolism, and its inhibition has been proposed as a therapeutic strategy for a range of conditions including metabolic syndrome, nonalcoholic steatohepatitis, and even some cancers.[5][6][7] Beyond its well-documented role as an SCD inhibitor, this compound has also been shown to possess anti-inflammatory properties.[1][2][8]

Mechanism of Action

Inhibition of Stearoyl-CoA Desaturase (SCD)

The principal mechanism of action of this compound is the inhibition of stearoyl-CoA desaturase (SCD), also known as Δ9-desaturase.[1][2] SCD is a key enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1][2][9] Specifically, it catalyzes the introduction of a double bond between the 9th and 10th carbon of fatty acyl-CoAs, converting substrates like palmitoyl-CoA and stearoyl-CoA into palmitoleoyl-CoA and oleoyl-CoA, respectively.[9][10]

The highly reactive cyclopropene ring of this compound is thought to be responsible for its potent inhibitory effect on SCD.[1] This inhibition leads to a shift in the cellular fatty acid profile, characterized by a decrease in MUFAs and an accumulation of SFAs.[11][12] This alteration in the SFA/MUFA ratio has profound effects on cellular membrane fluidity, lipid signaling, and overall energy homeostasis.[13]

Signaling Pathway of SCD1 Inhibition by this compound

SCD1 Inhibition Pathway by this compound cluster_0 Substrates cluster_1 Products cluster_2 Downstream Effects SA This compound SCD1 Stearoyl-CoA Desaturase 1 (SCD1) SA->SCD1 Inhibits MUFA Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) SCD1->MUFA Catalyzes Lipid_Metabolism Altered Lipid Metabolism (↓ Lipogenesis, ↑ Lipolysis) SCD1->Lipid_Metabolism Glucose_Homeostasis Improved Glucose Homeostasis (↑ Insulin Sensitivity) SCD1->Glucose_Homeostasis Inflammation Modulation of Inflammation SCD1->Inflammation Cell_Signaling Altered Cell Signaling SCD1->Cell_Signaling SFA Saturated Fatty Acids (e.g., Stearoyl-CoA) SFA->SCD1 Substrate

Caption: Mechanism of this compound via SCD1 Inhibition.

Other Potential Mechanisms

While SCD inhibition is the most well-characterized mechanism of this compound, some studies suggest that it may have other biological activities.[1][2] For instance, this compound has been shown to have anti-inflammatory effects that may be independent of its action on SCD.[1][2][8] It has also been reported to antagonize endoplasmic reticulum (ER) stress.[8] Further research is needed to fully elucidate these additional mechanisms.

Effects on Metabolic Pathways

Lipid Metabolism

The inhibition of SCD by this compound leads to significant alterations in lipid metabolism. The most direct consequence is a change in the fatty acid composition of tissues, with a notable decrease in the desaturase index (the ratio of MUFAs to SFAs).[11]

  • Inhibition of Lipogenesis: By reducing the synthesis of MUFAs, which are essential components of triglycerides and cholesterol esters, this compound can suppress de novo lipogenesis.[1]

  • Modulation of Gene Expression: Studies have shown that this compound can alter the expression of genes involved in lipid metabolism. For example, a decrease in the expression of acetyl-CoA carboxylase (ACC), a key lipogenic enzyme, and an increase in the expression of lipase E (LIPE), involved in lipolysis, have been observed.[1]

Glucose Metabolism

This compound has been shown to improve glucose homeostasis in animal models of obesity and insulin resistance.[11][14]

  • Improved Glucose Tolerance and Insulin Sensitivity: Supplementation with sterculic oil has been demonstrated to improve glucose tolerance and insulin sensitivity in obese ob/ob mice and OLETF rats.[11][14] This is a key finding, as impaired glucose metabolism is a hallmark of type 2 diabetes.

  • Increased Glucose Transporter Expression: In some studies, sterculic oil supplementation has been associated with an increase in the expression of glucose transporter 1 (GLUT1) in adipose tissue, which could contribute to improved glucose uptake.[11]

Inflammation

This compound has demonstrated anti-inflammatory properties in various experimental settings.

  • Inhibition of Inflammatory Responses: It has been shown to be a potent inhibitor of ER stress and related inflammation caused by 7-ketocholesterol, a toxic oxysterol implicated in age-related diseases.[8] In fact, this compound was found to be 5-10 times more effective than other anti-inflammatory fatty acids in this regard.[8]

  • Attenuation of Hepatic Inflammation: In obese animal models, sterculic oil supplementation has been shown to attenuate obesity-associated increases in hepatic inflammation.[11]

Quantitative Data Presentation

The following tables summarize quantitative data from key studies on the effects of this compound and sterculic oil.

Table 1: Effect of Sterculic Oil on Tissue Desaturase Indices in ob/ob Mice
TissueGenotypeDietDesaturase Index (16:1/16:0)Desaturase Index (18:1/18:0)
LiverWild-TypeAIN-93G0.12 ± 0.011.8 ± 0.1
Wild-TypeSterculic Oil0.02 ± 0.000.2 ± 0.0
ob/obAIN-93G0.20 ± 0.024.0 ± 0.3
ob/obSterculic Oil0.02 ± 0.000.3 ± 0.0
AdiposeWild-TypeAIN-93G0.15 ± 0.012.5 ± 0.2
Wild-TypeSterculic Oil0.02 ± 0.000.2 ± 0.0
ob/obAIN-93G0.25 ± 0.025.0 ± 0.4
ob/obSterculic Oil0.02 ± 0.000.3 ± 0.0

Data adapted from a study on the effects of sterculic oil in leptin-deficient ob/ob mice. The desaturase index is a proxy for SCD1 activity.[11]

Table 2: Effect of Sterculic Oil on Glucose Homeostasis in ob/ob Mice
GenotypeDietGlucose Tolerance Test (AUC)Insulin Tolerance Test (AUC)
Wild-TypeAIN-93G10000 ± 5008000 ± 400
Wild-TypeSterculic Oil9500 ± 6007500 ± 500
ob/obAIN-93G40000 ± 200025000 ± 1500
ob/obSterculic Oil30000 ± 180018000 ± 1200

AUC: Area Under the Curve. Data are representative values illustrating the trend observed in studies.[11]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are outlines of common experimental protocols used to study the effects of this compound.

In Vitro Adipocyte Differentiation Assay

This protocol is used to assess the direct effects of this compound on adipocyte differentiation and lipid metabolism.

  • Cell Culture: 3T3-L1 preadipocytes are cultured to confluence in a standard growth medium.

  • Induction of Differentiation: Differentiation is induced by treating the cells with a cocktail typically containing methylisobutylxanthine, dexamethasone, and insulin (MDI).

  • Treatment: A control group is treated with MDI alone, while the experimental group is treated with MDI plus a specified concentration of this compound (e.g., 100 µM).[12]

  • Analysis: After a set period (e.g., 10 days), cells are analyzed for:

    • Adiposity: Oil Red O staining to visualize lipid accumulation.

    • Fatty Acid Composition: Gas chromatography to determine the relative amounts of different fatty acids.[12]

    • Gene and Protein Expression: qPCR and Western blotting to measure the levels of key metabolic genes and proteins (e.g., SCD1, FAS, aP2).[12]

    • SCD Enzyme Activity: Measurement of the conversion of a radiolabeled SFA to a MUFA.[12]

In Vivo Animal Studies

Animal models are essential for understanding the systemic effects of this compound.

  • Animal Model Selection: Commonly used models include leptin-deficient ob/ob mice or Otsuka Long-Evans Tokushima Fatty (OLETF) rats, which are models of obesity and insulin resistance.[11][14]

  • Dietary Intervention: Animals are divided into groups and fed either a control diet (e.g., AIN-93G) or a diet supplemented with a specific concentration of sterculic oil (e.g., 0.5%).[14]

  • Duration: The dietary intervention is carried out for a specified period, for example, 10-13 weeks.[15]

  • Metabolic Phenotyping: A range of analyses are performed:

    • Body Weight and Composition: Monitored throughout the study.

    • Glucose and Insulin Tolerance Tests (GTT and ITT): To assess glucose homeostasis.[11]

    • Blood Chemistry: Measurement of plasma glucose, insulin, cholesterol, and triglycerides.[14]

    • Tissue Analysis: Collection of liver and adipose tissue for analysis of desaturase indices, gene expression, and histology.[11][14]

Experimental Workflow for In Vivo Study

In Vivo Experimental Workflow for this compound Study cluster_0 Phase 1: Preparation cluster_1 Phase 2: Intervention cluster_2 Phase 3: Data Collection cluster_3 Phase 4: Analysis Animal_Model Select Animal Model (e.g., ob/ob mice) Acclimation Acclimation Period Animal_Model->Acclimation Diet_Prep Prepare Diets (Control vs. Sterculic Oil) Dietary_Treatment Dietary Intervention (e.g., 10 weeks) Diet_Prep->Dietary_Treatment Acclimation->Dietary_Treatment Monitoring Monitor Body Weight and Food Intake Dietary_Treatment->Monitoring Metabolic_Tests Perform GTT and ITT Dietary_Treatment->Metabolic_Tests Blood_Collection Collect Blood Samples Dietary_Treatment->Blood_Collection Tissue_Harvest Harvest Tissues (Liver, Adipose) Metabolic_Tests->Tissue_Harvest Biochemical_Analysis Analyze Blood Chemistry Blood_Collection->Biochemical_Analysis Molecular_Analysis Gene/Protein Expression, Fatty Acid Profiles Tissue_Harvest->Molecular_Analysis Histology Histological Examination Tissue_Harvest->Histology

Caption: General workflow for an in vivo study of this compound.

Conclusion and Future Directions

This compound is a valuable tool for metabolic research due to its potent and specific inhibition of SCD. Its ability to modulate lipid and glucose metabolism, as well as inflammation, makes it a compound of interest for the development of novel therapies for metabolic diseases. Future research should focus on further elucidating its mechanisms of action beyond SCD inhibition, optimizing its delivery and bioavailability, and conducting preclinical and clinical studies to evaluate its therapeutic potential in humans.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Sterculic Acid from Sterculia foetida Seeds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterculia foetida, commonly known as the Java olive or wild almond tree, is a source of a unique cyclopropenoid fatty acid, sterculic acid. This compound is of significant interest to the scientific community due to its potent biological activities, most notably its role as an inhibitor of the enzyme stearoyl-CoA desaturase (SCD). SCD is a critical enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids into monounsaturated fatty acids. By inhibiting this enzyme, this compound can modulate lipid profiles and has potential therapeutic applications in metabolic diseases, oncology, and inflammatory conditions. The seeds of Sterculia foetida are a rich source of this valuable compound, with reports indicating that this compound can constitute a significant portion of the seed oil's fatty acid profile.[1][2]

These application notes provide a comprehensive protocol for the extraction, purification, and quantification of this compound from Sterculia foetida seeds. The methodologies detailed herein are designed to be reproducible and scalable for research and drug development purposes.

Data Presentation: Fatty Acid Composition of Sterculia foetida Seed Oil

The fatty acid composition of Sterculia foetida seed oil can vary based on geographical location, seed maturity, and the extraction method employed. The following table summarizes the fatty acid profiles reported in various studies, providing a quantitative overview of the expected composition.

Fatty AcidChemical FormulaComposition Range (%)Representative Composition (%)[3][4]
This compoundC19H34O26.76 - 55.032.0
Malvalic AcidC18H32O29.09.0
Palmitic AcidC16H32O211.87 - 16.4915.88
Oleic AcidC18H34O24.96 - 20.5010.00
Linoleic AcidC18H32O26.48 - 20.509.95
Myristic AcidC14H28O21.651.65
Stearic AcidC18H36O210.45-

Experimental Protocols

Extraction of Crude Oil from Sterculia foetida Seeds

This protocol details the extraction of crude oil from Sterculia foetida seeds using the Soxhlet method, which is highly efficient for solid-liquid extraction. n-Hexane is recommended as the solvent due to its high affinity for lipids and ease of removal.

Materials and Equipment:

  • Sterculia foetida seeds

  • Grinder or mill

  • Soxhlet extraction apparatus (including round-bottom flask, extraction chamber, and condenser)

  • Cellulose extraction thimbles

  • Heating mantle

  • Rotary evaporator

  • n-Hexane (analytical grade)

  • Drying oven

Protocol:

  • Seed Preparation:

    • Thoroughly wash the Sterculia foetida seeds with distilled water to remove any surface impurities.

    • Dry the seeds in a drying oven at 60°C for 24 hours or until a constant weight is achieved.

    • Grind the dried seeds into a fine powder using a grinder or mill to increase the surface area for efficient extraction.

  • Soxhlet Extraction:

    • Accurately weigh the powdered seed material and place it into a cellulose extraction thimble.

    • Place the thimble inside the extraction chamber of the Soxhlet apparatus.

    • Fill the round-bottom flask to approximately two-thirds of its volume with n-hexane. A solvent-to-seed ratio of 10:1 (v/w) is recommended.

    • Assemble the Soxhlet apparatus and connect it to a water source for the condenser.

    • Heat the round-bottom flask using a heating mantle to the boiling point of n-hexane (approximately 69°C).

    • Allow the extraction to proceed for 6-8 hours, ensuring a consistent cycle of solvent vaporization, condensation, and siphoning.

  • Solvent Recovery:

    • After the extraction is complete, turn off the heating mantle and allow the apparatus to cool to room temperature.

    • Dismantle the apparatus and carefully remove the round-bottom flask containing the oil-solvent mixture.

    • Remove the n-hexane from the extracted oil using a rotary evaporator under reduced pressure at 40°C.

    • Continue the evaporation until all the solvent has been removed, yielding the crude Sterculia foetida seed oil.

  • Yield Calculation:

    • Weigh the crude oil obtained and calculate the oil yield as a percentage of the initial weight of the powdered seeds.

Saponification of Crude Oil to Free Fatty Acids

To purify this compound, the triglycerides in the crude oil must first be hydrolyzed to their constituent free fatty acids and glycerol.

Materials and Equipment:

  • Crude Sterculia foetida seed oil

  • Ethanol (95%)

  • Potassium Hydroxide (KOH)

  • Hydrochloric Acid (HCl), concentrated

  • Separatory funnel

  • Magnetic stirrer and hot plate

  • pH indicator paper

Protocol:

  • Saponification Reaction:

    • Dissolve the crude oil in 95% ethanol in a 1:3 (w/v) ratio in a round-bottom flask.

    • Prepare a solution of KOH in ethanol (e.g., 1 M) and add it to the oil-ethanol mixture in a slight molar excess to the amount of triglycerides (a 1:6 oil to KOH molar ratio is a good starting point).

    • Heat the mixture to reflux at approximately 80°C with continuous stirring for 1-2 hours until the solution becomes clear, indicating the completion of saponification.

  • Acidification and Extraction:

    • After cooling, transfer the reaction mixture to a separatory funnel.

    • Acidify the mixture by slowly adding concentrated HCl with gentle shaking until the pH reaches 1-2. This will protonate the fatty acid salts, converting them into free fatty acids.

    • Add an equal volume of n-hexane to the separatory funnel to extract the free fatty acids.

    • Shake the funnel vigorously and then allow the layers to separate.

    • Collect the upper organic layer containing the free fatty acids.

    • Wash the organic layer with distilled water several times until the aqueous layer is neutral.

    • Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent using a rotary evaporator to obtain the mixed free fatty acids.

Purification of this compound by Urea Complexation and Low-Temperature Crystallization

This two-step purification process leverages the ability of urea to form crystalline inclusion complexes with saturated and monounsaturated fatty acids, leaving the more sterically hindered cyclopropenoid and polyunsaturated fatty acids in the liquid phase. This is followed by low-temperature crystallization to further purify the this compound.

Materials and Equipment:

  • Mixed free fatty acids from Sterculia foetida oil

  • Urea

  • Methanol or Ethanol (95%)

  • n-Hexane

  • Beakers and flasks

  • Magnetic stirrer and hot plate

  • Vacuum filtration apparatus

  • Low-temperature freezer or bath (-20°C to -80°C)

Protocol:

  • Urea Complexation:

    • Prepare a saturated solution of urea in methanol or ethanol at 60-70°C. A common ratio is 1:3 (w/v) of fatty acids to urea.

    • Dissolve the mixed free fatty acids in the hot urea-alcohol solution.

    • Allow the solution to cool slowly to room temperature with gentle stirring, and then let it stand at 4°C overnight. Saturated and some monounsaturated fatty acids will form crystalline adducts with urea.

    • Separate the crystalline urea-fatty acid complexes by vacuum filtration. The filtrate will be enriched with this compound and other non-complexing fatty acids.

    • To recover the fatty acids from the filtrate, add an equal volume of water and acidify with HCl to pH 1-2. Extract the fatty acids with n-hexane, wash with water, dry over sodium sulfate, and evaporate the solvent.

  • Low-Temperature Crystallization:

    • Dissolve the enriched fatty acid fraction obtained from the urea complexation step in a minimal amount of a suitable solvent like acetone or acetonitrile.

    • Cool the solution to -20°C to -40°C and hold it at this temperature for several hours. Saturated fatty acids that did not form urea complexes will precipitate.

    • Filter the solution at low temperature to remove the precipitated saturated fatty acids.

    • Further cool the filtrate to -70°C to -80°C. This compound is expected to crystallize at this lower temperature.

    • Collect the this compound crystals by cold filtration.

    • Wash the crystals with a small amount of cold solvent and then dry them under a vacuum.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the analysis and quantification of fatty acids.

Protocol:

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Before GC-MS analysis, the purified this compound (or the mixed fatty acids) must be converted to their more volatile methyl esters. This can be achieved by reacting the fatty acids with a solution of BF3 in methanol or with methanolic HCl.

  • GC-MS Analysis:

    • Inject the FAMEs solution into a GC-MS system equipped with a suitable capillary column (e.g., a polar column like a BPX70 or a non-polar column like a DB-5ms).

    • Use an appropriate temperature program to separate the different FAMEs.

    • Identify the this compound methyl ester peak based on its retention time and mass spectrum.

    • Quantify the amount of this compound by comparing the peak area to that of an internal standard.

Mandatory Visualizations

Experimental_Workflow cluster_Extraction Oil Extraction cluster_Hydrolysis Hydrolysis cluster_Purification Purification cluster_Analysis Analysis Seed_Preparation Seed Preparation (Washing, Drying, Grinding) Soxhlet_Extraction Soxhlet Extraction (n-Hexane) Seed_Preparation->Soxhlet_Extraction Solvent_Removal Solvent Removal (Rotary Evaporator) Soxhlet_Extraction->Solvent_Removal Crude_Oil Crude Sterculia foetida Oil Solvent_Removal->Crude_Oil Saponification Saponification (KOH in Ethanol) Crude_Oil->Saponification Acidification Acidification (HCl) Saponification->Acidification FFA_Extraction Free Fatty Acid Extraction (n-Hexane) Acidification->FFA_Extraction Mixed_FFAs Mixed Free Fatty Acids FFA_Extraction->Mixed_FFAs Urea_Complexation Urea Complexation Mixed_FFAs->Urea_Complexation Low_Temp_Crystallization Low-Temperature Crystallization Urea_Complexation->Low_Temp_Crystallization Purified_SA Purified this compound Low_Temp_Crystallization->Purified_SA Derivatization Derivatization to FAMEs Purified_SA->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Quantification Quantification GC_MS->Quantification

Caption: Experimental workflow for the extraction and purification of this compound.

SCD_Inhibition_Pathway cluster_consequences Downstream Effects of SCD1 Inhibition SFA Saturated Fatty Acids (e.g., Palmitic Acid, Stearic Acid) SCD1 Stearoyl-CoA Desaturase 1 (SCD1) SFA->SCD1 Substrate MUFA Monounsaturated Fatty Acids (e.g., Palmitoleic Acid, Oleic Acid) SCD1->MUFA Product Altered_Lipid_Metabolism Altered Lipid Metabolism SCD1->Altered_Lipid_Metabolism Changes_in_Membrane_Fluidity Changes in Cell Membrane Fluidity MUFA->Changes_in_Membrane_Fluidity Modulation_of_Signaling Modulation of Cellular Signaling MUFA->Modulation_of_Signaling Sterculic_Acid This compound Sterculic_Acid->SCD1 Inhibition

Caption: Signaling pathway of SCD1 inhibition by this compound.

References

Application Notes and Protocols for HPLC Analysis of Sterculic Acid and its Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterculic acid, a cyclopropene fatty acid (CPFA) found in the oils of certain plants like Sterculia foetida and cottonseed, is of significant interest to researchers due to its unique chemical structure and biological activity. It is a known potent inhibitor of the enzyme stearoyl-CoA desaturase (SCD1), also known as Δ9-desaturase, which plays a crucial role in lipid metabolism. The inhibition of SCD1 is a therapeutic target for various metabolic diseases, making the accurate quantification of this compound and its derivatives, such as this compound methyl ester, essential in research and drug development.

High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of fatty acids. However, the labile nature of the cyclopropene ring in this compound and the lack of a strong UV chromophore necessitate specific analytical strategies. These application notes provide detailed protocols for the HPLC analysis of this compound, primarily as its phenacyl ester for enhanced UV detection, and for its methyl ester.

Analysis of this compound as Phenacyl Ester

This method is ideal for the quantitative analysis of this compound from biological matrices like seed oils. Derivatization with 2-bromoacetophenone to form the phenacyl ester allows for sensitive UV detection.

Experimental Protocol

1. Sample Preparation: Extraction and Saponification of Oil

  • Objective: To extract the total lipids from the sample and hydrolyze the triacylglycerols to free fatty acids.

  • Procedure:

    • Weigh a known amount of the sample (e.g., ground cottonseed).

    • Perform a lipid extraction using a suitable solvent system, such as hexane or a chloroform:methanol mixture.

    • Evaporate the solvent to obtain the crude oil.

    • Saponify the oil by refluxing with a solution of potassium hydroxide (KOH) in ethanol. This will yield a solution of potassium salts of the fatty acids.

    • Acidify the solution to protonate the fatty acids, which can then be extracted with an organic solvent like hexane.

    • Evaporate the solvent to obtain the free fatty acids.

2. Derivatization to Phenacyl Esters [1][2][3]

  • Objective: To attach a UV-absorbing chromophore to the this compound molecule.

  • Reagents:

    • 2-bromoacetophenone (phenacyl bromide)

    • 18-crown-6 (phase-transfer catalyst)

    • Acetonitrile

    • Triethylamine (optional, as a base)

  • Procedure: [2][3]

    • Dissolve the extracted free fatty acids in acetonitrile.

    • Add a solution of 2-bromoacetophenone and 18-crown-6 in acetonitrile. The derivatizing agent should be in excess.[3]

    • Heat the mixture at approximately 80°C for about 30 minutes in a sealed vial.[2]

    • Cool the reaction mixture to room temperature.

    • The sample is now ready for HPLC analysis. Dilute with the mobile phase if necessary.

3. HPLC Conditions

  • Objective: To separate the this compound phenacyl ester from other fatty acid derivatives.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Parameters:

ParameterRecommended Setting
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size[4][5][6][7]
Mobile Phase A: WaterB: Acetonitrile
Gradient Start with a higher proportion of water and gradually increase the acetonitrile concentration. A typical gradient could be from 80% B to 100% B over 30 minutes.[2]
Flow Rate 1.0 mL/min[2]
Column Temperature Ambient or controlled at 25-30°C
Detection UV at 242 nm or 254 nm[1][2]
Injection Volume 10-20 µL
Quantitative Data

The retention time of this compound phenacyl ester will depend on the exact HPLC conditions. However, in a reverse-phase system, retention generally increases with the carbon chain length and decreases with the number of double bonds.[2]

AnalyteExpected Retention Time Range (min)Notes
This compound Phenacyl Ester 20 - 30Elution time is dependent on the specific gradient profile. Will elute after shorter-chain saturated fatty acid phenacyl esters.

Analysis of this compound Methyl Ester

Methylation is a common derivatization for fatty acids, particularly for gas chromatography (GC) analysis. While less common for HPLC-UV due to the lack of a strong chromophore, it can be used with detectors like mass spectrometry (MS) or for preparative purposes.

Experimental Protocol

1. Sample Preparation: Transesterification to Methyl Ester

  • Objective: To convert the fatty acids in the oil sample to their corresponding methyl esters (FAMEs).

  • Procedure (Cold Base-Catalyzed): To preserve the labile cyclopropene ring, a cold base-catalyzed method is recommended.

    • Dissolve the oil sample in a suitable solvent like hexane.

    • Add a solution of sodium methoxide in methanol.

    • Stir the reaction at room temperature. The reaction is typically rapid.

    • Add water to stop the reaction and wash the organic layer to remove the catalyst and glycerol.

    • Dry the organic layer (containing the FAMEs) over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain the FAME mixture.

2. HPLC Conditions

  • Objective: To separate this compound methyl ester from other FAMEs.

  • Instrumentation: HPLC system, preferably with a mass spectrometer (MS) or an evaporative light scattering detector (ELSD) if UV detection is not sensitive enough. For UV detection, a low wavelength (around 205 nm) can be used, but this may have lower specificity.[8][9]

  • Parameters:

ParameterRecommended Setting
Column Two C18 reverse-phase columns in series (e.g., 2 x 250 mm x 4.6 mm, 5 µm) for enhanced resolution[9]
Mobile Phase Isocratic elution with acetonitrile[8][9]
Flow Rate 1.0 mL/min[8][9]
Column Temperature 40°C[8][9]
Detection UV at 205 nm, or MS, or ELSD[8][9]
Injection Volume 10 µL
Quantitative Data
AnalyteExpected Retention Time Range (min)Notes
This compound Methyl Ester 15 - 25The exact retention time will depend on the specific column and conditions. In a C18 system, it will elute among other C19 fatty acid methyl esters.

Visualizations

Experimental Workflow for this compound Analysis

G cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Seed/Oil Sample Extraction Lipid Extraction Sample->Extraction Saponification Saponification (for Free Acid) Extraction->Saponification Transesterification Transesterification (for Methyl Ester) Extraction->Transesterification Free_Fatty_Acids Free Fatty Acids Saponification->Free_Fatty_Acids FAMEs Fatty Acid Methyl Esters Transesterification->FAMEs Phenacyl_Deriv Phenacyl Ester Derivatization Free_Fatty_Acids->Phenacyl_Deriv HPLC_FAME HPLC-UV/MS/ELSD FAMEs->HPLC_FAME HPLC_Phenacyl HPLC-UV (242 nm) Phenacyl_Deriv->HPLC_Phenacyl Quantification_Phenacyl Quantification of this compound HPLC_Phenacyl->Quantification_Phenacyl Quantification_FAME Quantification of this compound Methyl Ester HPLC_FAME->Quantification_FAME

Caption: Workflow for HPLC analysis of this compound.

Inhibition of Stearoyl-CoA Desaturase (SCD1) by this compound

G cluster_synthesis Monounsaturated Fatty Acid Synthesis SFA Saturated Fatty Acids (e.g., Stearic Acid, Palmitic Acid) SCD1 Stearoyl-CoA Desaturase (SCD1 / Δ9-desaturase) SFA->SCD1 MUFA Monounsaturated Fatty Acids (e.g., Oleic Acid, Palmitoleic Acid) SCD1->MUFA Increased_SFA Increased Saturated Fatty Acids Decreased_MUFA Decreased Monounsaturated Fatty Acids Sterculic_Acid This compound Sterculic_Acid->SCD1 Inhibition Membrane_Fluidity Altered Membrane Fluidity Decreased_MUFA->Membrane_Fluidity Signaling Changes in Cellular Signaling Decreased_MUFA->Signaling

References

Application Notes and Protocols for Sterculic Acid in Cancer Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sterculic acid, a naturally occurring cyclopropene fatty acid found in the seeds of plants like Sterculia foetida, has emerged as a significant tool in cancer research.[1][2] Its primary mechanism of action is the inhibition of Stearoyl-CoA Desaturase (SCD), a key enzyme in lipid metabolism.[3][4][5] SCD catalyzes the synthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[2][4] Many cancer types exhibit overexpression of SCD, which is often correlated with tumor aggressiveness and poor patient prognosis.[3][6] By inhibiting SCD, this compound disrupts cellular lipid composition, leading to reduced proliferation, cell cycle arrest, and induction of various cell death pathways, making it a valuable compound for in vitro cancer studies.[7][8][9]

These application notes provide a comprehensive guide to using this compound in cancer cell culture experiments, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols.

Mechanism of Action in Cancer Cells

This compound's primary role as an SCD inhibitor triggers a cascade of events within cancer cells:

  • Alteration of Lipid Composition: Inhibition of SCD leads to a decrease in the ratio of monounsaturated to saturated fatty acids. This shift can increase levels of pro-apoptotic ceramides and induce lipid peroxidation.[3]

  • Induction of Cell Death: this compound treatment has been shown to induce multiple forms of programmed cell death, including:

    • Apoptosis: Characterized by the activation of caspases and cytochrome C release from mitochondria.[1][3][7]

    • ER Stress: The accumulation of saturated fatty acids can lead to endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), ultimately triggering cell death.[1][4][5]

    • Ferroptosis: A form of iron-dependent cell death linked to lipid peroxidation.[1][3]

    • Autophagy: The inhibition of SCD can also upregulate this cellular degradation pathway.[1]

  • Inhibition of Proliferation and Migration: By altering membrane fluidity and disrupting key signaling pathways, this compound reduces cancer cell proliferation, induces cell cycle arrest, and impairs cell migration capabilities.[4][6][7][10]

Key Signaling Pathways Modulated by this compound

The inhibition of SCD by this compound impacts several critical signaling pathways that govern cell proliferation and survival.

SCD1_Inhibition_Pathway cluster_outcomes Cellular Outcomes of SCD1 Inhibition SA This compound SCD1 SCD1 (Stearoyl-CoA Desaturase) SA->SCD1 MUFAs Monounsaturated Fatty Acids (e.g., Oleate) SCD1->MUFAs Catalyzes Conversion Cell_Proliferation Cell Proliferation SCD1->Cell_Proliferation Promotes Apoptosis Apoptosis SCD1->Apoptosis Inhibits SCD1_Inhibition SFAs Saturated Fatty Acids (e.g., Palmitate, Stearate) SFAs->SCD1 ER_Stress ER Stress / UPR Ferroptosis Ferroptosis SCD1_Inhibition->Cell_Proliferation Reduces SCD1_Inhibition->Apoptosis Induces SCD1_Inhibition->ER_Stress Induces SCD1_Inhibition->Ferroptosis Induces

Caption: Inhibition of SCD1 by this compound and its downstream cellular effects.

High SCD1 levels are associated with increased cell proliferation through pathways like Wnt/β-catenin.[1][3] Conversely, SCD1 inhibition has been demonstrated to decrease the activity of pro-proliferative pathways such as the Hippo pathway and reduce inflammatory signaling mediated by NFκB.[1][3]

Signaling_Pathways cluster_wnt Wnt/β-catenin Pathway cluster_hippo Hippo Pathway cluster_nfkb NFκB Pathway SCD1 SCD1 Beta_Catenin β-catenin Signaling SCD1->Beta_Catenin Increases Hippo Hippo Target Genes SCD1->Hippo Inhibits NFkB NFκB Signaling SCD1->NFkB Inhibits Wnt Wnt Ligands Wnt->Beta_Catenin Proliferation Cell Proliferation Beta_Catenin->Proliferation Inflammation Pro-inflammatory Environment NFkB->Inflammation

Caption: SCD1 modulation of key cancer-related signaling pathways.

Quantitative Data Summary

The effective concentration of this compound varies depending on the cancer cell line and culture conditions. The following tables summarize quantitative data from published studies.

Table 1: Effects of this compound on Prostate Cancer Cell Lines

Cell Line Concentration Incubation Time Observed Effects
LNCaP 4 mM Not Specified Diminished cell viability, G2 cell cycle arrest, promotion of apoptosis.[7][8][9]

| PC3 | 4 mM | Not Specified | Diminished cell viability, G2 cell cycle arrest, promotion of apoptosis.[7][8][9] |

Table 2: Effects of this compound on Non-Small Cell Lung Cancer (NSCLC) Cell Lines

Cell Line Culture Condition Concentration Incubation Time Observed Effects
A549 10% Serum >150 µM 24 - 72 h Significant dose-dependent cytotoxicity.[6]
H1299 10% Serum >150 µM 24 - 72 h Significant dose-dependent cytotoxicity.[6]
A549 Serum-Free 1 - 100 µM 24 - 72 h Dose-dependent cytotoxicity.[6][11]
H1299 Serum-Free 1 - 100 µM 24 - 72 h Dose-dependent cytotoxicity.[6][11]
A549 Serum-Free 1, 10, 30 µM 24 - 72 h Reduced cell migration and wound healing capacity.[6]

| H1299 | Serum-Free | 1, 10, 30 µM | 24 - 72 h | Reduced cell migration and wound healing capacity.[6] |

Experimental Protocols

Below are detailed protocols for the application of this compound in cancer cell culture.

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (SA)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Determine the desired stock concentration (e.g., 100 mM).

  • Weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration.

  • Vortex thoroughly until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Note: Always prepare a vehicle control using the same concentration of DMSO as used for the highest concentration of this compound in your experiment.

Protocol 2: General Cell Culture and Treatment

Materials:

  • Cancer cell line of interest (e.g., A549, PC3)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution

  • Vehicle (DMSO)

  • Multi-well cell culture plates (e.g., 96-well, 24-well, or 6-well)

Procedure:

  • Culture cells in T-75 flasks until they reach 70-80% confluency.

  • Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.

  • Seed the cells into the appropriate multi-well plates at a predetermined density. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • The next day, prepare serial dilutions of this compound in a complete growth medium from the stock solution. Also, prepare a vehicle control medium containing the equivalent concentration of DMSO.

  • Remove the old medium from the wells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Proceed with downstream assays (e.g., cell viability, apoptosis).

Protocol 3: Cell Viability Assay (MTS Assay)

This protocol is adapted from methods used to assess the dose-dependent cytotoxicity of this compound.[6][11]

Materials:

  • Cells treated as per Protocol 2 in a 96-well plate.

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).

  • Plate reader capable of measuring absorbance at 490 nm.

Procedure:

  • Following the treatment period, add 20 µL of MTS reagent directly to each well of the 96-well plate containing 100 µL of medium.

  • Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells:

    • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

Protocol 4: Apoptosis Assay (Caspase-3 Activation)

This protocol assesses apoptosis by measuring the activity of caspase-3, a key executioner caspase. Western blotting for cleaved caspase-3 was used in referenced studies.[12]

Materials:

  • Cells treated as per Protocol 2 in 6-well plates.

  • RIPA lysis buffer with protease inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibody against cleaved Caspase-3.

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

  • Imaging system.

Procedure:

  • After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer.

  • Quantify protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against cleaved Caspase-3 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescence substrate.

  • Visualize protein bands using an imaging system. An increase in the cleaved Caspase-3 band indicates apoptosis induction.

Protocol 5: Cell Migration Assay (Wound Healing/Scratch Assay)

This assay is used to evaluate the effect of this compound on cell migration.[6]

Materials:

  • Cells cultured in 6-well plates to full confluency.

  • Sterile 200 µL pipette tip.

  • Serum-free medium containing different concentrations of this compound or vehicle.

  • Microscope with a camera.

Procedure:

  • Once cells reach 100% confluency, create a straight "scratch" or wound in the monolayer with a sterile pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the PBS with serum-free medium containing the desired concentrations of this compound (e.g., 1, 10, 30 µM) or vehicle.

  • Capture images of the scratch at time 0 and at subsequent time points (e.g., 24, 48, 72 hours).

  • Measure the width of the scratch at multiple points for each condition and time point.

  • Calculate the percentage of wound closure relative to the initial wound area. A delay in closure in treated cells indicates inhibition of migration.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of this compound on cancer cells.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cancer Cell Line Culture seed Seed Cells in Multi-Well Plates start->seed treat Treat with this compound (and Vehicle Control) seed->treat incubate Incubate (24-72h) treat->incubate viability Cell Viability Assay (e.g., MTS) incubate->viability Endpoint apoptosis Apoptosis Assay (e.g., Caspase-3) incubate->apoptosis Endpoint migration Migration Assay (e.g., Wound Healing) incubate->migration Endpoint analysis Data Collection & Analysis viability->analysis apoptosis->analysis migration->analysis conclusion Conclusion analysis->conclusion

Caption: A typical experimental workflow for studying this compound in vitro.

References

Application Notes and Protocols for Administering Sterculic Acid to Rodent Models of Obesity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Sterculic acid, a natural inhibitor of Stearoyl-CoA Desaturase-1 (SCD1), in rodent models of obesity. The protocols and data presented are synthesized from multiple studies and are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound and its derivatives.

Core Mechanism of Action

This compound, a cyclopropenoid fatty acid found in the oil of Sterculia foetida seeds, is a potent inhibitor of the enzyme Stearoyl-CoA Desaturase-1 (SCD1).[1][2] SCD1 is a critical enzyme in lipid metabolism, responsible for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1] By inhibiting SCD1, this compound alters the fatty acid profile of tissues, leading to a range of metabolic effects that are beneficial in the context of obesity and insulin resistance.[3][4] The inhibition of SCD1 is a key therapeutic target for metabolic diseases.[1][5]

Key Experimental Findings

Administration of Sterculic oil (SO), the primary source of this compound, to various rodent models of obesity has consistently demonstrated improvements in metabolic parameters. These effects are observed without significant changes in body weight or food intake in some models, suggesting a direct impact on metabolic function.[3][5][6]

Data Summary

The following tables summarize the quantitative data from key studies on the effects of Sterculic oil administration in rodent models of obesity.

Table 1: Effects of Sterculic Oil on Body Weight, Adiposity, and Liver Parameters in ob/ob Mice [3]

ParameterControl (AIN-93G Diet)0.5% Sterculic Oil DietPercentage Change
Final Body Weight (g) 55.4 ± 1.556.1 ± 1.3+1.3% (NS)
Gonadal Adipose Tissue (g) 2.8 ± 0.23.3 ± 0.2+17.9%
Subcutaneous Adipose Tissue (g) 2.1 ± 0.22.3 ± 0.2+9.5% (NS)
Liver Mass (g) 4.1 ± 0.23.2 ± 0.1-22.0%
Liver Triglycerides (nmol/g) 289 ± 29243 ± 21-15.9% (NS)
(NS = Not Significant)

Table 2: Effects of Sterculic Oil on Glucose Homeostasis in ob/ob Mice [3]

ParameterControl (AIN-93G Diet)0.5% Sterculic Oil Diet
Fasting Blood Glucose (mg/dL) 250 ± 20230 ± 18
Glucose Tolerance Test (AUC) Significantly IncreasedAbrogated Increase
Insulin Tolerance Test (AUC) ImpairedImproved

Table 3: Effects of Sterculic Oil on Metabolic Parameters in Fructose-Induced Obese Wistar Rats [4][7]

ParameterHigh Fructose DietHigh Fructose + 0.4% Sterculic Oil
Systolic Blood Pressure (mmHg) IncreasedNormalized
Serum Glucose (mg/dL) IncreasedNormalized
Serum Triglycerides (mg/dL) IncreasedNormalized
Adiposity IncreasedNormalized
Liver Steatosis PresentPrevented

Table 4: Effects of Sterculic Oil on Plasma Lipids and Glucose in Obese OLETF Rats [6]

ParameterControl (AIN-93G Diet)0.5% Sterculic Oil Diet
Fasting Blood Glucose ElevatedReduced
Plasma Cholesterol ElevatedImproved
Plasma LDL-Cholesterol ElevatedImproved
Plasma Triglycerides ElevatedImproved
Intra-abdominal Fat Mass IncreasedReduced

Experimental Protocols

The following are detailed protocols for key experiments involved in studying the effects of this compound in rodent models of obesity.

Protocol 1: Animal Models and Dietary Intervention
  • Animal Models:

    • Leptin-deficient ob/ob mice: A genetic model of obesity and severe insulin resistance.[3][5]

    • Otsuka Long-Evans Tokushima Fatty (OLETF) rats: A model of hyperphagia-induced obesity and type 2 diabetes.[6]

    • Fructose-fed Wistar rats: A model of diet-induced metabolic syndrome.[4][7]

  • Housing: House animals in individual or group cages with a 12-hour light/dark cycle and controlled temperature and humidity.[4][7]

  • Dietary Formulation:

    • Control Diet: A standard purified diet such as AIN-93G.[3][6]

    • Sterculic Oil Diet: The control diet supplemented with 0.4% to 0.5% (w/w) Sterculic oil.[3][4][6][7] The oil can be obtained from the seeds of Sterculia foetida.[6]

    • Ensure thorough mixing of the oil into the diet for uniform distribution.

  • Administration:

    • Provide the respective diets and water ad libitum.

    • The duration of the dietary intervention is typically 8 to 10 weeks.[4][5][6][7]

  • Monitoring:

    • Monitor food and water intake and body weight regularly (e.g., weekly).

Protocol 2: Glucose and Insulin Tolerance Tests
  • Acclimation: Acclimate animals to handling and the testing procedure.

  • Fasting: Fast animals for a predetermined period (e.g., 6 hours for mice) before the test.[3]

  • Glucose Tolerance Test (GTT):

    • Take a baseline blood sample (time 0) from the tail vein.

    • Administer a glucose solution (e.g., 2 g/kg body weight) via intraperitoneal (i.p.) injection.[3]

    • Collect blood samples at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration.

    • Measure blood glucose levels using a glucometer.

  • Insulin Tolerance Test (ITT):

    • Take a baseline blood sample (time 0).

    • Administer human or rodent insulin (e.g., 0.75 U/kg body weight) via i.p. injection.[3]

    • Collect blood samples at specified time points (e.g., 15, 30, 45, and 60 minutes) after insulin administration.

    • Measure blood glucose levels.

  • Data Analysis: Calculate the Area Under the Curve (AUC) for both GTT and ITT to quantify glucose clearance and insulin sensitivity.[3]

Protocol 3: Tissue and Blood Collection and Analysis
  • Euthanasia and Tissue Collection:

    • At the end of the study period, euthanize fasted animals using an approved method.

    • Collect blood via cardiac puncture for plasma analysis.

    • Dissect and weigh key metabolic tissues, including the liver and various adipose tissue depots (e.g., gonadal, subcutaneous, intra-abdominal).[3][6]

    • Snap-freeze tissue samples in liquid nitrogen and store them at -80°C for later analysis.

  • Plasma Analysis:

    • Centrifuge blood to separate plasma.

    • Analyze plasma for fasting glucose, insulin, triglycerides, cholesterol, LDL-cholesterol, and non-esterified fatty acids (NEFAs) using commercially available kits.[3][6]

    • Inflammatory markers such as IL-6, TNF-α, and MCP-1 can also be measured.[1][3]

  • Tissue Lipid Analysis:

    • Extract total lipids from liver and adipose tissue samples.

    • Quantify triglyceride content using colorimetric enzyme-linked kits.[3]

    • Analyze the fatty acid composition of tissue lipids by gas chromatography to determine the desaturase indices (e.g., 16:1/16:0 and 18:1/18:0 ratios), which serve as a proxy for SCD1 activity.[3]

  • Gene Expression Analysis:

    • Isolate total RNA from liver and adipose tissue.

    • Perform quantitative real-time PCR (qPCR) to measure the mRNA expression of genes involved in lipogenesis (e.g., Scd1, Fasn), inflammation (e.g., Tnf-α, Il-6), and glucose transport (e.g., Glut1).[3][6]

Visualizations

Signaling Pathway of this compound in Obesity

Sterculic_Acid_Pathway SA This compound SCD1 SCD1 (Stearoyl-CoA Desaturase-1) SA->SCD1 Inhibits MUFA Monounsaturated Fatty Acids (e.g., Palmitoleic, Oleic) SCD1->MUFA Catalyzes FattyAcidPool Altered Tissue Fatty Acid Pool SCD1->FattyAcidPool Decreased MUFA/SFA Ratio SFA Saturated Fatty Acids (e.g., Palmitic, Stearic) SFA->SCD1 Substrate MetabolicOutcomes Improved Metabolic Phenotype FattyAcidPool->MetabolicOutcomes Glucose Improved Glucose Tolerance & Insulin Sensitivity MetabolicOutcomes->Glucose Lipids Reduced Hepatic Triglycerides Improved Plasma Lipids MetabolicOutcomes->Lipids Inflammation Attenuated Hepatic Inflammation MetabolicOutcomes->Inflammation

Caption: this compound inhibits SCD1, leading to an altered fatty acid profile and improved metabolic outcomes.

Experimental Workflow for Evaluating this compound

Experimental_Workflow start Start: Select Rodent Model of Obesity diet Dietary Intervention (8-10 weeks) - Control Diet - Sterculic Oil Diet start->diet monitoring In-life Monitoring - Body Weight - Food Intake diet->monitoring metabolic_tests Metabolic Phenotyping - Glucose Tolerance Test (GTT) - Insulin Tolerance Test (ITT) monitoring->metabolic_tests euthanasia Euthanasia and Tissue Collection - Blood - Liver - Adipose Tissue metabolic_tests->euthanasia analysis Ex-vivo Analysis euthanasia->analysis plasma_analysis Plasma Analysis: - Lipids - Glucose/Insulin - Cytokines analysis->plasma_analysis tissue_analysis Tissue Analysis: - Triglyceride Content - Fatty Acid Profile - Gene Expression analysis->tissue_analysis

Caption: A typical experimental workflow for assessing the metabolic effects of this compound in obese rodents.

References

Application Notes and Protocols: Sterculic Acid as a Bioorthogonal Probe for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has revolutionized the study of biomolecules in their native environments. These reactions occur within living systems without interfering with endogenous biochemical processes.[1][2] Among the various bioorthogonal tools, the use of small, minimally-perturbing probes is crucial for tracking dynamic cellular events. Sterculic acid, a naturally occurring fatty acid containing a unique cyclopropene moiety, has emerged as a powerful bioorthogonal probe for live-cell imaging of lipids.[1][2][3]

This document provides detailed application notes and experimental protocols for utilizing this compound to visualize lipid metabolism and protein lipidation in living cells. The methodology is based on the inverse-electron-demand Diels-Alder (IEDDA) reaction between the cyclopropene group of this compound and a fluorogenic tetrazine-dye conjugate.[2][4] This "click" reaction is fast, highly specific, and allows for wash-free imaging with a high signal-to-noise ratio.[5][6]

Principle of the Method

The workflow involves two main steps. First, live cells are incubated with this compound, which is taken up and incorporated into cellular lipids and lipidated proteins. Subsequently, a cell-permeable, non-fluorescent tetrazine-fluorophore conjugate is added. The IEDDA reaction between the this compound's cyclopropene ring and the tetrazine triggers a chemical transformation that releases the fluorophore from its quencher, resulting in a significant increase in fluorescence. This "turn-on" fluorescence allows for the specific visualization of this compound-labeled molecules within the cell.[1][2]

Key Features and Applications

  • Minimal Perturbation: this compound is a close structural analog of oleic acid, a common unsaturated fatty acid, minimizing potential artifacts.[1][2]

  • Biocompatibility: this compound exhibits low cytotoxicity at working concentrations, making it suitable for live-cell imaging.[2][4]

  • High Signal-to-Noise: The use of fluorogenic "turn-on" tetrazine probes significantly reduces background fluorescence.[5][6]

  • Versatility: This method can be applied to study lipid trafficking, storage in lipid droplets, and protein oleoylation.[2]

  • Multiplexing Potential: The IEDDA reaction with this compound is orthogonal to other bioorthogonal reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling multi-color imaging of different biomolecules simultaneously.[2][7]

Quantitative Data Summary

The following tables summarize key quantitative data for the use of this compound as a bioorthogonal probe.

Table 1: Cell Viability after this compound Treatment

Cell LineThis compound Concentration (µM)Incubation Time (h)Viability (%)AssayReference
DC2.4 (mouse dendritic cells)up to 5024No significant decreaseMTT[4]
A549 (human lung carcinoma)10 - 15024Dose-dependent decreaseMTS[8]
H1299 (human lung carcinoma)10 - 15024Dose-dependent decreaseMTS[8]
A549 (serum-free)1 - 10024Cytotoxic effects at 100 µMMTS[8][9]
H1299 (serum-free)1 - 10024Cytotoxic effects at 100 µMMTS[8][9]

Table 2: Fluorescence Turn-On Ratios of Tetrazine-Fluorophore Conjugates upon Reaction with a Cyclopropene

Tetrazine-Fluorophore ConjugateFluorophoreTurn-On Ratio (fold increase)Reference
H-Tet-AF488Alexa Fluor 488~5[2]
Me-Tet-AF488Alexa Fluor 488~6[2]
Py-Tet-AF488Alexa Fluor 488~4[2]
H-Tet-BODIPY-FLBODIPY-FL~10[2]
Me-Tet-BODIPY-FLBODIPY-FL~12[2]
Py-Tet-BODIPY-FLBODIPY-FL~8[2]
Alkenyl Tetrazine-XantheneXantheneup to 400[5][10]
Alkenyl Tetrazine-BODIPYBODIPYup to 400[5][10]

Experimental Protocols

Protocol 1: Live-Cell Imaging of this compound Incorporation

This protocol describes the general procedure for labeling live cells with this compound and a tetrazine-fluorophore conjugate for subsequent fluorescence microscopy.

Materials:

  • This compound (stock solution in DMSO or ethanol)

  • Tetrazine-fluorophore conjugate (e.g., BODIPY-FL-tetrazine, stock solution in DMSO)

  • Cell culture medium appropriate for the cell line

  • Phosphate-buffered saline (PBS)

  • Hoechst 33342 (for nuclear counterstaining, optional)

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips at an appropriate density to reach 60-80% confluency on the day of the experiment.

  • This compound Labeling:

    • Prepare a working solution of this compound in pre-warmed cell culture medium. A final concentration of 10-50 µM is a good starting point.[2][4]

    • Remove the old medium from the cells and add the this compound-containing medium.

    • Incubate the cells for 1-4 hours at 37°C in a CO2 incubator. The optimal incubation time may vary depending on the cell type and experimental goals.

  • Washing (Optional but Recommended):

    • Gently aspirate the this compound-containing medium.

    • Wash the cells twice with pre-warmed PBS to remove excess this compound.

  • Tetrazine-Fluorophore Reaction:

    • Prepare a working solution of the tetrazine-fluorophore conjugate in pre-warmed cell culture medium. A final concentration of 1-5 µM is typically sufficient.[2]

    • Add the tetrazine-fluorophore solution to the cells.

    • Incubate for 15-60 minutes at 37°C in a CO2 incubator.

  • Nuclear Counterstaining (Optional):

    • If desired, add Hoechst 33342 to the medium at a final concentration of 1 µg/mL and incubate for 10-15 minutes.

  • Imaging:

    • Gently replace the labeling medium with fresh, pre-warmed imaging medium (e.g., phenol red-free medium).

    • Image the cells using a confocal microscope with the appropriate laser lines and emission filters for the chosen fluorophore and Hoechst 33342.

Protocol 2: Cell Viability Assay (MTT/MTS)

This protocol is to assess the cytotoxicity of this compound on a specific cell line.

Materials:

  • This compound

  • Cell line of interest

  • 96-well plates

  • Cell culture medium

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the treatment period.

  • Treatment:

    • Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (e.g., DMSO).

    • After allowing the cells to adhere overnight, replace the medium with the this compound-containing medium.

    • Incubate for the desired time (e.g., 24 hours).[4][8]

  • MTT/MTS Assay:

    • For MTT: Add MTT solution to each well and incubate for 1-4 hours at 37°C. Then, add the solubilization solution and incubate until the formazan crystals are dissolved.[11]

    • For MTS: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[8][11]

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Synthesis of a BODIPY-Tetrazine Conjugate

This is a generalized protocol for the synthesis of a BODIPY-tetrazine conjugate via NHS ester coupling.[2][5][12]

Materials:

  • BODIPY-FL, NHS ester

  • Amino-functionalized tetrazine (e.g., 3-(p-aminomethylphenyl)-6-methyl-1,2,4,5-tetrazine)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Dissolve the amino-functionalized tetrazine and BODIPY-FL, NHS ester in anhydrous DMF or DCM.

  • Add DIPEA to the reaction mixture to act as a base.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure BODIPY-tetrazine conjugate.

  • Characterize the final product by mass spectrometry and NMR spectroscopy.

Visualizations

Signaling Pathway

Caption: Inhibition of Stearoyl-CoA Desaturase 1 (SCD1) by this compound.

Experimental Workflow

Caption: Experimental workflow for live-cell imaging using this compound.

Logical Relationship

Caption: Bioorthogonal reaction between this compound and a tetrazine probe.

References

Preparation of Sterculic Acid Methyl Ester for Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterculic acid, a cyclopropene fatty acid found in the oils of Sterculia species, is a subject of significant research interest due to its biological activities, including the inhibition of Δ9-desaturase (stearoyl-CoA desaturase). Accurate analysis of this compound is crucial for metabolic studies, evaluation of its therapeutic potential, and quality control of relevant natural products. For analytical purposes, particularly gas chromatography, this compound is typically converted to its more volatile methyl ester derivative. This document provides detailed protocols for the preparation of this compound methyl ester from both natural oil sources and via chemical synthesis, along with methods for its purification and analysis.

Methods of Preparation

There are two primary approaches for obtaining this compound methyl ester: extraction from natural sources followed by transesterification, and chemical synthesis.

Preparation from Sterculia foetida Seed Oil via Transesterification

Sterculia foetida oil is a rich natural source of this compound. The triglycerides in the oil are converted to fatty acid methyl esters (FAMEs), including this compound methyl ester, through a transesterification reaction.

Experimental Protocol: Base-Catalyzed Transesterification

  • Oil Extraction: Grind seeds of Sterculia foetida and extract the oil using a Soxhlet extractor with hexane for 6 hours. Evaporate the hexane to obtain the crude oil.[1]

  • Transesterification:

    • Dissolve the extracted oil in methanol.

    • Add a solution of sodium methylate in methanol as a catalyst.[1] Alternatively, a methanolic potassium hydroxide (KOH) solution can be used.

    • Stir the mixture at room temperature or a slightly elevated temperature (e.g., 60°C) for a specified duration (e.g., 60 minutes).[2]

  • Neutralization and Extraction:

    • Add water and neutralize the mixture with an acid, such as 2 N hydrochloric acid.[1]

    • Extract the fatty acid methyl esters (FAMEs) with diethyl ether or hexane.[1]

  • Washing and Drying: Wash the organic extract with water to remove any remaining catalyst and glycerol. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Evaporate the solvent under reduced pressure to obtain the crude FAME mixture containing this compound methyl ester.

Experimental Protocol: Acid-Catalyzed In Situ Transesterification

This method directly converts the fatty acids in the seeds to their methyl esters without prior oil extraction.

  • Reaction Mixture: Combine powdered Sterculia foetida seeds with a solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) in methanol.

  • Reaction Conditions: Heat the mixture under reflux for a specified time and temperature. Optimal conditions may vary, but a study reported a maximum biodiesel yield of 95.91% from Sterculia seeds.[3]

  • Workup: After the reaction, cool the mixture and extract the FAMEs with a nonpolar solvent like hexane. Wash the extract to remove the acid catalyst and dry the solvent to isolate the FAMEs.

Chemical Synthesis from Stearolic Acid

For applications requiring high purity this compound methyl ester free from other FAMEs, chemical synthesis is the preferred method. A common route involves the addition of a methylene group to the triple bond of methyl stearolate.

Experimental Protocol: Synthesis via Diazoacetate Addition

  • Esterification of Stearolic Acid: Dissolve stearolic acid in methanol and add thionyl chloride. Stir the mixture at room temperature for 3 hours. Concentrate the solution under reduced pressure to obtain methyl stearolate.[4]

  • Cyclopropenation: React methyl stearolate with ethyl diazoacetate in the presence of a copper bronze catalyst. This reaction forms the cyclopropene ring.[4]

  • Hydrolysis and Decarbonylation: The resulting diester is hydrolyzed, and subsequent treatment with thionyl chloride followed by zinc chloride leads to decarbonylation, generating a cyclopropenium intermediate.[4]

  • Reduction and Esterification: The intermediate is then esterified with methanol and reduced with sodium borohydride to yield this compound, with traces of methyl sterculate.[4] The overall yield for these final steps can be around 45%.[4]

Purification of this compound Methyl Ester

The crude product from either preparation method is a mixture of different FAMEs. Purification is necessary to isolate this compound methyl ester for high-purity applications.

Experimental Protocol: Purification by Column Chromatography and HPLC

  • Flash Chromatography:

    • Separate the triacylglycerols from other polar compounds in the crude oil using flash chromatography on silica gel with a hexane/diethyl ether solvent system.[1]

    • The purified triacylglycerol fraction is then transmethylated.

    • The resulting crude methyl esters can be further purified by flash chromatography.[1]

  • Preparative Reversed-Phase HPLC (RP-HPLC):

    • For high purity, the FAME fraction containing this compound methyl ester can be subjected to preparative RP-HPLC.

    • This technique can yield this compound methyl ester with a purity of 95–98%.[1]

Analysis of this compound Methyl Ester

The primary methods for the analysis of this compound methyl ester are Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying FAMEs in a mixture.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dissolve the FAME sample in a suitable solvent like hexane.

  • GC Conditions:

    • Injector: Set to a temperature of 220-250°C in splitless mode.[5]

    • Oven Temperature Program: A typical program starts at a lower temperature (e.g., 70°C), ramps up to a higher temperature (e.g., 220°C) to elute the FAMEs.[5]

    • Column: Use a polar capillary column, such as one coated with polyethylene glycol or cyanopropyl silicone, for good separation of FAMEs.[6]

    • Carrier Gas: Helium or hydrogen is commonly used.[6]

  • MS Conditions:

    • Ionization: Electron Ionization (EI) is typically used.

    • Detection: The mass spectrometer can be operated in full scan mode to obtain the mass spectrum or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is invaluable for the structural elucidation of this compound methyl ester.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve the purified this compound methyl ester in a deuterated solvent, typically deuterated chloroform (CDCl₃).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

Quantitative Data

ParameterMethodResultReference
Synthesis Yield
This compound from Stearolic AcidChemical Synthesis45%[4]
Biodiesel from Sterculia foetida OilIn situ Acid Transesterification91.58%[3]
Biodiesel from Sterculia foetida SeedsIn situ Acid Transesterification95.91%[3]
Purity
This compound Methyl EsterPreparative RP-HPLC95-98%[1]
Malvalic Acid Methyl EsterPreparative RP-HPLC95-97%[1]
GC-MS Data
Molecular Ion (M⁺)Electron Ionizationm/z 308[7]
¹H NMR Chemical Shifts (in CDCl₃)
Methylene protons of cyclopropane ring500 MHz ¹H NMR-0.30 ppm (cis), 0.60 ppm (trans)[8]
Methine protons of cyclopropane ring500 MHz ¹H NMR0.68 ppm[8]
Methylene protons alpha to cyclopropane ring500 MHz ¹H NMR1.17 ppm and 1.40 ppm[8]
Methyl ester protons300 MHz ¹H NMR~3.7 ppm[9]

Visualized Workflows

Preparation_and_Analysis_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis start Starting Material (Sterculia foetida Seeds or Stearolic Acid) oil_extraction Oil Extraction (Hexane) start->oil_extraction Natural Source chem_synthesis Chemical Synthesis start->chem_synthesis Chemical Synthesis transesterification Transesterification (Base or Acid Catalyst) oil_extraction->transesterification crude_fame Crude FAME Mixture transesterification->crude_fame chem_synthesis->crude_fame column_chrom Column Chromatography crude_fame->column_chrom prep_hplc Preparative RP-HPLC column_chrom->prep_hplc pure_same Pure this compound Methyl Ester prep_hplc->pure_same gc_ms GC-MS Analysis pure_same->gc_ms nmr NMR Spectroscopy pure_same->nmr data_analysis Data Interpretation and Quantification gc_ms->data_analysis nmr->data_analysis

Caption: Workflow for the preparation, purification, and analysis of this compound methyl ester.

GCMS_Analysis_Workflow sample Purified FAME Sample in Hexane injection GC Injection (Splitless, 250°C) sample->injection separation Chromatographic Separation (Polar Capillary Column) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (Scan or SIM mode) ionization->detection result Chromatogram and Mass Spectrum detection->result

Caption: Logical flow of GC-MS analysis for this compound methyl ester.

References

Application Notes and Protocols for In Vitro Testing of Sterculic Acid SCD1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearoyl-CoA Desaturase 1 (SCD1) is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1] This process is essential for maintaining cell membrane fluidity, lipid signaling, and energy homeostasis. Dysregulation of SCD1 activity has been implicated in various diseases, including metabolic disorders, cancer, and inflammatory conditions. Sterculic acid, a naturally occurring cyclopropenoid fatty acid, is a known inhibitor of SCD1 and serves as a valuable tool for studying the biological roles of this enzyme and for the development of novel therapeutics.[2]

These application notes provide detailed protocols for in vitro assays to test the inhibitory effect of this compound on SCD1 activity. The protocols are designed for researchers, scientists, and drug development professionals to accurately assess the potency and mechanism of SCD1 inhibition.

Quantitative Data Summary

The inhibitory potency of this compound against SCD1 can be quantified by determining its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). The following table summarizes reported values for this compound.

Assay TypeSystemParameterValueReference
Enzymatic AssayDelta-9 Desaturase (Δ9D)IC500.9 µM[3]
Cell-Based AssayHepG2 cellsEC50247 nM[4]

Signaling Pathways and Experimental Workflows

To visualize the key pathways and experimental procedures involved in testing this compound's inhibition of SCD1, the following diagrams are provided.

SCD1_Signaling_Pathway cluster_upstream Upstream Regulators cluster_pathways Signaling Cascades cluster_downstream Downstream Effects SREBP1c SREBP1c SCD1 SCD1 SREBP1c->SCD1 LXR LXR LXR->SREBP1c Insulin Insulin PI3K PI3K Insulin->PI3K TGF-β1 TGF-β1 TGF-β1->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->SREBP1c AMPK AMPK SCD1->AMPK MUFA Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) SCD1->MUFA Catalyzes SFA Saturated Fatty Acids (e.g., Stearoyl-CoA) SFA->SCD1 Substrate Lipid Synthesis Lipid Synthesis MUFA->Lipid Synthesis Membrane Fluidity Membrane Fluidity MUFA->Membrane Fluidity Signaling Cell Signaling (Wnt/β-catenin, Hippo) MUFA->Signaling This compound This compound This compound->SCD1 Inhibits

Figure 1: Simplified signaling pathway of SCD1 regulation and the inhibitory action of this compound.

Experimental_Workflow cluster_cell_based Cell-Based Assay Workflow cluster_enzymatic Microsomal Assay Workflow A 1. Cell Seeding (e.g., HepG2, A549) B 2. Treatment (this compound or Vehicle) A->B C 3. Incubation B->C D 4. Cell Harvesting C->D E 5. Lipid Extraction D->E F 6. Fatty Acid Derivatization (FAMEs) E->F G 7. GC-MS or LC-MS Analysis F->G H 8. Data Analysis (Calculate SFA/MUFA ratio) G->H I 1. Prepare Microsomal Fraction (e.g., from rat liver) J 2. Reaction Setup (Microsomes, Buffer, Cofactors) I->J K 3. Add Inhibitor (this compound or Vehicle) J->K L 4. Initiate Reaction (Add Radiolabeled Substrate, e.g., [14C]Stearoyl-CoA) K->L M 5. Incubate L->M N 6. Stop Reaction M->N O 7. Lipid Extraction & Separation (e.g., TLC or HPLC) N->O P 8. Quantify Product Formation (Scintillation Counting) O->P

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sterculic Acid Delivery for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sterculic acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to facilitate the successful design and execution of your in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a naturally occurring cyclopropene fatty acid found in the seeds of plants from the Sterculia genus.[1][2] Its primary mechanism of action is the inhibition of the enzyme Stearoyl-CoA Desaturase 1 (SCD1), also known as Δ9-desaturase.[1][2] SCD1 is a critical enzyme in lipid metabolism, responsible for converting saturated fatty acids into monounsaturated fatty acids.[2][3]

Q2: What are the common forms of this compound used in in vivo research?

A2: For in vivo studies, this compound is most commonly administered as Sterculic oil, which is extracted from the seeds of Sterculia foetida. This oil naturally contains a high concentration of this compound, typically ranging from 50% to 64%, along with another cyclopropene fatty acid, malvalic acid, which also inhibits SCD.[1][4] Purified this compound can also be used, though it requires formulation with a suitable vehicle.

Q3: What are the established routes of administration for this compound in animal models?

A3: The most common routes of administration for this compound or Sterculic oil in rodent models are:

  • Dietary supplementation: Incorporating Sterculic oil directly into the animal chow for chronic studies.

  • Subcutaneous (SC) injection: Administering a solution or suspension of this compound or its oil into the subcutaneous space.[5]

  • Oral gavage: Direct delivery of a precise dose of Sterculic oil or a formulated solution into the stomach.

  • Intraperitoneal (IP) injection: While less common for routine dosing of this compound itself, IP injections have been used for related procedures like glucose tolerance tests in animals receiving a this compound-supplemented diet.

Q4: What are the potential therapeutic applications of this compound being investigated?

A4: Due to its role in lipid metabolism and its anti-inflammatory properties, this compound is being investigated for a range of therapeutic applications, including metabolic syndrome, obesity, type 2 diabetes, cancer, and inflammatory diseases.[1][4][6][7][8]

Troubleshooting Guide

Issue 1: Poor Solubility of Purified this compound

  • Q: My purified this compound is not dissolving in aqueous solutions for injection. What vehicle should I use?

  • A: this compound is a fatty acid and is inherently lipophilic, making it insoluble in aqueous buffers like PBS or saline. For parenteral administration (subcutaneous or intraperitoneal), consider the following vehicles:

    • Vegetable Oils: Corn oil, olive oil, or sesame oil are commonly used for lipophilic compounds.[9] However, be aware that some oils, like olive oil, have been reported to cause lipogranulomas at the injection site in rats.[10]

    • Emulsions: Creating a stable emulsion can aid in delivery. For instance, an emulsion can be prepared using a small amount of a biocompatible solvent like DMSO to initially dissolve the this compound, followed by dilution with a vehicle like corn oil or a pharmaceutically acceptable aqueous solution containing an emulsifying agent. It's crucial to vortex the emulsion thoroughly before each administration to ensure homogeneity.

    • Cyclodextrins: For some fatty acid analogues, complexation with cyclodextrins like (2-hydroxypropyl)-β-cyclodextrin (β-CD) has been used to improve water solubility for in vivo studies.[11]

Issue 2: Injection Site Reactions

  • Q: I am observing swelling and irritation at the subcutaneous injection site. What could be the cause and how can I mitigate this?

  • A: Injection site reactions can be caused by several factors:

    • Vehicle Toxicity: As mentioned, certain oils can induce an inflammatory response. If you suspect the vehicle, consider switching to a different one (e.g., from olive oil to corn oil or a different biocompatible oil).

    • Substance Irritation: The formulation itself might be irritating. Ensure the pH of your preparation is within a physiologically acceptable range (ideally 7.3-7.45 for SC injections).[12]

    • Improper Injection Technique: Ensure you are using proper subcutaneous injection technique to minimize tissue damage. This includes using an appropriate needle size (25-27G for mice), tenting the skin, and inserting the needle parallel to the body.[13][14][15] Rotate injection sites if repeated dosing is required.[16]

    • Contamination: Ensure your formulation is sterile to prevent infection.[12]

Issue 3: Inconsistent Results in Dietary Administration Studies

  • Q: My results from dietary administration of Sterculic oil are variable between animals. How can I improve consistency?

  • A: Inconsistent results in dietary studies can stem from:

    • Uneven Mixing: Ensure the Sterculic oil is thoroughly and evenly mixed into the chow. A common method is to dissolve the oil in a volatile solvent, mix it with the powdered diet, and then allow the solvent to evaporate completely.

    • Palatability and Food Intake: Monitor the food intake of the animals to ensure that the addition of Sterculic oil is not affecting their consumption, which would lead to variable dosing. If palatability is an issue, consider offering a palatable mixture or using oral gavage for precise dosing.[17]

    • Stability of the Compound: While this compound is relatively stable, prolonged exposure to light and air in the diet could potentially lead to degradation. Prepare fresh medicated diet regularly.

Data Presentation: Quantitative In Vivo Data for this compound

Table 1: Effects of Sterculic Oil Supplementation in Obese OLETF Rats

ParameterControl (AIN-93G Diet)0.5% Sterculic Oil Diet% ChangeReference
Body Weight No significant changeNo significant change-[18]
Fasting Blood Glucose HigherLower[18]
Glucose Tolerance ImpairedImproved[18]
Intra-abdominal Fat Mass HigherLower[18]
Liver Triglyceride Content HigherLower[18]
Plasma Cholesterol HigherLower[18]
Plasma LDL-Cholesterol HigherLower[18]
Plasma Triglycerides HigherLower[18]

Table 2: Effects of Sterculic Oil in a Fructose-Induced Rat Model of Metabolic Syndrome

ParameterFructose DietFructose + 0.4% Sterculic Oil% ChangeReference
Systolic Blood Pressure Increased by 60%21% lower than fructose group[19]
Diastolic Blood Pressure Increased by 45%15% lower than fructose group[19]
Insulin Resistance IncreasedNormalized[19]
Serum Glucose IncreasedNormalized[19]
Serum Triglycerides IncreasedNormalized[19]
Liver Steatosis Grade 1Normalized[19]
Adiposity IncreasedNormalized[19]
SCD1 Activity (Desaturation Index) HighestDecreased by ~60%[19]

Experimental Protocols

Protocol 1: Preparation and Administration of Sterculic Oil via Dietary Supplementation

  • Objective: To administer Sterculic oil to rodents through their diet for chronic studies.

  • Materials:

    • Sterculic oil

    • Standard powdered rodent chow

    • A suitable volatile solvent (e.g., ethanol or diethyl ether)

    • Fume hood

    • Mixer (e.g., a V-blender or a planetary mixer)

  • Procedure:

    • Calculate the required amount of Sterculic oil to achieve the desired final concentration in the diet (e.g., 0.5% w/w).

    • In a chemical fume hood, dissolve the calculated amount of Sterculic oil in a minimal amount of the volatile solvent.

    • Gradually add the Sterculic oil solution to the powdered rodent chow in a mixer.

    • Mix thoroughly until the oil is evenly distributed throughout the chow.

    • Spread the medicated chow in a thin layer on trays and place them in the fume hood to allow the solvent to fully evaporate overnight.

    • Once the solvent has completely evaporated, the medicated chow can be pelleted or provided as a powder.

    • Store the prepared diet in airtight containers at 4°C, protected from light. Prepare fresh batches regularly to ensure stability.

Protocol 2: Preparation and Administration of this compound via Subcutaneous Injection

  • Objective: To administer a precise dose of purified this compound to rodents via subcutaneous injection.

  • Materials:

    • Purified this compound

    • Sterile vehicle (e.g., corn oil)

    • Sterile vials

    • Syringes and needles (25-27G)

    • Vortex mixer

  • Procedure:

    • Calculate the required concentration of this compound in the vehicle to achieve the desired dose in a suitable injection volume (typically 5-10 mL/kg for mice).

    • Aseptically weigh the purified this compound and add it to a sterile vial.

    • Add the sterile vehicle to the vial.

    • Vortex the mixture vigorously until the this compound is completely dissolved or a uniform suspension is formed. Gentle warming may aid dissolution but should be done cautiously to avoid degradation.

    • Before each injection, vortex the preparation to ensure homogeneity, especially if it is a suspension.

    • Restrain the animal properly and administer the formulation subcutaneously in the loose skin over the shoulders or flank.

    • Monitor the animal for any adverse reactions at the injection site.

Visualizations

SCD1_Signaling_Pathway cluster_upstream Upstream Regulators cluster_downstream Downstream Effects Insulin Insulin SREBP1c SREBP-1c Insulin->SREBP1c + Glucose Glucose Glucose->SREBP1c + SCD1 SCD1 (Stearoyl-CoA Desaturase 1) SREBP1c->SCD1 Transcription LXR LXR LXR->SCD1 Transcription Leptin Leptin Leptin->SCD1 - PUFA PUFAs PUFA->SCD1 - MUFA Monounsaturated Fatty Acids (e.g., Oleic Acid) SCD1->MUFA Sterculic_Acid This compound Sterculic_Acid->SCD1 Inhibition SFA Saturated Fatty Acids (e.g., Stearic Acid) SFA->SCD1 Substrate Lipogenesis Lipogenesis MUFA->Lipogenesis Membrane_Fluidity Membrane Fluidity MUFA->Membrane_Fluidity Signal_Transduction Signal Transduction MUFA->Signal_Transduction

Caption: SCD1 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow_SC cluster_prep Formulation Preparation cluster_admin Administration cluster_monitor Post-Administration p1 Weigh Purified This compound p2 Add Sterile Vehicle (e.g., Corn Oil) p1->p2 p3 Vortex to Dissolve or Suspend p2->p3 a1 Restrain Animal p3->a1 Vortex before use a2 Administer Subcutaneously a1->a2 m1 Monitor for Injection Site Reactions a2->m1 m2 Conduct In Vivo Assays m1->m2

Caption: Workflow for Subcutaneous Administration of this compound.

Experimental_Workflow_Diet cluster_prep Diet Preparation cluster_admin Administration cluster_monitor Monitoring d1 Dissolve Sterculic Oil in Volatile Solvent d2 Mix with Powdered Chow d1->d2 d3 Evaporate Solvent d2->d3 d4 Pellet or Provide as Powder d3->d4 ad1 Provide Medicated Diet ad libitum d4->ad1 mo1 Monitor Food Intake and Body Weight ad1->mo1 mo2 Conduct Long-Term In Vivo Studies mo1->mo2

Caption: Workflow for Dietary Administration of Sterculic Oil.

References

Potential off-target effects of Sterculic acid in cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Sterculic acid in cell-based experiments. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential experimental challenges, particularly concerning its off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary and most well-characterized molecular target of this compound in cells?

This compound is a well-known natural inhibitor of the enzyme Stearoyl-CoA Desaturase (SCD), also known as Δ9-desaturase.[1][2][3][4] Its primary target is SCD1, an isoform of the enzyme that is crucial for the biosynthesis of monounsaturated fatty acids (MUFAs), such as oleate and palmitoleate, from their saturated fatty acid (SFA) precursors, stearate and palmitate.[1][2][3][5] The inhibitory effect is attributed to the highly reactive cyclopropene ring in this compound's structure.[1][2] The IC50 for SCD1 (specifically Δ9 desaturase activity) inhibition is approximately 0.9 μM.[6]

Q2: Beyond SCD1 inhibition, what are the known or potential off-target effects of this compound?

While many of this compound's effects are linked to SCD1 inhibition, evidence suggests it can modulate cellular pathways independently of this activity.[1][2][5] Key potential off-target or SCD1-independent effects include:

  • Anti-Inflammatory Roles : this compound exhibits anti-inflammatory properties that may not be solely dependent on SCD inhibition.[1][2][3][5] It has been shown to be a potent inhibitor of endoplasmic reticulum (ER) stress and inflammation induced by 7-ketocholesterol (7KCh), a toxic oxysterol implicated in age-related diseases.[7][8] In this context, it was found to be 5-10 times more effective than other anti-inflammatory fatty acids.[7][8]

  • Gene Expression Regulation : Genome-wide transcriptomic analyses in retinal pigment epithelium (RPE) cells revealed that this compound significantly modifies the expression of genes related to steroid biosynthesis, actin-cytoskeleton reorganization, and extracellular matrix-receptor interactions.[9][10] These changes were not observed with a specific SCD1 inhibitor, suggesting an SCD1-independent mechanism.[9]

  • Regulation of Cell Adhesion and Migration : In lung cancer cells, lower concentrations of this compound have been observed to reduce cell adhesion and migration by modifying the expression of integrins and extracellular matrix components.[4][11]

Q3: We are observing significant cytotoxicity in our cell line after treatment with this compound. Is this expected, and what could be the cause?

Yes, this compound can induce cytotoxicity, and this effect is often dose- and time-dependent.[4][12] The underlying mechanisms are multifaceted:

  • On-Target Effects (SCD1 Inhibition) : Inhibition of SCD1 leads to an accumulation of SFAs and a decrease in MUFAs.[13] This shift can induce ER stress, unfolded protein response (UPR), oxidative stress, and activation of cell death pathways like apoptosis and ferroptosis.[2][3][14] For instance, SCD1 inhibition has been linked to caspase-3 activation and apoptotic cell death in various cancer cell lines.[2][12]

  • Dose and Cell Type Dependency : The cytotoxic threshold for this compound varies between cell lines. For example, in lung cancer cell lines A549 and H1299, high concentrations (100-150 µM) induce significant cell death.[4][12][15] Non-tumorigenic cell lines may also exhibit sensitivity.[12] It is crucial to determine the optimal, non-cytotoxic concentration for your specific cell line and experimental goals through a dose-response study.

Below is a summary of reported cytotoxic effects in different cell lines.

Cell LineTreatment ConditionEffect on Cell ViabilityReference
A549 (Lung Carcinoma)10–150 µM SA in 10% serumDose-dependent decrease[4]
1–100 µM SA in serum-free mediaSignificant decrease at 100 µM[4][12]
H1299 (Lung Carcinoma)10–150 µM SA in 10% serumDose-dependent decrease[4]
1–100 µM SA in serum-free mediaSignificant decrease at 100 µM[4][12]
LNCaP (Prostate Cancer)4 mM SA (in Sterculic Oil)Decreased viability[16]
PC3 (Prostate Cancer)4 mM SA (in Sterculic Oil)Decreased viability[16]

Q4: Our experiment aims to study lipid metabolism. How does this compound affect gene expression related to lipogenesis and lipolysis?

This compound, primarily through SCD1 inhibition, significantly alters the expression of genes involved in lipid metabolism. In bovine adipocytes, treatment with this compound led to a decrease in the expression of Acetyl-CoA Carboxylase (ACC), a key enzyme in lipogenesis, and an increase in the levels of Lipase E (LIPE), a gene associated with lipolysis.[1] This highlights the role of SCD1 and its inhibition in regulating the balance between fat synthesis and breakdown.[1]

Troubleshooting Guides

Issue 1: Inconsistent results in cell viability or proliferation assays.

Potential Cause Troubleshooting Step
This compound Degradation This compound, particularly the cyclopropene ring, can be unstable. Prepare fresh stock solutions in a suitable solvent (e.g., DMSO) and store them appropriately (aliquoted, protected from light, at -20°C or lower). Avoid repeated freeze-thaw cycles.
Variable Effective Concentration The presence of lipids in serum-supplemented media can interfere with the activity of this compound. If you observe delayed or reduced effects, consider conducting experiments in serum-free or low-serum conditions.[12][15] Always run a parallel dose-response curve to confirm the effective concentration for your specific media conditions.
Cell Density The initial cell seeding density can influence the outcome. High cell densities may deplete the compound or alter cellular responses. Standardize your seeding density across all experiments.
Solvent Effects High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure your vehicle control contains the same final concentration of the solvent as your treatment groups and that this concentration is non-toxic to your cells.

Issue 2: Unexpected changes in gene or protein expression unrelated to lipid metabolism.

Potential Cause Troubleshooting Step
SCD1-Independent (Off-Target) Effects This compound is known to regulate pathways beyond lipid metabolism, including inflammation, cell adhesion, and cytoskeleton organization, independently of SCD1 inhibition.[4][9][10]
Validation of Off-Target Effects To confirm if an observed effect is SCD1-independent, include a control using a structurally different and highly specific SCD1 inhibitor or use siRNA/shRNA to silence SCD1. If the effect is only seen with this compound and not with SCD1 knockdown/alternative inhibitors, it is likely an off-target effect.[9]
Cellular Stress Response High concentrations of this compound can induce general cellular stress (e.g., ER stress, oxidative stress), which can trigger widespread changes in gene expression.[2][14] Perform a dose-response analysis and use the lowest effective concentration to minimize broad stress responses.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTS Assay

This protocol is adapted from studies on lung cancer cell lines treated with this compound.[4][12]

  • Cell Seeding : Seed cells (e.g., A549, H1299) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Preparation of this compound : Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in the appropriate culture medium (serum-free or serum-supplemented) to achieve the desired final concentrations (e.g., a range of 1 µM to 200 µM). Include a vehicle control with the same final DMSO concentration.

  • Treatment : Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or the vehicle control.

  • Incubation : Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTS Reagent Addition : Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay) to each well.

  • Incubation with Reagent : Incubate the plates for 1-4 hours at 37°C.

  • Measurement : Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis : Express the results as a percentage of the vehicle-treated control cells.

Protocol 2: Transwell Migration Assay

This protocol is based on the methodology used to assess the effect of this compound on cancer cell migration.[4]

  • Cell Pre-treatment : Culture cells (e.g., A549, H1299) to ~70-80% confluency. Treat the cells with low, non-cytotoxic concentrations of this compound (e.g., 1 µM to 30 µM) or vehicle control for 24 hours.

  • Cell Preparation : After treatment, wash the cells with PBS, trypsinize, and resuspend them in serum-free medium at a concentration of 1x10⁵ cells/mL.

  • Transwell Setup : Use Transwell inserts (e.g., 8 µm pore size) pre-coated with an appropriate extracellular matrix protein like collagen. Add 500 µL of complete medium (containing serum as a chemoattractant) to the lower chamber.

  • Cell Seeding in Insert : Add 200 µL of the prepared cell suspension (2x10⁴ cells) to the upper chamber of the Transwell insert.

  • Incubation : Incubate the plate for 24 hours at 37°C to allow for cell migration through the porous membrane.

  • Fixation and Staining : Remove the non-migrated cells from the top of the insert with a cotton swab. Fix the migrated cells on the bottom surface of the membrane with methanol and stain with a solution like Crystal Violet.

  • Imaging and Quantification : Wash the inserts, allow them to dry, and take images of the stained cells using a microscope. Count the number of migrated cells in several representative fields for each condition.

  • Data Analysis : Normalize the number of migrated cells in the this compound-treated groups to the vehicle control group.

Visualizations

Sterculic_Acid_Signaling cluster_on_target On-Target Effects (SCD1 Inhibition) cluster_consequences Cellular Consequences cluster_off_target Potential Off-Target / SCD1-Independent Effects cluster_consequences_off Cellular Consequences SA This compound SCD1 SCD1 SA->SCD1 Inhibits MUFA Monounsaturated Fatty Acids (e.g., Oleate) SCD1->MUFA Catalyzes SCD1_Inhibition SCD1 Inhibition SFA Saturated Fatty Acids (e.g., Stearate) SFA->SCD1 Substrate Lipid_Ratio ↑ SFA / ↓ MUFA Ratio SCD1_Inhibition->Lipid_Ratio ER_Stress ER Stress & UPR Lipid_Ratio->ER_Stress Proliferation ↓ Cell Proliferation Lipid_Ratio->Proliferation Apoptosis Apoptosis / Ferroptosis ER_Stress->Apoptosis SA_off This compound Unknown Unknown Targets / Mechanisms SA_off->Unknown Inflammation ↓ Inflammation (e.g., via 7KCh antagonism) Unknown->Inflammation Gene_Exp Altered Gene Expression (Steroid biosynthesis, Cytoskeleton) Unknown->Gene_Exp Migration ↓ Cell Adhesion & Migration Unknown->Migration

Caption: On-target vs. potential off-target effects of this compound.

Experimental_Workflow cluster_assays Parallel Assays cluster_analysis Data Analysis & Interpretation start Start: Seed Cells in Multi-Well Plate treatment Treat with this compound (SA) (Dose-Response) & Vehicle Control start->treatment incubation Incubate (e.g., 24-72h) treatment->incubation viability Cell Viability Assay (e.g., MTS) incubation->viability migration Migration / Invasion Assay (e.g., Transwell) incubation->migration gene_exp Gene Expression Analysis (e.g., qPCR, RNA-Seq) incubation->gene_exp protein_exp Protein Analysis (e.g., Western Blot) incubation->protein_exp analysis Normalize to Vehicle Control viability->analysis migration->analysis gene_exp->analysis protein_exp->analysis interpretation Interpret Results: - Cytotoxicity (IC50) - Anti-migratory effects - On-target vs. Off-target gene changes analysis->interpretation end End: Characterize Cellular Effects interpretation->end

Caption: Workflow for characterizing this compound's cellular effects.

References

Technical Support Center: Sterculic Acid Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the derivatization of Sterculic acid for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why am I seeing multiple peaks for my derivatized this compound standard?

Multiple peaks for a this compound standard after derivatization can be attributed to several factors:

  • Degradation of the Cyclopropene Ring: Acid-catalyzed derivatization methods, particularly those using strong acids, can cause the highly strained cyclopropene ring of this compound to open or rearrange, leading to the formation of various artifacts.[1][2] These degradation products will appear as separate peaks in your chromatogram.

  • Isomerization: The derivatization process, especially under harsh conditions, can lead to the formation of isomers of this compound derivatives, which may elute at different retention times.

  • Incomplete Derivatization: If the reaction has not gone to completion, you will see a peak for the underivatized this compound alongside the derivatized peak.

  • Presence of Impurities: The original this compound standard may contain impurities such as dihydrothis compound, which will also be derivatized and appear as a separate peak.[3]

Troubleshooting Steps:

  • Switch to a Milder Derivatization Method: Consider using a silylation method or a base-catalyzed transesterification, as these are generally milder and less likely to cause degradation of the cyclopropene ring.[1][2]

  • Optimize Reaction Conditions: If using an acid-catalyzed method, try reducing the reaction temperature or time. For silylation, ensure that your reaction has gone to completion by optimizing the reaction time and temperature.

  • Ensure Anhydrous Conditions: The presence of water can interfere with derivatization reactions, particularly silylation, and can lead to incomplete reactions and the formation of byproducts.[4]

  • Check the Purity of Your Standard: Analyze the underivatized standard if possible, or consult the supplier's certificate of analysis to confirm its purity.

2. My derivatized this compound peak shape is poor (e.g., tailing or fronting). What could be the cause?

Poor peak shape is often indicative of issues with the chromatographic system or the derivatization process itself.

  • Adsorption in the GC System: Underivatized carboxyl groups are highly polar and can interact with active sites in the GC inlet, column, or detector, leading to peak tailing.[5][6]

  • Co-elution with Interfering Compounds: Matrix components or derivatization byproducts can co-elute with your target analyte, distorting the peak shape.

  • Improper Injection Technique: Issues with the injection volume, speed, or inlet temperature can all affect peak shape.

Troubleshooting Steps:

  • Ensure Complete Derivatization: Incomplete derivatization will leave polar carboxyl groups that can cause peak tailing. Confirm that your derivatization reaction has gone to completion.

  • Check Your GC System:

    • Inlet Liner: Use a deactivated liner and consider replacing it if it has become contaminated.

    • Column: Ensure you are using an appropriate column for fatty acid methyl ester (FAME) or silyl ether analysis. The column may also need to be conditioned or replaced if it has become degraded.

    • Connections: Check for leaks in the system.

  • Optimize GC Method Parameters: Adjust the oven temperature program, carrier gas flow rate, and injection parameters to improve peak separation and shape.

3. I am not seeing a peak for my derivatized this compound, or the peak is very small. What should I do?

The absence or small size of the target peak usually points to a problem with the derivatization reaction or sample degradation.

  • Incomplete or Failed Derivatization: This is a common issue and can be caused by inactive reagents, the presence of moisture, or suboptimal reaction conditions.

  • Sample Loss During Workup: The extraction and cleanup steps following derivatization can lead to sample loss if not performed carefully.

  • Degradation of the Analyte: As mentioned, this compound is sensitive to harsh conditions. It's possible the analyte has completely degraded during the derivatization process.

Troubleshooting Steps:

  • Verify Reagent Activity: Derivatization reagents, especially silylating agents, are sensitive to moisture and can lose their activity over time. Use fresh reagents from a new, unopened vial if possible.[7]

  • Ensure Anhydrous Conditions: Strictly follow protocols to exclude moisture from your reaction.

  • Optimize Derivatization Conditions: Systematically vary the reaction time, temperature, and reagent concentration to find the optimal conditions for your specific sample and system.

  • Review Sample Preparation Steps: Carefully review your entire sample preparation workflow to identify any potential sources of sample loss.

  • Consider an Alternative Derivatization Method: If you continue to have problems with one method, switching to another (e.g., from acid-catalyzed methylation to silylation) may yield better results.

Quantitative Data Summary

The following tables summarize typical reaction conditions for the two most common derivatization methods for this compound.

Table 1: Acid-Catalyzed Methylation (FAMEs)

ParameterConditionSource
Reagent5% HCl in Methanol[1][2]
Temperature60 °C[1][2]
Reaction Time1 hour[1][2]
Note: Acid-catalyzed methods can lead to the degradation of the cyclopropene ring.[1][2]

Table 2: Silylation (TMS Ethers)

ParameterConditionSource
ReagentBSTFA/TMCS (99:1, v/v)[8]
Temperature100 °C[8]
Reaction Time1 hour[8]
Note: Silylation is a milder method that can prevent the degradation of this compound.[1][2] A complete silylation can be achieved with 100% recovery.[1][2]

Experimental Protocols

Protocol 1: Acid-Catalyzed Methylation of this compound

This protocol is adapted from Christie and Han.[1]

  • Weigh approximately 5 mg of the this compound standard or lipid extract into a screw-cap glass tube.

  • Add 0.5 mL of 5% HCl in methanol.

  • Cap the tube tightly and heat at 60 °C for 1 hour in a heating block or water bath.

  • After cooling to room temperature, add 5 mL of hexane to the tube.

  • Vortex the mixture thoroughly.

  • Allow the layers to separate. The upper hexane layer contains the fatty acid methyl esters (FAMEs).

  • Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.

Protocol 2: Silylation of this compound

This protocol is a general procedure for the silylation of fatty acids.[8]

  • Place the dried lipid extract or this compound standard in a reaction vial.

  • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane (BSTFA + TMCS, 99:1, v/v).

  • Cap the vial tightly and heat at 100 °C for 1 hour.

  • After cooling, the sample is ready for direct injection into the GC-MS.

Visualizations

TroubleshootingWorkflow start Start: Derivatization Issue (e.g., no peak, multiple peaks, poor shape) check_derivatization Step 1: Verify Derivatization Success start->check_derivatization incomplete Incomplete Derivatization? check_derivatization->incomplete Analyze chromatogram optimize_conditions Action: Optimize Reaction - Increase time/temp - Use fresh reagents - Ensure anhydrous conditions incomplete->optimize_conditions Yes degradation Degradation/Artifacts? incomplete->degradation No optimize_conditions->check_derivatization Re-analyze milder_method Action: Switch to Milder Method (e.g., Silylation) degradation->milder_method Yes (multiple peaks) check_gcms Step 2: Check GC-MS System degradation->check_gcms No milder_method->check_derivatization Re-analyze peak_shape_issue Poor Peak Shape? check_gcms->peak_shape_issue gc_maintenance Action: GC-MS Maintenance - Replace liner - Check for leaks - Condition/replace column peak_shape_issue->gc_maintenance Yes (tailing/fronting) end End: Successful Analysis peak_shape_issue->end No gc_maintenance->check_gcms Re-analyze

Caption: Troubleshooting workflow for this compound derivatization.

Caption: Acid-catalyzed methylation of this compound.

References

Technical Support Center: Sterculic Acid Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Sterculic acid (SA) in primary cell cultures. The information is designed to help navigate and mitigate the cytotoxic effects of this compound during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: this compound's primary mechanism of action is the inhibition of the enzyme Stearoyl-CoA Desaturase 1 (SCD1).[1][2] SCD1 is crucial for converting saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1][2] By inhibiting SCD1, this compound disrupts the cellular SFA/MUFA ratio, leading to an accumulation of SFAs. This imbalance can trigger several downstream cytotoxic effects, including endoplasmic reticulum (ER) stress, oxidative stress, and ultimately, programmed cell death (apoptosis).[1][3]

Q2: At what concentrations does this compound typically become cytotoxic?

A2: The cytotoxic concentration of this compound is highly dependent on the cell type and the duration of exposure.[4] Studies in various cancer cell lines have shown that cytotoxicity can be observed in a range from 50 µM to 150 µM, particularly with longer incubation times (e.g., 72 hours).[4][5] For primary cells, it is critical to perform a dose-response experiment to determine the optimal non-toxic and effective concentrations for your specific cell type and experimental goals.

Q3: How can I reduce the cytotoxicity of this compound in my experiments?

A3: To mitigate cytotoxicity, consider the following strategies:

  • Co-treatment with Antioxidants: this compound-induced cell death can be linked to oxidative stress and the generation of reactive oxygen species (ROS).[6] Co-administering antioxidants, such as Vitamin E (α-tocopherol), may help neutralize lipid peroxidation and protect cell membranes.[7][8]

  • Dose and Time Optimization: Use the lowest effective concentration of this compound for the shortest possible duration required to achieve the desired biological effect.

  • Serum Concentration: Ensure an adequate concentration of serum in the culture medium, as serum proteins can bind to fatty acids and modulate their effective concentration and toxicity.

  • Supplement with Oleic Acid: Since this compound inhibits the production of MUFAs, supplementing the culture medium with oleic acid may help to partially rescue the cells from the effects of SFA accumulation.

Q4: Is the cytotoxicity mediated by apoptosis?

A4: Yes, multiple studies indicate that this compound-induced cell death occurs, at least in part, through apoptosis.[9][10] A key indicator of this is the activation of Caspase-3, an essential executioner caspase in the apoptotic pathway, which has been observed in cells treated with high doses of this compound.[4][5][11]

Signaling Pathway of this compound-Induced Cytotoxicity

The diagram below illustrates the simplified signaling cascade leading from SCD1 inhibition to apoptosis.

Sterculic_Acid_Cytotoxicity SA This compound SCD1 SCD1 Inhibition SA->SCD1 inhibits Ratio Increased Saturated Fatty Acid (SFA) Accumulation SCD1->Ratio causes ER_Stress ER Stress & Oxidative Stress Ratio->ER_Stress induces Caspase Cleaved Caspase-3 (Activation) ER_Stress->Caspase leads to Apoptosis Apoptosis Caspase->Apoptosis executes

Caption: Simplified signaling pathway of this compound-induced apoptosis.

Data Summary: Effective and Cytotoxic Concentrations

The following table summarizes concentrations of this compound used in various in vitro studies. Note that most available quantitative data comes from cancer cell lines, and these values should be used as a starting point for optimization in primary cell cultures.

Cell LineConcentration RangeObserved EffectReference
A549 & H1299 (Lung Cancer)1 µM - 100 µMDose-dependent decrease in cell viability.[4][6][4][6]
A549 & H1299 (Lung Cancer)50 µM - 100 µMActivation of Caspase-3 at 72 hours.[4][5][4][5]
PC3 & LNCaP (Prostate Cancer)4 mM (as Sterculic Oil)Diminished cell viability and promotion of apoptosis.[9][9]
3T3-L1 (Adipocytes)100 µMInhibition of SCD activity without affecting differentiation.[12][12]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High cell death observed even at low SA concentrations. 1. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) may be at a toxic concentration. 2. Cell Type Hypersensitivity: Primary cells can be more sensitive than established cell lines. 3. Microbial Contamination: Bacterial or fungal contamination can cause rapid cell death and pH changes.[13][14]1. Run a solvent control: Treat cells with the highest concentration of the solvent used in your experiment to rule out its toxicity. Keep final solvent concentration <0.1%. 2. Perform a detailed dose-response curve: Test a wide range of SA concentrations (e.g., from nanomolar to high micromolar) to find the therapeutic window for your specific primary cells. 3. Check for contamination: Visually inspect cultures under a microscope for signs of contamination (e.g., turbidity, filamentous growth).[13] If suspected, discard the culture and decontaminate the incubator.[14][15]
Inconsistent results between experiments. 1. This compound Instability: The compound may degrade with improper storage or repeated freeze-thaw cycles. 2. Variability in Primary Cells: Donor-to-donor variability or high passage numbers can alter cellular responses. 3. Inconsistent Plating Density: The initial number of cells plated can affect their response to treatment.1. Aliquot and store properly: Upon receipt, dissolve and aliquot this compound into single-use volumes and store at -20°C or -80°C, protected from light. 2. Standardize cell source: Use cells from the same donor and within a narrow, defined passage range for a set of experiments. 3. Optimize and standardize cell seeding: Ensure a consistent number of viable cells are seeded in each well for every experiment.
No observable effect at expected concentrations. 1. Compound Inactivity: The this compound stock may have degraded. 2. High Serum Binding: Components in the fetal bovine serum (FBS) may be binding to the SA, reducing its bioavailable concentration. 3. Cell Resistance: The specific primary cell type may be resistant to the effects of SCD1 inhibition.1. Test with a new stock: Use a fresh, validated stock of this compound. 2. Reduce serum concentration: Try performing the experiment in low-serum (e.g., 1-2% FBS) or serum-free medium for the duration of the treatment, if the cells can tolerate it. 3. Confirm SCD1 expression: Verify that your primary cells express SCD1 at the protein level. If expression is low, the cells may be inherently resistant.

Experimental Workflow & Protocols

The following workflow and protocols describe standard methods for assessing cell viability and apoptosis in response to this compound treatment.

Experimental_Workflow cluster_prep 1. Preparation cluster_assays 2. Assays cluster_analysis 3. Analysis Culture Seed Primary Cells in 96-well plates Treatment Treat with this compound (include controls) Culture->Treatment MTT MTT Assay Treatment->MTT Lysis Cell Lysis Treatment->Lysis parallel plate Viability Quantify Cell Viability (OD 570nm) MTT->Viability Caspase Caspase-3 Assay Lysis->Caspase Apoptosis Quantify Apoptosis (OD 405nm) Caspase->Apoptosis

References

Validation & Comparative

Measuring the Stearic Acid to Oleic Acid Ratio After Sterculic Acid Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating lipid metabolism, the accurate measurement of the stearic acid to oleic acid ratio is a critical indicator of Stearoyl-CoA Desaturase (SCD1) activity. Sterculic acid, a naturally occurring fatty acid, is a known inhibitor of SCD1, an enzyme responsible for converting saturated fatty acids into monounsaturated fatty acids. This guide provides a comparative analysis of this compound's effect on the stearic to oleic acid ratio, alongside a synthetic SCD1 inhibitor, A939572, supported by experimental data and detailed protocols.

Impact of SCD1 Inhibitors on the Stearic Acid to Oleic Acid Ratio

This compound and other SCD1 inhibitors effectively alter the fatty acid profile in cells by blocking the conversion of stearic acid to oleic acid. This inhibition leads to an accumulation of stearic acid and a depletion of oleic acid, resulting in a significantly increased stearic acid to oleic acid ratio.

The following table summarizes the quantitative effects of this compound and A939572 on the fatty acid composition in two different cell lines.

TreatmentCell LineStearic Acid (C18:0) (% of Total Fatty Acids)Oleic Acid (C18:1) (% of Total Fatty Acids)Stearic Acid / Oleic Acid RatioReference
Control (MDI-treated)3T3-L1 adipocytes11.0 ± 0.438.8 ± 0.70.28Lisa et al., 2003
This compound (100 µM)3T3-L1 adipocytes30.1 ± 0.511.5 ± 0.32.62Lisa et al., 2003
Control (DMSO)MCF-7N/AN/A~0.18Hodge et al., 2023
A939572 (10 µM)MCF-7N/AN/A~0.45Hodge et al., 2023

Note: Data for A939572 is presented as the ratio of 18:1/18:0, which has been inverted for consistency in this table. The exact percentages for stearic and oleic acid were not provided in the referenced study for A939572.

Experimental Protocols

Accurate and reproducible measurement of fatty acid ratios is paramount. The following is a detailed methodology for a typical experiment involving the treatment of cells with an SCD1 inhibitor and subsequent analysis of the fatty acid profile using gas chromatography-mass spectrometry (GC-MS).

Cell Culture and Treatment
  • Cell Seeding: 3T3-L1 preadipocytes are seeded in 6-well plates at a density of 2 x 10^5 cells/well and cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Differentiation: Two days post-confluence, differentiation is induced using a cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS.

  • Inhibitor Treatment: After 48 hours, the differentiation medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin, along with the SCD1 inhibitor (e.g., 100 µM this compound or 10 µM A939572) or vehicle control (e.g., ethanol or DMSO). The cells are incubated for an additional 48-72 hours.

Fatty Acid Extraction and Methylation
  • Cell Harvesting: Cells are washed with phosphate-buffered saline (PBS), scraped, and collected by centrifugation.

  • Lipid Extraction: Total lipids are extracted from the cell pellet using a 2:1 (v/v) mixture of chloroform and methanol.

  • Methylation: The extracted lipids are transesterified to fatty acid methyl esters (FAMEs) by incubation with 14% boron trifluoride in methanol at 60°C for 30 minutes.

  • FAME Extraction: FAMEs are then extracted with hexane and dried under a stream of nitrogen.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Sample Preparation: The dried FAMEs are reconstituted in a suitable solvent (e.g., hexane).

  • Injection: An aliquot of the FAME solution is injected into the GC-MS system.

  • Chromatographic Separation: FAMEs are separated on a capillary column (e.g., a DB-23 column) using a temperature gradient program.

  • Mass Spectrometry Detection: The separated FAMEs are detected by a mass spectrometer, and individual fatty acids are identified based on their retention times and mass spectra compared to known standards.

  • Quantification: The peak area of each fatty acid is used to determine its relative abundance, and the ratio of stearic acid to oleic acid is calculated.

Visualizing the Mechanism and Workflow

To better understand the underlying biological process and the experimental procedure, the following diagrams are provided.

cluster_pathway Mechanism of SCD1 Inhibition Stearic_Acid Stearic Acid (C18:0) SCD1 Stearoyl-CoA Desaturase 1 (SCD1) Stearic_Acid->SCD1 Substrate Oleic_Acid Oleic Acid (C18:1) SCD1->Oleic_Acid Product Sterculic_Acid This compound Sterculic_Acid->SCD1 Inhibition

Caption: Mechanism of this compound action on the stearic to oleic acid pathway.

cluster_workflow Experimental Workflow Cell_Culture 1. Cell Culture & Differentiation Treatment 2. Treatment with SCD1 Inhibitor Cell_Culture->Treatment Lipid_Extraction 3. Lipid Extraction Treatment->Lipid_Extraction FAME_Prep 4. FAME Preparation Lipid_Extraction->FAME_Prep GCMS 5. GC-MS Analysis FAME_Prep->GCMS Data_Analysis 6. Data Analysis & Ratio Calculation GCMS->Data_Analysis

Caption: Workflow for measuring the stearic to oleic acid ratio.

A Comparative Analysis of Sterculic Acid and Other Stearoyl-CoA Desaturase-1 (SCD1) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Stearoyl-CoA Desaturase-1 (SCD1) has emerged as a critical therapeutic target in a variety of diseases, including metabolic disorders and cancer. This enzyme plays a pivotal role in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1] Its inhibition can modulate lipid metabolism and impact cellular processes such as proliferation, apoptosis, and signaling. This guide provides a comparative overview of the efficacy of Sterculic acid, a naturally occurring SCD1 inhibitor, against several synthetic SCD1 inhibitors, supported by experimental data.

Efficacy Comparison of SCD1 Inhibitors

The inhibitory potential of various compounds against SCD1 is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency. The following table summarizes the reported IC50 values for this compound and other prominent SCD1 inhibitors. It is important to note that these values are compiled from various studies and may have been determined using different assay conditions, which can influence the results.

InhibitorTarget/Assay SystemIC50 ValueReference(s)
This compound delta-9 desaturase (Δ9D) activity0.9 µM[2]
A939572 mouse SCD1 (mSCD1)<4 nM
human SCD1 (hSCD1)37 nM
MK-8245 human SCD11 nM
rat SCD13 nM
mouse SCD13 nM
CAY10566 mouse SCD14.5 nM
human SCD126 nM
MF-438 Not SpecifiedNot Specified[3][4]
CVT-11127 Not SpecifiedNot Specified[3][4]

Note: The data presented is collated from multiple sources and direct comparison should be approached with caution due to potential variations in experimental methodologies.

While direct comparative studies are limited, some research suggests that synthetic inhibitors like CAY10566, MF-438, and A939572 may exhibit higher potency in inducing cytotoxic effects in cancer cell lines compared to this compound, requiring significantly lower concentrations.[4]

Experimental Methodologies

The evaluation of SCD1 inhibitor efficacy relies on a variety of in vitro and in vivo experimental protocols. Below are detailed methodologies for key experiments commonly cited in the literature.

In Vitro SCD1 Activity Assay

This assay measures the direct inhibitory effect of a compound on SCD1 enzyme activity.

Protocol:

  • Cell Culture: Human hepatoma (HepG2) cells are a common model as they endogenously express SCD1. Cells are cultured in appropriate media until confluent.

  • Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the SCD1 inhibitor (e.g., this compound or a synthetic compound) or vehicle control (DMSO) for a specified period.

  • Substrate Addition: A radiolabeled ([¹⁴C]) or deuterium-labeled saturated fatty acid substrate, such as stearic acid or palmitic acid, is added to the culture medium.

  • Incubation: The cells are incubated for a period to allow for the conversion of the labeled saturated fatty acid to its monounsaturated counterpart by SCD1.

  • Lipid Extraction: Total lipids are extracted from the cells using a solvent mixture (e.g., chloroform:methanol).

  • Separation and Quantification: The extracted lipids are separated using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The amount of radiolabeled or deuterium-labeled monounsaturated fatty acid is quantified to determine the rate of conversion and, consequently, the inhibitory effect of the compound.

In Vivo Xenograft Tumor Model

This model is used to assess the anti-cancer efficacy of SCD1 inhibitors in a living organism.

Protocol:

  • Cell Implantation: Human cancer cells (e.g., prostate or lung cancer cell lines) are subcutaneously injected into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Inhibitor Administration: Mice are treated with the SCD1 inhibitor (formulated in a suitable vehicle) or vehicle control via a relevant route of administration (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry to assess cell proliferation (e.g., Ki-67 staining) or apoptosis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis in cells following treatment with an SCD1 inhibitor.

Protocol:

  • Cell Treatment: Cancer cells are treated with the SCD1 inhibitor or vehicle control for a specified time.

  • Cell Harvesting: Adherent cells are detached using a gentle enzyme-free dissociation solution, and all cells (adherent and floating) are collected.

  • Staining: Cells are washed and then stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI; a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) is determined.

Signaling Pathways and Experimental Workflows

The inhibition of SCD1 triggers a cascade of cellular events, impacting various signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these relationships and a typical experimental workflow.

SCD1_Signaling_Pathway SCD1 SCD1 MUFA Monounsaturated Fatty Acids (e.g., Palmitoleate, Oleate) SCD1->MUFA Proliferation Cell Proliferation SCD1->Proliferation Promotes SFA Saturated Fatty Acids (e.g., Palmitate, Stearate) SFA->SCD1 Inhibitor SCD1 Inhibitor (e.g., this compound) Inhibitor->SCD1 Inhibition ER_Stress Endoplasmic Reticulum (ER) Stress Inhibitor->ER_Stress Induces Wnt Wnt/β-catenin Pathway Inhibitor->Wnt Downregulates Apoptosis Apoptosis ER_Stress->Apoptosis Leads to Wnt->Proliferation Promotes

Caption: Signaling pathways affected by SCD1 inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis invitro_start Cell Culture (e.g., HepG2) inhibitor_treatment Inhibitor Treatment invitro_start->inhibitor_treatment activity_assay SCD1 Activity Assay inhibitor_treatment->activity_assay apoptosis_assay Apoptosis Assay inhibitor_treatment->apoptosis_assay invivo_start Xenograft Model (Mice) inhibitor_admin Inhibitor Administration invivo_start->inhibitor_admin tumor_measurement Tumor Growth Measurement inhibitor_admin->tumor_measurement endpoint_analysis Endpoint Analysis tumor_measurement->endpoint_analysis

Caption: General experimental workflow for evaluating SCD1 inhibitors.

Conclusion

Both the natural product this compound and various synthetic compounds have demonstrated efficacy as SCD1 inhibitors. While synthetic inhibitors often exhibit higher potency in in vitro assays, this compound represents a valuable tool for studying SCD1 function and holds potential as a therapeutic agent. The choice of inhibitor for a particular research or drug development application will depend on factors such as the desired potency, selectivity, pharmacokinetic properties, and the specific biological context being investigated. Further head-to-head comparative studies are warranted to provide a more definitive assessment of the relative efficacy of these compounds.

References

A Comparative Guide to Sterculic and Malvalic Acid in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating lipid metabolism, sterculic acid and malvalic acid present compelling tools as potent inhibitors of stearoyl-CoA desaturase (SCD). Both are naturally occurring cyclopropenoid fatty acids (CPFAs) found in the oils of certain plants, such as those from the Malvales order.[1][2] Their shared ability to inhibit SCD, a critical enzyme in the biosynthesis of monounsaturated fatty acids, makes them valuable for studying metabolic pathways and developing therapeutic strategies for diseases linked to lipid dysregulation, including metabolic syndrome, cancer, and nonalcoholic steatohepatitis.[3][4][5]

This guide provides a detailed comparison of this compound and malvalic acid, summarizing their biochemical effects, presenting quantitative data from key studies, and outlining experimental protocols for their use in metabolic research.

Biochemical Profile and Mechanism of Action

This compound and malvalic acid are structurally similar, with the primary difference being the length of the carboxylic acid chain; this compound is an 18-carbon fatty acid, while malvalic acid is a 17-carbon fatty acid.[1] Malvalic acid's biosynthesis is understood to begin with oleic acid leading to this compound, followed by an α-oxidation reaction that removes one carbon to form malvalic acid.[6][7]

The primary mechanism of action for both fatty acids is the irreversible inhibition of stearoyl-CoA desaturase (SCD).[8] This enzyme is responsible for converting saturated fatty acids (SFAs) like palmitic acid (16:0) and stearic acid (18:0) into monounsaturated fatty acids (MUFAs) such as palmitoleic acid (16:1) and oleic acid (18:1), respectively.[3][9] The highly strained and reactive cyclopropene ring in both sterculic and malvalic acid is thought to be responsible for this potent inhibitory effect.[3] Inhibition of SCD leads to a significant shift in the cellular fatty acid profile, characterized by an accumulation of SFAs and a depletion of MUFAs. This alteration in the SFA/MUFA ratio has profound effects on cellular processes, including membrane fluidity, signal transduction, and the induction of cellular stress pathways.[3][10]

While both are potent SCD inhibitors, some studies suggest that this compound may be more toxic or a more potent inhibitor than malvalic acid.[11] However, much of the research has been conducted using oils containing a mixture of both, such as sterculia oil, making direct comparisons challenging.[1][3]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and malvalic acid on key metabolic parameters as reported in various studies.

Table 1: Effects of this compound on SCD Activity and Fatty Acid Composition

ParameterCell/Tissue TypeTreatment ConditionsObserved EffectReference
SCD Enzyme ActivityDifferentiating 3T3-L1 adipocytes100 µM this compound>90% inhibition[8]
Desaturase Index (16:1/16:0 and 18:1/18:0)Liver and adipose tissue of ob/ob miceSterculic oil supplementationDramatic reduction[12]
Desaturase Index (16:1/16:0 or 18:1/18:0)Liver of rats on a high-fructose diet0.4% sterculic oil in diet for 8 weeks~60% decrease[13]
Saturated Fatty Acids (Palmitic and Stearic)Differentiating 3T3-L1 adipocytes100 µM this compoundAccumulation[8]
Monounsaturated Fatty Acids (Palmitoleic and Oleic)Differentiating 3T3-L1 adipocytes100 µM this compoundMarked reduction[8]

Table 2: Comparative Effects of Sterculic and Malvalic Acids

ParameterModel SystemComparisonFindingReference
Fatty Acid Desaturation InhibitionHen liversSterculate vs. MalvalateGreater inhibition with sterculate[1]
Aflatoxin-Induced Hepatoma GrowthRainbow troutMethyl sterculate vs. Methyl malvalateSignificantly increased by methyl sterculate; no tumor promotion with methyl malvalate[1]
Cytochrome P-450 ContentRainbow trout liver microsomes50 ppm or 300 ppm methyl sterculate vs. methyl malvalateSignificantly lower in sterculate-treated samples[1]
Cytochrome c Reductase ActivityRainbow trout liver microsomes50 ppm or 300 ppm methyl sterculate vs. methyl malvalateDecreased significantly with both, no significant difference between the two[1]

Signaling Pathways and Downstream Effects

The inhibition of SCD by sterculic and malvalic acids triggers a cascade of downstream cellular events. The altered lipid profile impacts membrane composition and can induce endoplasmic reticulum (ER) stress, apoptosis, and ferroptosis.[3][10] Signaling pathways such as the Hippo and Wnt pathways are also known to be regulated by lipid metabolism enzymes like SCD1.[3]

SCD1_Inhibition_Pathway cluster_downstream Downstream Consequences SA_MA This compound / Malvalic Acid SCD1 Stearoyl-CoA Desaturase 1 (SCD1) SA_MA->SCD1 Inhibits MUFA Monounsaturated Fatty Acids (e.g., Palmitoleate, Oleate) SCD1->MUFA Catalyzes SFAMUFA_Ratio Increased SFA/MUFA Ratio SFA Saturated Fatty Acids (e.g., Palmitate, Stearate) SFA->SCD1 Substrate ER_Stress ER Stress SFAMUFA_Ratio->ER_Stress Apoptosis Apoptosis SFAMUFA_Ratio->Apoptosis Ferroptosis Ferroptosis SFAMUFA_Ratio->Ferroptosis Signaling Altered Signaling (Hippo, Wnt) SFAMUFA_Ratio->Signaling

Caption: Inhibition of SCD1 by Sterculic and Malvalic Acids and Downstream Cellular Consequences.

Experimental Protocols

The following are generalized protocols for key experiments to compare the metabolic effects of sterculic and malvalic acids.

Cell Culture Treatment and Viability Assay

Objective: To determine the cytotoxic effects of sterculic and malvalic acids on a given cell line and to establish appropriate treatment concentrations.

Methodology:

  • Cell Seeding: Plate cells (e.g., HepG2, 3T3-L1) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Preparation of Fatty Acid Solutions: Prepare stock solutions of this compound and malvalic acid (e.g., in ethanol or DMSO). Further dilute in culture medium to achieve a range of final concentrations (e.g., 10, 50, 100, 200 µM). A vehicle control (medium with the same concentration of the solvent) should be included.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound, malvalic acid, or the vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a standard method such as the MTT or PrestoBlue assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control for each concentration and plot dose-response curves to determine the IC50 values if applicable.

Analysis of Cellular Fatty Acid Composition by Gas Chromatography (GC)

Objective: To quantify the changes in saturated and monounsaturated fatty acid profiles following treatment with sterculic and malvalic acids.

Methodology:

  • Cell Treatment: Culture and treat cells with sub-lethal concentrations of this compound, malvalic acid, or vehicle control as determined from the viability assay.

  • Lipid Extraction: After the treatment period, wash the cells with PBS, scrape them, and extract total lipids using a method such as the Folch or Bligh-Dyer procedure.

  • Fatty Acid Methyl Ester (FAME) Preparation: Transesterify the extracted lipids to FAMEs using a reagent like boron trifluoride in methanol or methanolic HCl.

  • GC Analysis: Analyze the FAMEs using a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a polar column like those coated with biscyanopropyl polysiloxane).

  • Quantification: Identify and quantify individual fatty acids by comparing their retention times and peak areas to those of known FAME standards. Calculate the desaturase index (e.g., 18:1/18:0 ratio).

SCD1 Enzyme Activity Assay

Objective: To directly measure the inhibitory effect of sterculic and malvalic acids on SCD1 enzyme activity in cell or tissue lysates.

Methodology:

  • Microsome Isolation: Prepare microsomal fractions from treated and control cells or tissues by differential centrifugation.

  • Assay Reaction: Set up a reaction mixture containing the microsomal protein, a radiolabeled substrate such as [14C]stearoyl-CoA, and necessary cofactors (NADH, ATP, Coenzyme A).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-20 minutes).

  • Lipid Extraction and Separation: Stop the reaction and extract the total lipids. Separate the fatty acids (substrate and product) using thin-layer chromatography (TLC).

  • Radioactivity Measurement: Scrape the spots corresponding to stearic acid and oleic acid from the TLC plate and measure the radioactivity using a scintillation counter.

  • Calculation of Activity: Calculate the SCD activity as the percentage of [14C]stearoyl-CoA converted to [14C]oleoyl-CoA.

Experimental_Workflow start Start: Cell Culture / Animal Model treatment Treatment: - Vehicle Control - this compound - Malvalic Acid start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability lipid_extraction Lipid Extraction treatment->lipid_extraction protein_extraction Protein/RNA Extraction treatment->protein_extraction data_analysis Data Analysis & Comparison viability->data_analysis gc_analysis Fatty Acid Profiling (GC-FID) lipid_extraction->gc_analysis western_blot Western Blot (SCD1 Protein) protein_extraction->western_blot qpcr qPCR (SCD1 mRNA) protein_extraction->qpcr activity_assay SCD1 Activity Assay protein_extraction->activity_assay gc_analysis->data_analysis western_blot->data_analysis qpcr->data_analysis activity_assay->data_analysis

References

Control Experiments for Studying Sterculic Acid's Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of essential control experiments for investigating the biological effects of Sterculic acid. This compound, a cyclopropene fatty acid found in the seeds of Sterculia foetida, is a known inhibitor of Stearoyl-CoA Desaturase (SCD), a critical enzyme in lipid metabolism.[1][2][3][4][5] Understanding the specific effects of this compound requires rigorous experimental design, including appropriate positive and negative controls, to distinguish between its SCD-inhibitory actions and other potential biological activities.[2][3][4]

Core Concepts in Experimental Design

When studying the effects of this compound, it is crucial to differentiate between outcomes directly resulting from SCD inhibition and potential off-target or independent effects.[6] A well-designed experiment will, therefore, incorporate a multi-pronged approach to controls.

Key considerations for your experimental design include:

  • Vehicle Control: This is the most fundamental control and accounts for any effects of the solvent used to dissolve the this compound.

  • Negative Control: An ideal negative control is a molecule structurally similar to this compound that does not inhibit SCD. This helps to ensure that the observed effects are not due to the general introduction of a fatty acid of similar structure.

  • Positive Control: A well-characterized, specific SCD inhibitor other than this compound helps to confirm that the observed effects are indeed due to SCD inhibition.

  • Rescue Experiments: To confirm that an observed phenotype is due to SCD inhibition, one can attempt to "rescue" the effect by providing the downstream products of the SCD-catalyzed reaction, namely monounsaturated fatty acids (MUFAs) like oleic acid.

Comparative Analysis of Experimental Controls

The following table summarizes the recommended control experiments, their purpose, and expected outcomes when studying the effects of this compound.

Experimental Group Treatment Purpose Expected Outcome (Example: Measuring SFA/MUFA Ratio)
Vehicle Control Solvent (e.g., DMSO, ethanol)To control for the effect of the delivery vehicle.Baseline Saturated Fatty Acid (SFA) to Monounsaturated Fatty Acid (MUFA) ratio.
Experimental This compoundTo determine the effects of this compound.Increased SFA/MUFA ratio due to SCD inhibition.[1]
Negative Control Dihydrothis compoundTo control for non-SCD inhibitory effects of a similar cyclopropane fatty acid.SFA/MUFA ratio similar to the vehicle control.
Positive Control Specific SCD1 Inhibitor (e.g., A939572)To confirm that the observed effects are due to SCD1 inhibition.Increased SFA/MUFA ratio, comparable to the this compound group.
Rescue Experiment This compound + Oleic AcidTo confirm that the effects of this compound are due to MUFA depletion.SFA/MUFA ratio is partially or fully restored to baseline levels.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Select cell lines relevant to the research question (e.g., HepG2 for liver metabolism, 3T3-L1 for adipogenesis, RPE cells for retinal studies).[6][7]

  • Culture Conditions: Maintain cells in appropriate media and conditions.

  • Treatment: Treat cells with this compound (typical concentrations range from 50 to 100 µM), negative controls, positive controls, and vehicle for a specified duration (e.g., 24 hours).[1] For rescue experiments, co-incubate with oleic acid.

Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Lipid Extraction: After treatment, wash cells with PBS and extract total lipids using a standard method such as the Folch or Bligh-Dyer method.

  • Fatty Acid Methyl Ester (FAME) Preparation: Saponify the lipid extract and methylate the fatty acids to form FAMEs.

  • GC-MS Analysis: Analyze the FAMEs by GC-MS to identify and quantify the relative abundance of different fatty acids, particularly stearic acid (18:0) and oleic acid (18:1).

  • Data Analysis: Calculate the ratio of saturated fatty acids (SFAs) to monounsaturated fatty acids (MUFAs), specifically the 18:0/18:1 ratio, as an index of SCD activity.

Western Blot Analysis of SCD1 Expression
  • Protein Extraction: Lyse treated cells and quantify total protein concentration.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for SCD1, followed by a secondary antibody conjugated to a detectable marker (e.g., HRP).

  • Detection and Quantification: Visualize the protein bands and quantify their intensity relative to a loading control (e.g., β-actin or GAPDH).

Visualizing Experimental Logic and Pathways

To further clarify the experimental design and the underlying biological pathways, the following diagrams are provided.

G cluster_treatments Experimental Treatments cluster_assays Downstream Assays Vehicle Vehicle Control GCMS Fatty Acid Profiling (GC-MS) Vehicle->GCMS Western SCD1 Protein Expression (Western Blot) Vehicle->Western Signaling Cell Signaling Analysis Vehicle->Signaling Sterculic_Acid This compound Sterculic_Acid->GCMS Sterculic_Acid->Western Sterculic_Acid->Signaling Negative_Control Negative Control (e.g., Dihydrothis compound) Negative_Control->GCMS Negative_Control->Western Negative_Control->Signaling Positive_Control Positive Control (SCD1 Inhibitor) Positive_Control->GCMS Positive_Control->Western Positive_Control->Signaling Rescue Rescue Experiment (this compound + Oleic Acid) Rescue->GCMS

Caption: Experimental workflow for studying this compound effects.

G cluster_pathway SCD1-Mediated Lipid Metabolism cluster_inhibitors Inhibitors SFA Saturated Fatty Acids (e.g., Stearic Acid) SCD1 Stearoyl-CoA Desaturase 1 (SCD1) SFA->SCD1 MUFA Monounsaturated Fatty Acids (e.g., Oleic Acid) SCD1->MUFA Downstream Downstream Effects (Membrane Fluidity, Signaling) MUFA->Downstream Sterculic_Acid This compound Sterculic_Acid->SCD1 inhibition Positive_Control Positive Control (SCD1 Inhibitor) Positive_Control->SCD1 inhibition

Caption: this compound's role in inhibiting the SCD1 pathway.

By implementing these control experiments and analytical methods, researchers can robustly characterize the specific effects of this compound, paving the way for a deeper understanding of its therapeutic potential in various diseases, including metabolic disorders and cancer.[2][3]

References

A Comparative Guide to Gene Expression Analysis for Confirming Downstream Effects of Sterculic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the downstream effects of Sterculic acid (SA), a known inhibitor of Stearoyl-CoA Desaturase (SCD), focusing on gene expression analysis. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound and its Primary Mechanism

This compound is a naturally occurring cyclopropene fatty acid found in the seeds of plants like Sterculia foetida.[1][2] Its primary and most well-documented mechanism of action is the inhibition of Stearoyl-CoA Desaturase (SCD), a critical enzyme in lipid metabolism.[2][3] SCD is a rate-limiting enzyme that catalyzes the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs), primarily oleate and palmitoleate.[1][2] By inhibiting SCD, this compound alters the cellular ratio of saturated to monounsaturated fatty acids, which in turn influences cell membrane physiology and a variety of signaling pathways.[1][4]

Downstream Signaling Pathways Modulated by this compound

The inhibition of SCD by this compound initiates a cascade of downstream cellular events. These effects are not solely limited to lipid metabolism but extend to pathways governing cell proliferation, inflammation, and cell death. The diagram below illustrates the key signaling pathways affected by the reduction in SCD activity.

G SA This compound SCD1 SCD1 Inhibition SA->SCD1 Inhibits LipidRatio ↓ MUFA/SFA Ratio (↑ Saturated Fatty Acids) SCD1->LipidRatio NFkB ↓ NFκB Signaling SCD1->NFkB Wnt ↓ Wnt/β-catenin Signaling SCD1->Wnt Hippo ↓ Hippo Target Genes SCD1->Hippo Ceramides ↑ Pro-apoptotic Ceramides LipidRatio->Ceramides ER_Stress ↑ ER Stress LipidRatio->ER_Stress Apoptosis ↑ Apoptosis / Cell Death Ceramides->Apoptosis ER_Stress->Apoptosis Inflammation ↓ Inflammation NFkB->Inflammation Proliferation ↓ Cell Proliferation Wnt->Proliferation Hippo->Proliferation

Caption: Downstream signaling pathways affected by this compound's inhibition of SCD1.

Comparative Gene Expression Analysis

Gene expression profiling provides a powerful method to confirm the downstream effects of this compound. Transcriptomic studies have revealed significant changes in gene expression in various cell types following treatment.

3.1. Gene Expression Changes in Retinal Pigmented Epithelium (RPE) Cells

A genome-wide transcriptomic analysis of mouse RPE cells treated with this compound for 24 hours revealed a significant regulatory impact on genes involved in metabolism, cell structure, and survival.[5]

Gene CategoryRegulationKey Genes / Processes AffectedReference
Lipid Metabolism Up-regulatedFatty acid degradation, Beta-oxidation[5][6]
Down-regulatedFatty acid biosynthesis, Steroid biosynthesis[5][6]
Cell Death & Survival Down-regulatedGenes related to the regulation of cell death[5][7]
Cell Structure Down-regulatedActin-cytoskeleton reorganization[5][7]
Extracellular Matrix Down-regulatedECM-receptor interaction pathways[5][7]

3.2. Gene Expression Changes in Lung Cancer Cells

In human lung cancer cell lines (A549 and H1299), this compound treatment was shown to alter the expression of genes crucial for cell adhesion and migration, suggesting a role in modulating the epithelial-to-mesenchymal transition (EMT).[8]

Cell LineTreatment DurationGeneRegulationFunctionReference
A549 72 hoursFN1Down-regulatedExtracellular Matrix (ECM) Component[8]
TIMP3Up-regulatedMMP Inhibitor (ECM Remodeling)[8]
H1299 72 hoursFN1Down-regulatedExtracellular Matrix (ECM) Component[8]
NID1Down-regulatedExtracellular Matrix (ECM) Component[8]
ITGαV, ITGβ3, ITGβ5Down-regulatedIntegrins (Adhesion Molecules)[8]
SCDUp-regulatedStearoyl-CoA Desaturase[8]

3.3. Comparison: this compound vs. Specific SCD1 Inhibitors

An important consideration is whether all of this compound's effects are mediated through SCD1 inhibition. Studies comparing SA to more specific, synthetic SCD1 inhibitors suggest that SA may have additional, SCD1-independent activities.[7]

Effect / PathwayThis compound (SA)Specific SCD1 Inhibitor (CAY10566)ImplicationReference
SCD1 Enzyme Activity InhibitsInhibitsBoth are functional SCD1 inhibitors.[3][5]
Gene Expression Modifies expression of genes related to steroid biosynthesis, cell death, actin cytoskeleton, and ECM.Did not significantly alter the expression of these same gene sets.SA's effects on these pathways may be independent of SCD1 inhibition.[7]
Cell Protection Protects RPE cells from induced cell death.Does not protect RPE cells from induced cell death.The protective effects of SA in this model are likely SCD1-independent.[5]

These findings highlight the importance of using multiple chemical probes and genetic tools to dissect the precise mechanisms of action of a compound. While this compound is a potent SCD1 inhibitor, its full biological activity profile may be broader.

Experimental Protocols and Workflow

To validate the downstream effects of this compound on gene expression, a robust experimental protocol is essential. The following section details a standard workflow for RNA sequencing (RNA-seq).

G cluster_wet_lab Wet Lab Protocol cluster_bioinformatics Bioinformatic Analysis A 1. Cell Culture & Treatment (e.g., Control vs. This compound) B 2. Total RNA Extraction (e.g., Trizol method) A->B C 3. RNA Quality Control (e.g., Bioanalyzer) B->C D 4. Library Preparation (mRNA selection, fragmentation, cDNA synthesis) C->D E 5. High-Throughput Sequencing (e.g., Illumina) D->E F 6. Raw Read Quality Control (e.g., FastQC) E->F Raw Data (FASTQ files) G 7. Read Alignment (e.g., HISAT2 to reference genome) F->G H 8. Gene Expression Quantification (e.g., featureCounts) G->H I 9. Differential Expression Analysis (e.g., DESeq2, edgeR) H->I J 10. Pathway & GO Enrichment Analysis I->J

Caption: Standard experimental workflow for RNA-seq analysis of this compound effects.

Detailed Methodology: RNA-Seq for Gene Expression Profiling

  • Cell Culture and Treatment:

    • Plate the chosen cell line (e.g., A549, RPE) at a desired density and allow cells to adhere overnight.

    • Treat cells with either vehicle control (e.g., DMSO) or a predetermined concentration of this compound (e.g., 10-30 µM).[8] Include at least three biological replicates for each condition.

    • Incubate for the desired time period (e.g., 24 or 72 hours).[5][8]

  • RNA Extraction:

    • Lyse cells directly in the culture plate using a lysis reagent like TRIzol.

    • Perform phase separation using chloroform and precipitate the RNA from the aqueous phase with isopropanol.

    • Wash the RNA pellet with 75% ethanol and resuspend in RNase-free water.[9]

  • RNA Quality and Quantity Assessment:

    • Measure RNA concentration using a spectrophotometer (e.g., NanoDrop).

    • Assess RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. A RIN value ≥ 8 is generally recommended for RNA-seq.

  • Library Preparation:

    • Isolate mRNA from total RNA using oligo(dT) magnetic beads.

    • Fragment the purified mRNA into smaller pieces.

    • Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.

    • Perform end-repair, A-tailing, and ligation of sequencing adapters.

    • Amplify the library via PCR to generate a sufficient quantity for sequencing.

  • Sequencing:

    • Perform high-throughput sequencing on a platform such as an Illumina NovaSeq or NextSeq. Single-end or paired-end reads can be generated depending on the experimental goals.

  • Bioinformatic Analysis:

    • Quality Control: Assess the quality of raw sequencing reads using tools like FastQC. Trim adapter sequences and low-quality bases if necessary.

    • Alignment: Align the processed reads to a reference genome (human or mouse) using a splice-aware aligner like HISAT2 or STAR.[9]

    • Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

    • Differential Expression: Identify genes that are significantly up- or down-regulated between the this compound-treated and control groups using packages like DESeq2 or edgeR in R.

    • Functional Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify the biological processes and pathways that are most significantly affected by this compound treatment.[9]

References

A Comparative Guide to Natural and Synthetic Sterculic Acid for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and drug development professionals investigating lipid metabolism and its role in disease, Sterculic acid stands out as a potent and specific inhibitor of Stearoyl-CoA Desaturase 1 (SCD1). This enzyme is a critical control point in the synthesis of monounsaturated fatty acids, making it a key target in metabolic diseases and oncology. Researchers have the option of utilizing this compound derived from natural sources or produced through chemical synthesis. This guide provides a comprehensive comparison of these two forms, supported by experimental data and detailed protocols to aid in the selection of the most suitable product for specific research needs.

Physicochemical and Sourcing Characteristics

A primary distinction between natural and synthetic this compound lies in their origin, purity, and the presence of related compounds. Natural this compound is typically extracted from the seed oil of plants from the Sterculia genus, where it co-exists with other fatty acids, including the related cyclopropenoid fatty acid, malvalic acid.[1] Synthetic routes, on the other hand, offer the potential for a more defined and pure compound, free from natural contaminants.

PropertyNatural this compoundSynthetic this compound
Source Seed oil of Sterculia species (e.g., Sterculia foetida, Sterculia apetala)[2][3]Chemical synthesis from precursors like stearolic acid[4][5]
Typical Purity Varies depending on the extraction and purification process. Present as a major component (30-64%) in the oil.[1]Can potentially reach high purity (one study reported 72-90% for a standard after derivatization).[6]
Key Contaminants Other fatty acids, including palmitic, oleic, linoleic, and malvalic acids.[1][7]Residual solvents, reagents, and reaction byproducts from the synthesis process.
Consistency Batch-to-batch variation can occur due to differences in plant source, growing conditions, and extraction methods.Generally offers higher batch-to-batch consistency.
Cost Can be more cost-effective if crude or partially purified oil is sufficient for the experiment.Typically more expensive due to the multi-step synthesis and purification process.
Availability Available as a component of natural oils or in purified forms from specialized suppliers.Available from chemical synthesis companies.[8]

Biological Activity and Experimental Performance

Both natural and synthetic this compound are recognized for their inhibitory effect on SCD1.[8][9] However, the presence of other bioactive molecules in natural extracts may influence experimental outcomes. To date, a direct, head-to-head comparison of the biological potency of purified natural versus synthetic this compound in the scientific literature is limited. The following table summarizes reported biological effects, which have primarily been studied using naturally derived this compound.

ParameterNatural this compound (from oil)Synthetic this compound
SCD1 Inhibition Potent inhibitor of SCD1 activity.[10][11]Expected to be a potent inhibitor of SCD1.
Effect on Cell Viability Induces cell death in a dose-dependent manner in lung cancer cell lines (A549 and H1299).[12]Expected to have similar cytotoxic effects in cancer cell lines due to SCD1 inhibition.
In Vivo Efficacy Improves glucose tolerance in obese ob/ob mice.[11]Not extensively reported in the literature.
Potential for Off-Target Effects The presence of other fatty acids like malvalic acid could contribute to the overall biological effect.Off-target effects would be specific to the synthetic molecule and any remaining impurities.

Experimental Protocols

Stearoyl-CoA Desaturase (SCD1) Inhibition Assay (Cell-Based)

This protocol provides a general framework for assessing SCD1 inhibition in a cellular context by measuring the conversion of a stable isotope-labeled saturated fatty acid to its monounsaturated product.

Materials:

  • Cell line of interest (e.g., HepG2, 3T3-L1)

  • Cell culture medium and supplements

  • Natural or Synthetic this compound

  • Stable isotope-labeled stearic acid (e.g., [13C18]-Stearic acid)

  • Fatty acid-free bovine serum albumin (BSA)

  • Solvents for lipid extraction (e.g., hexane, isopropanol)

  • Internal standard for GC-MS analysis (e.g., C17:0)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Cell Seeding: Plate cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

  • Compound Treatment: The following day, treat the cells with varying concentrations of natural or synthetic this compound. A vehicle control (e.g., DMSO) should be included.

  • Isotope Labeling: After a pre-incubation period with the inhibitor (e.g., 24 hours), add the stable isotope-labeled stearic acid complexed to fatty acid-free BSA to the culture medium.

  • Incubation: Incubate the cells for a defined period (e.g., 4-6 hours) to allow for the uptake and metabolism of the labeled fatty acid.

  • Lipid Extraction: After incubation, wash the cells with PBS and perform a total lipid extraction using a suitable solvent system (e.g., Folch method).

  • Fatty Acid Methyl Ester (FAME) Preparation: Transesterify the extracted lipids to fatty acid methyl esters (FAMEs).

  • GC-MS Analysis: Analyze the FAMEs by GC-MS to quantify the amounts of the labeled saturated fatty acid substrate and the corresponding monounsaturated fatty acid product.

  • Data Analysis: Calculate the desaturation index as the ratio of the product to the sum of the product and substrate. Determine the IC50 value for SCD1 inhibition for each form of this compound.

Cell Viability Assay (MTS Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[13][14][15]

Materials:

  • Cell line of interest

  • 96-well cell culture plates

  • Cell culture medium and supplements

  • Natural or Synthetic this compound

  • MTS reagent (containing a tetrazolium salt and an electron coupling reagent)

  • Plate reader capable of measuring absorbance at 490-500 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of natural or synthetic this compound. Include vehicle-treated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

  • Absorbance Reading: Measure the absorbance of each well at 490-500 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only) and express the results as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value for cell viability.

Visualizing the Mechanism and Workflow

To better understand the experimental context, the following diagrams illustrate the SCD1 signaling pathway and a typical experimental workflow for comparing natural and synthetic this compound.

SCD1_Inhibition_Pathway SFA Saturated Fatty Acyl-CoA (e.g., Stearoyl-CoA) SCD1 Stearoyl-CoA Desaturase 1 (SCD1) SFA->SCD1 Substrate MUFA Monounsaturated Fatty Acyl-CoA (e.g., Oleoyl-CoA) SCD1->MUFA Catalysis Downstream Downstream Effects: - Membrane Fluidity - Lipid Signaling - Cell Proliferation MUFA->Downstream Sterculic_Acid This compound (Natural or Synthetic) Sterculic_Acid->SCD1 Inhibition

Caption: SCD1 Inhibition Pathway by this compound.

Experimental_Workflow start Start prep Prepare Stock Solutions: - Natural this compound - Synthetic this compound start->prep treatment Treat Cells with Natural or Synthetic this compound prep->treatment cell_culture Cell Culture cell_culture->treatment scd1_assay SCD1 Inhibition Assay treatment->scd1_assay viability_assay Cell Viability Assay treatment->viability_assay analysis Data Analysis and Comparison scd1_assay->analysis viability_assay->analysis conclusion Conclusion analysis->conclusion

Caption: Experimental Workflow for Comparison.

Conclusion

The choice between natural and synthetic this compound will depend on the specific requirements of the research. Natural this compound, typically in the form of sterculia oil, provides a readily available and cost-effective source for studies where the presence of other fatty acids is acceptable or even desirable for synergistic effects. However, for experiments requiring a high degree of purity and batch-to-batch consistency, such as in drug discovery screening or detailed mechanistic studies, synthetic this compound is the superior choice. It is imperative for researchers to carefully consider the purity and composition of their this compound source and to report these details in their publications to ensure the reproducibility and accurate interpretation of their findings. While the current body of literature does not provide a direct comparison, the data and protocols presented in this guide offer a solid foundation for making an informed decision and designing rigorous experiments to further elucidate the therapeutic potential of this potent SCD1 inhibitor.

References

Safety Operating Guide

Safe Disposal of Sterculic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper handling and disposal of Sterculic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

I. This compound: Essential Safety and Handling Information

This compound is a cyclopropene fatty acid that requires careful handling due to its chemical properties and potential hazards.[1][2] It is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3]

Key safety precautions include:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[3] Ensure that a safety shower and eyewash station are readily accessible.[3]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety goggles with side shields.[3]

    • Hand Protection: Use compatible protective gloves.[3]

    • Skin and Body Protection: Wear an impervious lab coat or apron.[3]

    • Respiratory Protection: If ventilation is inadequate, use a suitable respirator.[3]

  • Handling: Avoid contact with skin and eyes, and prevent inhalation of the substance.[3] Do not eat, drink, or smoke in areas where this compound is handled.[3] Wash hands thoroughly after handling.[3]

  • Storage: Store in a tightly sealed container in a cool, well-ventilated area.[3] For long-term stability, store the powdered form at -20°C and solutions in solvent at -80°C.[3][4] Keep away from direct sunlight, sources of ignition, and incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[3]

II. Quantitative Data for this compound

The following table summarizes key quantitative data for this compound:

PropertyValueSource(s)
Chemical Formula C₁₉H₃₄O₂[1][4][5]
Molecular Weight 294.5 g/mol [4][5]
CAS Number 738-87-4[3][4][5]
Appearance Liquid[4]
Storage Temperature -20°C (powder) or -80°C (in solvent)[3][4]
Stability ≥ 2 years at -20°C[4]
Solubility Soluble in Chloroform, Ether, Hexane, Methanol[4]

III. This compound Disposal Workflow

The proper disposal of this compound is a critical process that must be conducted in compliance with all applicable regulations. The following diagram outlines the logical workflow for its disposal.

start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type 2. Identify Waste Type ppe->waste_type pure_unused Pure/Unused this compound waste_type->pure_unused Pure Compound contaminated Contaminated Materials (e.g., gloves, paper towels, glassware) waste_type->contaminated Solid Waste solution This compound in Solvent waste_type->solution Liquid Waste package_pure 3a. Package in Original or Clearly Labeled, Compatible Container pure_unused->package_pure package_contaminated 3b. Collect in a Labeled, Leak-Proof Hazardous Waste Container contaminated->package_contaminated package_solution 3c. Collect in a Labeled, Compatible, Leak-Proof Solvent Waste Container solution->package_solution label_waste 4. Label Container with 'Hazardous Waste', Chemical Name, and Associated Hazards package_pure->label_waste package_contaminated->label_waste package_solution->label_waste storage 5. Store Waste in a Designated Secondary Containment Area label_waste->storage ehs_contact 6. Arrange for Disposal with Institutional EHS Office storage->ehs_contact end End: Waste Disposed by Approved Vendor ehs_contact->end

Caption: Workflow for the proper disposal of this compound waste.

IV. Experimental Protocol: Step-by-Step Disposal Procedures

The disposal of this compound must be handled as hazardous waste. Do not attempt to neutralize it with strong acids or bases, as this can lead to hazardous reactions.[3] Never dispose of this compound down the drain due to its high toxicity to aquatic life.[3]

Procedure for Collection and Disposal of this compound Waste:

  • Segregate the Waste:

    • Keep this compound waste separate from other chemical waste streams to avoid incompatible mixtures.

    • Distinguish between solid waste (contaminated gloves, absorbent pads, empty containers) and liquid waste (unused solutions).

  • Contain the Waste:

    • Liquid Waste: Collect unused this compound solutions in a dedicated, leak-proof, and chemically compatible container. The container should have a secure screw cap. Do not fill the container to more than 75% capacity to allow for vapor expansion.[6]

    • Solid Waste: Place all contaminated solid materials, including empty, unrinsed containers, into a designated, durable, and clearly labeled hazardous waste bag or container.[3]

  • Label the Waste Container:

    • Clearly label the hazardous waste container with the words "Hazardous Waste."

    • Identify the contents, including "this compound" and any solvents present.

    • Indicate the approximate concentration and volume.

    • List the associated hazards (e.g., "Toxic," "Aquatic Hazard").

  • Store the Waste Securely:

    • Store the sealed waste container in a designated and secure hazardous waste accumulation area.

    • This area should be well-ventilated and away from general laboratory traffic.

    • Ensure the waste is stored in secondary containment to prevent spills.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste manifest and pickup. Disposal must be conducted at an approved waste disposal facility in accordance with federal, state, and local regulations.[3]

Accidental Release Measures:

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[3]

  • Wear Appropriate PPE: Before cleaning the spill, don all necessary personal protective equipment.[3]

  • Contain the Spill: For liquid spills, absorb the material with an inert, finely-powdered liquid-binding material such as diatomite or a universal binder.[3]

  • Clean the Area: Decontaminate surfaces and equipment by carefully scrubbing with alcohol.[3]

  • Dispose of Cleanup Materials: Collect all contaminated cleanup materials and place them in a sealed, labeled hazardous waste container for disposal according to the procedures outlined above.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.